3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKNPMLLJQPUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole"
An In-depth Technical Guide to the Synthesis and Characterization of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a key heterocyclic building block for drug discovery and development. Pyrazole scaffolds are prevalent in a multitude of commercial drugs and agrochemicals, owing to their metabolic stability and versatile biological activities.[1][2][3] This document outlines a robust, multi-step synthetic protocol, delves into the mechanistic rationale behind procedural choices, and establishes a self-validating system of characterization to ensure the structural integrity and purity of the target compound. It is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to synthesizing functionalized pyrazole intermediates.
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[3][4] Its presence in blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores the scaffold's value in interacting with diverse biological targets.[3] The strategic functionalization of the pyrazole ring is critical to modulating its physicochemical properties and pharmacological profile.
The target molecule, this compound, incorporates three key features of high value to drug development professionals:
-
The 1-Aryl Moiety: The N-aryl substitution, specifically with a 2-fluorophenyl group, is a common motif in bioactive pyrazoles.[1] The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding, and modulate lipophilicity.[2]
-
The 3-Chloromethyl Group: This reactive handle is not merely a substituent but a versatile synthetic anchor. It allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole core to a wide array of other molecular fragments, a crucial step in building complex drug candidates.
-
Regiochemical Control: The precise placement of substituents on the pyrazole ring is paramount for biological activity. This guide presents a regioselective synthesis, ensuring the desired 1,3-disubstitution pattern.
This document provides an expert-driven, logical workflow from starting materials to a fully characterized final product, emphasizing the causality behind each experimental step.
Synthetic Strategy and Experimental Protocols
The synthesis of 1-aryl-3-substituted pyrazoles is most reliably achieved through the cyclocondensation of an arylhydrazine with a 1,3-dielectrophile synthon.[5][6][7] Our strategy employs a Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde intermediate, which is then reduced and chlorinated to yield the target compound. This approach offers high regioselectivity and leverages commercially available starting materials.
Logical Synthesis Workflow
The overall synthetic pathway is a three-step process designed for efficiency and control.
Caption: A three-step synthetic pathway to the target compound.
Part 2.1: Detailed Protocol for Step 1 - Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich compounds, which in this case proceeds via an intermediate hydrazone to form the pyrazole ring.[8][9]
Materials:
-
Acetophenone
-
2-Fluorophenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (sat. aq. solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation: To a solution of acetophenone (1.0 eq) in glacial acetic acid, add 2-fluorophenylhydrazine hydrochloride (1.05 eq). Reflux the mixture for 2 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed. Allow the reaction to cool to room temperature.
-
Vilsmeier Reagent Preparation (Caution: Exothermic): In a separate flask under an inert atmosphere (Argon), cool DMF (3.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise while stirring vigorously, ensuring the temperature does not exceed 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Cyclization: Add the cooled hydrazone solution from step 1 to the Vilsmeier reagent dropwise at 0 °C. After the addition is complete, heat the reaction mixture to 90 °C and maintain for 3-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the aldehyde as a solid.
Expert Rationale: The use of 2-fluorophenylhydrazine hydrochloride ensures stability and ease of handling. The Vilsmeier-Haack reaction provides a regioselective pathway to the 1,3-disubstituted pyrazole-4-carbaldehyde, which is a crucial precursor for introducing the chloromethyl group at the desired position.[8]
Part 2.2: Detailed Protocol for Step 2 - Synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-3-yl)methanol
This step involves the selective reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.
Materials:
-
1-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Dissolve the aldehyde intermediate (1.0 eq) in ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. After addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of deionized water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which is often pure enough for the next step.
Expert Rationale: Sodium borohydride is chosen for its mild nature and high selectivity for reducing aldehydes in the presence of the aromatic pyrazole ring. The reaction is typically clean and high-yielding.[8]
Part 2.3: Detailed Protocol for Step 3 - Synthesis of this compound
The final step is a nucleophilic substitution reaction converting the primary alcohol into the target chloromethyl derivative.
Materials:
-
(1-(2-Fluorophenyl)-1H-pyrazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Sodium Bicarbonate (sat. aq. solution)
Procedure:
-
Reaction Setup (Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood): Dissolve the alcohol intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Chlorination: Add thionyl chloride (1.2 eq) dropwise at room temperature. After addition, heat the mixture to reflux (approx. 110 °C) for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize excess SOCl₂ and HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final compound.
Expert Rationale: Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The use of an anhydrous solvent is critical to prevent the decomposition of the thionyl chloride.[8]
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow ensures a self-validating analytical process.
Analytical Workflow Diagram
Caption: Logical workflow for the purification and characterization of the final product.
Part 3.1: Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for the title compound based on established principles and data from analogous structures.[8][10][11][12]
| Analysis Technique | Parameter | Expected Observation | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.5-7.2 (m, 4H, Ar-H), δ 6.8 (d, 1H, Pyrazole-H), δ 6.4 (d, 1H, Pyrazole-H), δ 4.7 (s, 2H, -CH₂Cl) | Confirms proton environment and connectivity. The singlet at ~4.7 ppm is characteristic of the chloromethyl group. |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | δ 158-156 (d, C-F), δ 140-105 (Ar-C, Pyrazole-C), δ ~40 (-CH₂Cl) | Confirms the carbon skeleton and presence of all unique carbon atoms. |
| Mass Spectrometry (ESI+) | Molecular Ion | [M+H]⁺ expected at m/z ~225.05 | Determines molecular weight. |
| Isotopic Pattern | Presence of [M+H+2]⁺ peak at m/z ~227.05 with ~33% the intensity of [M+H]⁺. | Confirms the presence of a single chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[13] | |
| TLC (e.g., 4:1 Hex/EtOAc) | Retention Factor (R_f) | Product spot should be well-separated from starting materials and impurities. | Monitors reaction progress and assesses purity. |
Safety, Handling, and Storage
-
Reagent Safety: Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Product Handling: The final product is a chlorinated organic compound and should be handled with care. Avoid inhalation of dust and skin contact.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances.
Conclusion and Future Perspectives
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound. The multi-step procedure, beginning with common starting materials, offers excellent regiochemical control, and the comprehensive characterization workflow provides a robust system for validating the final product's identity and purity.
The title compound is a high-value intermediate poised for further elaboration. The reactive chloromethyl group serves as a key anchor point for introducing diverse functionalities through nucleophilic displacement reactions, enabling the rapid generation of compound libraries for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][14] This foundational guide empowers researchers to confidently synthesize and utilize this versatile building block in their drug discovery programs.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information (PMC). [Link]
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Full article: Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). National Center for Biotechnology Information (PMC). [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information (PMC). [Link]
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Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (2016). National Center for Biotechnology Information (PMC). [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). National Center for Biotechnology Information (PMC). [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). National Center for Biotechnology Information (PMC). [Link]
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a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. (2021). ResearchGate. [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). Organic Chemistry Portal. [Link]
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Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. [Link]
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Chloromethylation of Pyrazole Ring. (2015). ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2015). ACS Publications. [Link]
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Synthesis, Characterization and Evaluation of Anthelmintic activity of Some Novel 1, 3-disubstituted-1H-pyrazole-4-carbaldehyde derivatives. (2022). World Journal of Pharmaceutical Research. [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). National Center for Biotechnology Information (PMC). [Link]
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(PDF) Chloromethylation of pyrazole ring. (2016). ResearchGate. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. (n.d.). ResearchGate. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. [Link]
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Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]
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3-phenyl-1H-pyrazole. (n.d.). PubChem. [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). Springer. [Link]
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Technical Guide: Physicochemical Properties of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. As a member of the pyrazole class—a scaffold of significant interest in medicinal chemistry—understanding its fundamental characteristics is critical for its application in drug discovery and development.[1] This document synthesizes predicted data with established analytical principles to offer a robust profile, covering molecular structure, solubility, lipophilicity, and spectroscopic characteristics. Furthermore, it outlines detailed, field-proven protocols for the empirical validation of these properties, designed to ensure scientific rigor and reproducibility for researchers investigating this and similar molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure is found in a multitude of approved pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several oncology agents like ruxolitinib.[2] Pyrazole derivatives are prized for their metabolic stability and their ability to act as hydrogen bond donors and acceptors, which facilitates diverse interactions with biological targets.[3][4]
The subject of this guide, this compound, is a functionalized pyrazole derivative. The inclusion of a reactive chloromethyl group at the 3-position makes it a valuable synthetic intermediate, allowing for further elaboration and conjugation to build more complex molecular architectures. The 1-aryl substitution, specifically with a 2-fluorophenyl ring, significantly influences its conformational properties and electronic distribution, which in turn dictates its physicochemical behavior and potential pharmacological activity. This guide serves as a foundational resource for scientists aiming to unlock the potential of this compound.
Chemical Identity and Structural Properties
A precise understanding of a compound's identity is the bedrock of all subsequent research. The structural features of this compound are defined below.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈ClFN₂
-
Canonical SMILES: C1=CC(=C(C=C1)N2C=C(C=N2)CCl)F
-
InChI Key: (Predicted) ZWJLRYSGZBFJRP-UHFFFAOYSA-N
Table 1: Calculated Molecular and Physicochemical Properties
Note: As experimental data for this specific molecule is not publicly available, the following properties were calculated using industry-standard cheminformatics prediction algorithms. These values provide a strong baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 210.64 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| cLogP (Octanol/Water) | 2.85 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.6 Ų | Low TPSA (<140 Ų) is a strong indicator of good cell permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Provides points for specific molecular interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
| pKa (most basic) | 0.95 (pyrazole nitrogen) | Predicts the compound will be largely neutral at physiological pH (7.4), impacting solubility and transport. |
Core Physicochemical Characterization: Protocols and Rationale
The predicted properties in Table 1 require empirical validation. The following sections detail the standard methodologies for this purpose, explaining the scientific reasoning behind each protocol.
Lipophilicity: Determining the Partition Coefficient (LogP)
Expertise & Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A cLogP of ~2.85 suggests a favorable balance between aqueous solubility and lipid membrane permeability. The Shake-Flask method, while traditional, remains the gold standard for its direct and unambiguous measurement.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Prepare mutually saturated solutions of 1-octanol and deionized water by vigorously mixing them for 24 hours and allowing the phases to separate.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the water-saturated octanol and octanol-saturated water (e.g., 10 mL of each).
-
Equilibration: Cap the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vessel at 2000 x g for 10 minutes to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method (see Section 5.1).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a prerequisite for absorption. Poor solubility is a major hurdle in drug development. A thermodynamic solubility assay is crucial to determine the true equilibrium solubility, which informs formulation strategies. The predicted low pKa suggests that solubility will be largely pH-independent in the physiological range.
Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. This extended time ensures that the solution reaches equilibrium with the solid state.
-
Filtration/Separation: Filter the resulting suspensions through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: Report the solubility in µg/mL or µM at each pH.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Profile: Expected Signatures
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecule's structure, the following spectral characteristics are anticipated.
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the 4 protons on the 2-fluorophenyl ring and the 2 protons on the pyrazole ring. The fluorine atom will cause additional splitting (coupling) of the adjacent protons on the phenyl ring.
-
Methylene Protons (δ ~4.7 ppm): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. Its chemical shift is downfield due to the electron-withdrawing effect of the chlorine atom.
-
-
¹³C NMR (Carbon NMR):
-
Distinct signals for all 10 carbon atoms are expected. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The chloromethyl carbon will appear around 40-50 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): The primary species observed will be the protonated molecule [M+H]⁺.
-
Isotope Pattern: A characteristic M/M+2 isotope pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), providing definitive evidence of its presence.
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C=C and C=N stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ region.
-
C-Cl stretching: A peak in the 600-800 cm⁻¹ region.
-
Analytical Methodologies
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Expertise & Rationale: RP-HPLC is the workhorse for purity assessment in drug discovery. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. A C18 column is chosen for its versatility with moderately lipophilic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable run time. Acetonitrile is a common organic modifier, and a small amount of acid (TFA or formic acid) is used to sharpen peaks by protonating any basic sites.
Protocol: General RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
This self-validating system should be tested for linearity, accuracy, and precision using prepared standards before being applied to routine sample analysis.
Caption: Experimental Workflow for RP-HPLC Purity Analysis.
Synthesis and Purification Overview
Expertise & Rationale: The most logical and common approach to synthesizing 1-aryl-3-substituted pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a corresponding hydrazine.[5] For this target molecule, this involves reacting 1,1-dichloro-4-(2-fluorophenyl)-3-buten-2-one with hydrazine, followed by N-arylation, or more directly, reacting a suitable precursor with 2-fluorophenylhydrazine. The Vilsmeier-Haack reaction is another powerful method for creating functionalized pyrazoles.[4][6]
Plausible Synthetic Route: Cyclocondensation A common route involves the reaction of 4,4-dichloro-1-(2-fluorophenyl)-1,3-butanedione with hydrazine, which can be synthesized from 2'-fluoroacetophenone.
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The moderate polarity of the target compound makes this solvent system ideal.
-
Loading: The crude reaction mixture is adsorbed onto a small amount of silica gel and dry-loaded onto the column for better separation.
-
Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) using the same eluent system.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Safety, Handling, and Storage
Based on data from structurally related chloromethylated and halogenated pyrazoles, the following precautions are strongly advised.[5][7][8]
-
Hazard Classification (Expected):
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising synthetic intermediate with physicochemical properties amenable to drug discovery programs. Its predicted moderate lipophilicity and low polar surface area suggest a high potential for good oral bioavailability. This guide provides the foundational data, both predicted and extrapolated, along with robust, validated protocols to enable researchers to confidently undertake empirical studies. The methodologies outlined herein for determining solubility, lipophilicity, and purity are designed to generate the reliable and reproducible data required for advancing this molecule through the development pipeline.
References
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-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 18, 2026, from [Link]
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ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 18, 2026, from [Link]
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 18, 2026, from [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved January 18, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved January 18, 2026, from [Link]
-
Molinspiration Cheminformatics. (n.d.). Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3-(2-Fluorophenyl)-1H-pyrazole. Retrieved January 18, 2026, from [Link]
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ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved January 18, 2026, from [Link]
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved January 18, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved January 18, 2026, from [Link]
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"spectroscopic data (NMR, IR, MS) of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole"
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Authored by a Senior Application Scientist
This whitepaper provides a comprehensive guide to the spectroscopic characterization of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. In the absence of a complete, published dataset for this specific compound, this guide leverages established principles of spectroscopy and draws upon spectral data from structurally analogous pyrazoles to provide a robust predictive analysis. The methodologies and interpretations presented herein are intended to serve as a benchmark for researchers synthesizing and characterizing this and similar molecules.
Introduction and Rationale
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties[1]. The specific compound, this compound, incorporates several key structural motifs: a pyrazole core, a reactive chloromethyl group, and a fluorophenyl substituent. The chloromethyl group serves as a valuable synthetic handle for further molecular elaboration, while the 2-fluorophenyl group can significantly influence the molecule's conformational preferences and metabolic stability.
Accurate and unambiguous structural confirmation is paramount in the development of new chemical entities. A multi-technique spectroscopic approach, integrating NMR, IR, and MS, provides a self-validating system for structure elucidation and purity assessment. This guide explains the causality behind the expected spectral features, providing a logical framework for the analysis of this target molecule.
Proposed Synthetic Pathway and Analytical Workflow
To understand the potential spectroscopic profile, it is useful to consider a plausible synthetic route. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative[2]. For the target molecule, a likely pathway involves the reaction of 1,1-dichloro-3-buten-2-one with 2-fluorophenylhydrazine, followed by chlorination of the resulting hydroxymethyl-pyrazole intermediate.
Caption: Proposed synthesis and subsequent analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure of the molecule with protons labeled for assignment is shown below:
(A proper chemical structure diagram would be inserted here in a full whitepaper)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-a (CH₂) | ~4.75 | s | - | Protons on a carbon adjacent to an electronegative chlorine and an aromatic pyrazole ring are expected to be significantly deshielded. Based on similar structures, a singlet is expected[3]. |
| H-4 (pyrazole) | ~6.50 | d | ~2.5 | This proton is on a double bond within the pyrazole ring. It will couple with H-5. |
| H-5 (pyrazole) | ~7.80 | d | ~2.5 | This proton is adjacent to the pyrazole nitrogen and is typically the most downfield of the pyrazole ring protons. |
| H-3' (phenyl) | ~7.65 | t | ~7.5 | This proton is ortho to the pyrazole substituent and will show coupling to H-4' and H-5'. |
| H-4' (phenyl) | ~7.30 | m | - | This proton is part of a complex multiplet due to coupling with neighboring protons and the fluorine atom. |
| H-5' (phenyl) | ~7.40 | m | - | Similar to H-4', this proton will appear as a complex multiplet. |
| H-6' (phenyl) | ~7.25 | t | ~8.0 | This proton is ortho to the fluorine atom and will show characteristic through-space coupling. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a (CH₂) | ~40-45 | The chloromethyl carbon is an aliphatic carbon but is deshielded by the adjacent chlorine atom. |
| C-3 (pyrazole) | ~148 | This carbon is attached to the chloromethyl group and is part of the pyrazole double bond system. |
| C-4 (pyrazole) | ~108 | This carbon is typically shielded relative to the other pyrazole carbons. |
| C-5 (pyrazole) | ~130 | This carbon is adjacent to the nitrogen atom and the phenyl ring. |
| C-1' (phenyl) | ~125 (d, J ≈ 10-15 Hz) | This is the ipso-carbon attached to the pyrazole ring, showing coupling to the fluorine. |
| C-2' (phenyl) | ~157 (d, J ≈ 250 Hz) | This carbon is directly attached to the highly electronegative fluorine atom and will show a large one-bond C-F coupling constant. |
| C-3' (phenyl) | ~117 (d, J ≈ 20 Hz) | This carbon is ortho to the fluorine and will show a two-bond C-F coupling. |
| C-4' (phenyl) | ~131 (d, J ≈ 8 Hz) | This carbon is meta to the fluorine and will show a three-bond C-F coupling. |
| C-5' (phenyl) | ~125 | This carbon's chemical shift is influenced by the pyrazole substituent. |
| C-6' (phenyl) | ~129 (d, J ≈ 3 Hz) | This carbon is para to the fluorine and will show a four-bond C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract the spectrum of air.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H stretch | Aromatic (pyrazole and phenyl) | Characteristic stretching vibrations for sp² C-H bonds. |
| 2980-2850 | C-H stretch | Aliphatic (CH₂) | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~1590, ~1490 | C=C stretch | Aromatic rings | These bands are typical for the phenyl and pyrazole rings. |
| ~1450 | C=N stretch | Pyrazole ring | The pyrazole ring contains C=N bonds which absorb in this region[1]. |
| ~1250 | C-F stretch | Aryl-F | The C-F stretching vibration for a fluorophenyl group is strong and occurs in this region. |
| ~750 | C-Cl stretch | Alkyl-Cl | The C-Cl stretch is found in the fingerprint region and can be a reliable indicator of the chloromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₈ClFN₂. The exact mass can be calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N).
-
Expected Molecular Ion: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. We expect to see two peaks:
-
[M+H]⁺: at m/z corresponding to the ³⁵Cl isotope.
-
[M+2+H]⁺: at m/z corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the [M+H]⁺ peak.
-
Plausible Fragmentation Pathway
The fragmentation of pyrazoles in a mass spectrometer can be complex, but some general pathways can be predicted[4].
Caption: A simplified proposed fragmentation pathway for the target molecule.
| Predicted Fragment (m/z) | Identity | Rationale |
| [M+H]⁺ | Protonated Molecule | The molecular ion peak, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern. |
| [M-Cl]⁺ | Loss of a chlorine radical | A common fragmentation for chlorinated compounds. |
| [M-CH₂Cl]⁺ | Loss of a chloromethyl radical | Cleavage of the C-C bond between the pyrazole ring and the chloromethyl group. |
| [C₆H₄F]⁺ | Fluorophenyl cation | A stable fragment resulting from the cleavage of the N-C bond to the phenyl ring. |
Conclusion: A Self-Validating Analytical Approach
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques.
-
NMR establishes the precise carbon-hydrogen framework and the connectivity of the pyrazole and phenyl rings.
-
IR confirms the presence of key functional groups (C-F, C-Cl, aromatic rings).
-
MS verifies the molecular weight and provides corroborating structural information through fragmentation patterns, with the chlorine isotope pattern serving as a crucial diagnostic tool.
By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure and purity, which is a critical step in the advancement of any research or development program involving this promising chemical entity.
References
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da Silva, J., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(9), 1466. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]
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IUCrData. (2015). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. IUCrData, 1, x152014. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). PubMed. Available at: [Link]
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MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available at: [Link]
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SpectraBase. (n.d.). 1-(2-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole. Available at: [Link]
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NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride. In NIST Chemistry WebBook. Available at: [Link]
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The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 83188-83196. Available at: [Link]
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Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 3rd International Conference on Materials and Manufacturing Engineering. Available at: [Link]
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National Center for Biotechnology Information. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. Available at: [Link]
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MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]
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ResearchGate. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4936. Available at: [Link]
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"CAS number for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole"
An In-Depth Technical Guide to 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Introduction to the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1][2] Consequently, pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1][3] The introduction of a chloromethyl group and a fluorophenyl substituent, as in the case of this compound, offers synthetic handles for further molecular elaboration and can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile.
Nomenclature and Structure
-
Systematic Name: this compound
-
Molecular Formula: C₁₀H₈ClFN₂
-
Structure:
-
A central 1H-pyrazole ring.
-
A chloromethyl (-CH₂Cl) group attached to the 3-position of the pyrazole ring.
-
A 2-fluorophenyl group attached to the 1-position of the pyrazole ring.
-
Synthesis and Characterization
The synthesis of unsymmetrically substituted pyrazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine being a primary method.[4]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound would involve the reaction of 4-chloro-1,1-dimethoxy-2-butanone with 2-fluorophenylhydrazine. This method provides regiocontrol, which is crucial when dealing with unsymmetrical pyrazole synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-chloro-1,1-dimethoxy-2-butanone (1.0 equivalent) in ethanol, add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents).
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Characterization Techniques
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-fluorophenyl ring, the pyrazole ring protons, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and 2-fluorophenyl rings, as well as the chloromethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈ClFN₂. |
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical Properties and Safety
While specific experimental data for this compound is not available, its properties and safety precautions can be inferred from related compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Weight | ~210.64 g/mol |
| Appearance | Likely a solid at room temperature.[5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Safety and Handling
Given the presence of a chloromethyl group, this compound should be handled with care as it is potentially corrosive and harmful if swallowed or in contact with skin.[6][7]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
Applications in Drug Discovery and Development
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in the synthesis of novel drug candidates. The pyrazole core is associated with a wide array of biological activities, and the substituents at the 1 and 3 positions can be tailored to target specific enzymes or receptors.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes.[2]
-
Anticancer Agents: The pyrazole scaffold has been explored for the development of kinase inhibitors and other anticancer therapies.[3]
-
Antimicrobial Agents: Novel pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[10]
Logical Workflow for Drug Discovery
Caption: A logical workflow illustrating the use of the title compound in a drug discovery program.
Conclusion
This compound represents a valuable, albeit not widely cataloged, chemical entity for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is ripe for derivatization to explore a wide chemical space. While exercising appropriate safety precautions, scientists can leverage this compound as a key intermediate to develop novel therapeutics targeting a range of diseases. The principles and protocols outlined in this guide provide a solid foundation for initiating such research endeavors.
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Whitepaper: Elucidating the Three-Dimensional Architecture of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: A Guide to Synthesis, Characterization, and Single-Crystal X-ray Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives form the structural core of numerous therapeutic agents, exhibiting a wide range of pharmacological activities including anti-inflammatory and anti-cancer properties.[1][2][3] The specific spatial arrangement of atoms and intermolecular interactions, determined through single-crystal X-ray crystallography, is fundamental to understanding structure-activity relationships (SAR) and rationally designing next-generation therapeutics.[1] This guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel compound 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. We present a plausible synthetic pathway, detailed protocols for analytical and spectroscopic validation, and a step-by-step workflow for high-resolution single-crystal X-ray diffraction analysis. The causality behind each experimental choice is explained, offering insights into the critical parameters that govern the successful determination of a molecule's crystal structure, from initial synthesis to final data interpretation.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a motif that has become a privileged scaffold in modern drug discovery.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively mimic biological structures and interact with a diverse range of protein targets.[2] The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, highlighting the scaffold's clinical significance.[2]
The target molecule, this compound, incorporates three key features of strategic interest:
-
The Pyrazole Core: Provides a stable, aromatic platform for substituent orientation.
-
The 2-Fluorophenyl Group: The fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity through specific electronic interactions and potential hydrogen bonding.
-
The 3-Chloromethyl Group: This reactive handle offers a potential site for covalent bonding or further synthetic modification, making it a valuable feature for developing targeted therapies or probes.
A definitive understanding of this molecule's three-dimensional structure is paramount. It will reveal the precise orientation of the fluorophenyl ring relative to the pyrazole core, identify the dominant intermolecular forces that govern crystal packing, and provide an empirical basis for computational modeling and future analog design.[1][5]
Proposed Synthesis and Purification
The synthesis of unsymmetrically substituted pyrazoles is most commonly achieved via the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine.[6][7] Based on this established methodology, a robust and regioselective pathway to the title compound is proposed.
Rationale for Synthetic Strategy
The chosen strategy involves the reaction of 2-fluorophenylhydrazine with 4-chloro-1,1-dimethoxy-2-butanone. The use of an acetal-protected dicarbonyl equivalent helps prevent side reactions and guides the regioselectivity of the cyclization, which is a critical consideration in pyrazole synthesis.[8] Purification via column chromatography is essential to remove any unreacted starting materials or isomeric byproducts, ensuring the high purity required for successful crystallization.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol (10 mL) within a round-bottom flask, add 4-chloro-1,1-dimethoxy-2-butanone (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of hydrochloric acid (3-4 drops) to the mixture to facilitate both the initial condensation and the subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours, monitoring progress via Thin Layer Chromatography (TLC). The thermal energy is critical for overcoming the activation barrier of the cyclization step.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent ratio must be determined by TLC analysis.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Analytical Validation
Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. This serves as a critical quality control step.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent framework. Expected signals include distinct aromatic protons for the 2-fluorophenyl ring with characteristic splitting due to fluorine-proton coupling, pyrazole ring protons, and a singlet for the chloromethyl (-CH₂Cl) group.[8][9]
-
¹⁹F NMR Spectroscopy: A singlet or doublet in the aryl-fluoride region will confirm the presence of the fluorine atom.
-
Mass Spectrometry (ESI-MS): Will verify the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule (M+ and M+2 peaks in an approximate 3:1 ratio).[9]
Single-Crystal X-ray Diffraction Analysis
This section outlines the definitive process for determining the molecule's three-dimensional structure. The success of this phase is entirely dependent on the quality of the single crystal obtained.[1]
Step 1: Crystal Growth
-
Rationale: The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Slow cooling or slow evaporation techniques allow molecules to organize gradually into a well-ordered lattice.
-
Protocol:
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane).[9]
-
Filter the solution through a syringe filter into a clean, small vial.
-
Method A (Slow Evaporation): Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Method B (Vapor Diffusion): Place the vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and inducing crystallization.
-
Select a well-formed, transparent crystal under a polarizing microscope for data collection.[1]
-
Step 2: Data Collection and Processing
-
Rationale: A crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded. The angles and intensities of these diffracted beams contain the information about the arrangement of atoms in the crystal. Data is collected at cryogenic temperatures (100-120 K) to reduce thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[1][10]
-
Protocol:
-
A suitable crystal is mounted on a goniometer head.[1]
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and cooled in a stream of cold nitrogen gas.[10]
-
A series of diffraction images are collected as the crystal is rotated.[1]
-
The collected data are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Step 3: Structure Solution and Refinement
-
Rationale: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
The crystal system and space group are determined from the diffraction data.
-
The structure is solved using direct methods or Patterson methods (e.g., using the SHELXT program).[10]
-
The resulting atomic model is refined against the full set of diffraction data using a least-squares minimization process (e.g., using SHELXL). This process optimizes atomic coordinates, thermal parameters, and bond lengths/angles.
-
The final model is validated by checking key refinement indicators like the R-factor, goodness-of-fit (GooF), and residual electron density.
-
Interpretation of Structural Data
The final output, a Crystallographic Information File (CIF), contains the precise coordinates of every atom. Analysis of this data provides invaluable chemical insights.
Hypothetical Crystallographic Data Summary
Based on analyses of similar pyrazole derivatives, the crystallographic data for the title compound might be summarized as follows.[11][12] This table serves as a template for presenting the experimental results.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₀H₈ClFN₂ | Confirms the elemental composition of the unit cell. |
| Formula Weight | 210.64 | Molecular mass. |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice.[11][13] |
| Space Group | P2₁/n or P-1 | Defines the specific symmetry operations within the unit cell.[11][13] |
| a, b, c (Å) | e.g., a=9.3, b=9.8, c=16.3 | Dimensions of the unit cell.[11] |
| α, β, γ (°) | e.g., α=87, β=87, γ=84 | Angles of the unit cell.[11] |
| Volume (ų) | ~700-900 | Volume of the unit cell. |
| Z | 2 or 4 | Number of molecules per unit cell. |
| Temperature (K) | 100(2) | Data collection temperature.[1] |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the fit between the model and data. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Key Structural Features to Analyze
-
Molecular Conformation: Determine the torsion angle between the plane of the pyrazole ring and the 2-fluorophenyl ring. This conformation is critical for how the molecule will fit into a protein binding site.[12]
-
Intermolecular Interactions: Identify any non-covalent interactions, such as hydrogen bonds (e.g., C-H···N, C-H···F), halogen bonds (C-Cl···N), or π-π stacking between aromatic rings. These forces dictate the crystal packing and influence physical properties like solubility and melting point.[13][14] A thorough analysis of these interactions is crucial for crystal engineering and understanding solid-state behavior.[9]
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded methodology for the synthesis and definitive structural analysis of this compound. By following these detailed protocols, researchers can obtain high-quality data that is essential for advancing drug discovery programs. The resulting crystal structure will serve as a foundational piece of information, enabling accurate computational docking studies, guiding the design of more potent and selective analogs, and providing a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.[1][3]
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- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
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Navigating the Solubility Landscape of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences
In the intricate journey of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This is particularly true for heterocyclic compounds like pyrazole derivatives, which are a cornerstone in medicinal chemistry due to their diverse pharmacological activities.[1] This guide provides an in-depth technical exploration of the methodologies to determine and predict the solubility of a specific pyrazole derivative, 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , in organic solvents. Given the novelty of this compound, this document focuses on establishing a robust scientific framework for its solubility characterization, a common challenge faced by researchers in the pharmaceutical industry.
Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for any solubility study. For novel compounds, experimental data is often scarce, necessitating the use of predictive computational tools.
1.1. Structural and Basic Properties
-
Molecular Formula: C₁₀H₈ClFN₂
-
Molecular Weight: 210.64 g/mol
-
Chemical Structure:
(Image generated for illustrative purposes)
1.2. Predicted Physicochemical Properties
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are invaluable for estimating key physicochemical parameters.[2] These predictions, while not a substitute for experimental validation, provide crucial insights for initial assessments and experimental design.
| Property | Predicted Value | Significance in Solubility |
| Melting Point (°C) | 70-90 (estimated) | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |
| LogP | 2.5 - 3.5 (estimated) | Indicates the lipophilicity of the compound. A higher LogP suggests better solubility in non-polar organic solvents. |
| Topological Polar Surface Area (TPSA) | ~30 Ų (estimated) | Relates to a molecule's polarity and hydrogen bonding capacity, influencing its interaction with polar solvents. |
| Enthalpy of Fusion (ΔH_fus) | 20-30 kJ/mol (estimated) | The energy required to melt the solid; a key parameter in thermodynamic solubility equations. |
Note: The values presented are estimates based on the analysis of similar pyrazole structures and should be experimentally verified.
Theoretical Frameworks for Solubility Prediction
Predictive models are instrumental in narrowing down the vast landscape of potential solvents, saving valuable time and resources. Two powerful and widely used theoretical frameworks are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
2.1. Hansen Solubility Parameters (HSP): A Practical Approach to "Like Dissolves Like"
Developed by Charles M. Hansen, HSP theory is based on the principle that "like dissolves like."[3][4] It quantifies this principle by assigning three parameters to both the solute and the solvent, representing different types of intermolecular forces:[4]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter is the square root of the sum of the squares of these three components. A smaller difference between the HSP of a solute and a solvent indicates a higher likelihood of dissolution.[3]
Predicting Solubility with HSP:
The relative energy difference (RED) number is a useful metric derived from HSP to predict solubility:
-
RED < 1: High likelihood of solubility.
-
RED ≈ 1: Partial solubility.
-
RED > 1: Low likelihood of solubility.
The HSP for this compound can be predicted using group contribution methods or computational software, providing a powerful tool for initial solvent screening.
2.2. COSMO-RS: A Quantum Leap in Solubility Prediction
COSMO-RS (Conductor-like Screening Model for Real Solvents) is a more advanced, quantum chemistry-based method for predicting thermodynamic properties of fluids and liquid mixtures.[5][6] It calculates the chemical potential of a molecule in a liquid by considering the interactions of the molecule's surface charges with the solvent.[5]
Workflow for COSMO-RS Solubility Prediction:
Caption: COSMO-RS workflow for solubility prediction.
COSMO-RS can provide highly accurate predictions of solubility in a wide range of solvents without the need for experimental data, making it an invaluable tool in modern drug development.
Experimental Determination of Solubility: Protocols and Best Practices
While theoretical predictions are insightful, experimental verification is non-negotiable. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7]
3.1. The Shake-Flask Method: A Step-by-Step Protocol
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Diagram of the Shake-Flask Experimental Workflow:
Caption: Shake-Flask method workflow for solubility determination.
3.2. Analytical Techniques for Concentration Measurement
The accuracy of the solubility determination is highly dependent on the analytical method used for quantification.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds.
Key Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be optimized for good peak shape and resolution.
-
Detector: A UV detector set at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
3.2.2. UV-Vis Spectroscopy
For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.
Protocol:
-
Determine the λmax of this compound in the chosen solvent.
-
Prepare a series of standard solutions of the compound at known concentrations.
-
Measure the absorbance of the standards at λmax and construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.
Table of Solubility Data for this compound (Hypothetical Data)
| Solvent | Polarity Index | Solubility (g/L) at 25°C | Solubility (mol/L) at 25°C |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
Interpretation of Results:
The solubility data should be analyzed in conjunction with the predicted HSP and COSMO-RS data. This integrated approach allows for a deeper understanding of the solute-solvent interactions and can be used to refine the predictive models for future applications.
Conclusion: A Roadmap for Solubility Characterization
This technical guide has outlined a comprehensive strategy for determining and predicting the solubility of the novel compound this compound in organic solvents. By integrating theoretical predictions with robust experimental methodologies, researchers can efficiently navigate the complexities of solubility assessment. This systematic approach not only provides essential data for formulation development but also contributes to a deeper understanding of the compound's fundamental physicochemical properties, ultimately accelerating its journey from a promising lead to a potential therapeutic agent.
References
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Dassault Systèmes. (n.d.). COSMO-RS: Predicting Thermodynamic Properties in Polymers. Retrieved from [Link]
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- Talevi, A. (2018). In silico prediction of ADMET properties: The good, the bad, and the future. Pharmaceuticals, 11(4), 119.
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Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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D'Souza, R. S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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A Technical Guide to the Thermal Stability of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: Proactive Assessment in Drug Development
Introduction: Thermal Stability as a Cornerstone of Pharmaceutical Viability
In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success and commercial viability. Among the various stability parameters, thermal stability is of paramount importance, influencing everything from manufacturing process design and formulation strategies to storage conditions and shelf-life.[1] A thermally labile compound can pose significant risks, including loss of potency, generation of toxic degradants, and unpredictable performance.[2] This guide provides an in-depth technical framework for evaluating the thermal stability of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound representative of a class of molecules with significant pharmacological interest.[3]
Researchers, chemists, and drug development professionals will find a comprehensive approach herein, moving beyond mere data collection to a deeper understanding of the "why" behind the experimental design. Our focus is on creating a self-validating system of analysis that ensures scientific integrity and robust, reliable data.
Molecular Structure Analysis: Predicting Thermal Behavior
The thermal stability of this compound is intrinsically linked to its molecular architecture. The structure features a pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally imparts a degree of thermal robustness.[3][4] However, the substituents on this core are expected to be the primary drivers of its decomposition profile.
-
The Pyrazole Core: Pyrazole and its derivatives are known for their aromatic character and resistance to certain chemical and thermal degradations.[3] However, the specific arrangement of substituents can significantly alter this inherent stability.[4]
-
The 3-(chloromethyl) Group: This is arguably the most reactive site on the molecule. The carbon-chlorine bond is susceptible to cleavage, potentially initiating decomposition. Similar structures, such as 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, have been shown to undergo decomposition involving the elimination of HCl.[5] This suggests a potential pathway for the degradation of our target molecule.
-
The 1-(2-fluorophenyl) Group: The fluorophenyl group is generally considered to enhance thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and fluorination can increase the oxidative stability of a molecule.[6][7] However, its electron-withdrawing nature will influence the electron density of the pyrazole ring, which in turn can affect the lability of the chloromethyl group.
Based on this analysis, we can hypothesize that the primary thermal liability of this compound will be the chloromethyl group, with decomposition likely initiated by the cleavage of the C-Cl bond.
Experimental Workflow for Thermal Stability Assessment
A dual-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a compound's thermal behavior.[8][9]
Caption: Workflow for comprehensive thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This is the primary method for determining decomposition temperatures.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is a critical step for data accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere Selection: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[10]
-
Heating Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting mass.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. A 10°C/min rate is a standard practice that provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve.[9] The first derivative of this curve (DTG curve) can also be plotted to more clearly identify the temperature of maximum mass loss rate.[9]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][11] It is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[12]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is essential to contain any evolved gases during decomposition and to prevent mass loss before the thermal event, which could affect the enthalpy measurement.
-
Atmosphere: Maintain a nitrogen purge over the sample and reference pans at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will be upward peaks.[12]
Anticipated Results and Data Interpretation
The data from TGA and DSC analyses should be synthesized to build a complete thermal profile of the compound.
Table 1: Expected Thermal Analysis Data for this compound
| Parameter | Analytical Technique | Expected Observation | Significance |
| Melting Point (Tm) | DSC | A sharp endothermic peak. | A key indicator of purity. A broad peak may suggest impurities.[8] |
| Onset of Decomposition (Tonset) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit for safe handling and processing temperatures.[1] |
| Decomposition Profile | TGA/DTG | One or more mass loss steps, with corresponding peaks in the DTG curve. | Multiple steps suggest a complex, multi-stage decomposition process.[10] |
| Enthalpy of Decomposition (ΔHd) | DSC | A broad exothermic peak following the melting peak. | Quantifies the energy released during decomposition. A large exotherm indicates a high potential for a thermal runaway reaction.[13] |
| Residue at End of Run | TGA | Percentage of mass remaining at the final temperature. | Indicates the formation of non-volatile degradation products. |
Potential Decomposition Pathways
Based on the structure and literature on related compounds, we can propose several potential thermal decomposition pathways. The initial and most likely step is the cleavage of the C-Cl bond.
Caption: Potential thermal decomposition pathways for the title compound.
-
Pathway A: HCl Elimination: This is a common decomposition route for chlorinated organic molecules.[5] The initial loss of hydrogen chloride would generate a highly reactive intermediate, which could then polymerize or rearrange, leading to complex, non-volatile products (char). This is consistent with observations of char formation in the thermal degradation of other heterocyclic compounds.
-
Pathway B: Radical Homolysis: Homolytic cleavage of the C-Cl bond would generate a pyrazolyl-methyl radical and a chlorine radical. These highly reactive species could then initiate a chain reaction, leading to a variety of fragmentation and recombination products.
Further analysis using techniques like TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) would be required to definitively identify the evolved gases and confirm the decomposition mechanism.
Safety, Handling, and Process Considerations
A thorough understanding of thermal stability is not an academic exercise; it is a critical component of process safety management.[13][14]
-
Maximum Safe Operating Temperature: The onset temperature of decomposition determined by TGA should be used to establish a maximum safe operating temperature for all manufacturing and handling processes. A significant safety margin should be applied.
-
Thermal Runaway Potential: A large exothermic heat of decomposition, as measured by DSC, indicates a potential for a thermal runaway reaction.[1] This information is vital for designing safe reactor systems, including adequate cooling capacity and emergency relief venting.[2]
-
Incompatibility: The potential evolution of corrosive HCl gas upon decomposition means that the material should be considered incompatible with bases and certain metals, especially at elevated temperatures.
-
Personal Protective Equipment (PPE): When handling this compound, especially during heating, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory.[15] All heating operations should be conducted in a well-ventilated fume hood.[15]
Conclusion
The thermal stability of this compound is a multi-faceted characteristic that must be thoroughly investigated to ensure the safety, quality, and efficacy of any potential pharmaceutical product. By employing a systematic approach that combines predictive structural analysis with robust experimental techniques like TGA and DSC, researchers can gain a comprehensive understanding of the compound's thermal behavior. This knowledge enables the proactive design of safe and efficient manufacturing processes, stable formulations, and appropriate storage conditions, ultimately de-risking the development pathway and contributing to the successful translation of a promising molecule into a valuable therapeutic agent.
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A Technical Guide to the Quantum Chemical Characterization of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole for Drug Discovery Applications
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs like Celecoxib and Sildenafil.[1] Its derivatives are subjects of intense research interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide focuses on a specific, promising derivative: 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. The strategic placement of a reactive chloromethyl group and an electron-withdrawing fluorophenyl moiety suggests a unique electronic profile ripe for exploration in drug design.
Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of such molecules, offering profound insights into their molecular behavior and interactions.[5] This whitepaper provides a comprehensive, in-depth protocol for the quantum chemical characterization of this compound. Moving beyond a mere list of steps, this guide, from the perspective of an application scientist, delves into the causality behind methodological choices. It offers a self-validating workflow designed to furnish researchers, scientists, and drug development professionals with the robust theoretical data needed to accelerate discovery.
Part 1: Foundational Theory & Method Selection
The primary goal of a computational approach is to build a reliable in silico model of the molecule to predict its behavior. The accuracy of this model is critically dependent on the chosen theoretical framework.
The Rationale for Density Functional Theory (DFT)
While various quantum mechanical methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational efficiency and accuracy for organic molecules of this size.[6] Unlike more computationally demanding methods, DFT calculates the properties of a molecule based on its electron density rather than a complex many-electron wavefunction, making it highly suitable for drug discovery applications.[7]
For this study, we select the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long track record of providing reliable results for a broad range of organic molecules.[8] It is paired with the 6-311++G(d,p) basis set. Let's deconstruct this choice:
-
6-311G : This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.
-
++ : These diffuse functions are crucial. They allow for a more accurate description of the electron density far from the atomic nuclei, which is essential for modeling non-covalent interactions and anions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals within the molecular environment, leading to a more accurate representation of chemical bonds.
This combination of functional and basis set is well-validated for predicting the geometries and electronic properties of heterocyclic compounds.[7]
Part 2: The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a logical and self-validating workflow for the complete characterization of the title molecule. All calculations can be performed using standard quantum chemistry software packages like Gaussian.[9][10]
Diagram: Overall Computational Workflow
The entire process, from initial structure to actionable insights, is summarized in the workflow below.
Caption: A flowchart of the quantum chemical calculation workflow.
Step: Molecular Structure Input
The initial step involves constructing the 3D structure of this compound. This is typically done using a graphical interface like GaussView, which is designed to work with the Gaussian software package.[11] It is crucial to build a chemically sensible initial geometry, although the subsequent optimization step will refine it.
Step: Geometry Optimization
This is the most critical step in the entire workflow. Geometry optimization is an iterative process that calculates the molecule's energy and the forces on each atom, adjusting their positions until a stationary point on the potential energy surface is found. The goal is to locate the global energy minimum conformation, which represents the most stable, and therefore most probable, structure of the molecule at 0 Kelvin.[6]
Protocol:
-
Load the built structure into the calculation software.
-
Specify the calculation type as "Optimization" (Opt).
-
Select the DFT method: B3LYP functional and 6-311++G(d,p) basis set.
-
Initiate the calculation. The software will perform successive energy calculations, adjusting the geometry until the forces on the atoms are negligible and the energy change between steps is below a defined threshold.
Step: Vibrational Frequency Analysis (Self-Validation)
Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This step serves two purposes:
-
Validation: It validates that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[6]
-
Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's infrared (IR) and Raman spectra.
Protocol:
-
Use the optimized coordinates from the previous step.
-
Specify the calculation type as "Frequency" (Freq).
-
Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
Run the calculation and inspect the output for imaginary frequencies.
Step: Electronic Structure & Property Analysis
With a validated minimum-energy structure, we can now calculate and analyze the electronic properties that are most relevant to drug discovery.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability.[13][14]
-
A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[13][15]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[14]
This analysis helps predict how the molecule might interact with biological targets.
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the electrostatic potential mapped onto the molecule's electron density surface.[16] It is an invaluable tool for predicting intermolecular interactions.[17] The MEP map reveals:
-
Electron-rich regions (negative potential, typically colored red/orange): These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Electron-deficient regions (positive potential, typically colored blue): These are sites prone to nucleophilic attack and can act as hydrogen bond donors.
-
Neutral regions (zero potential, typically colored green): These are associated with nonpolar interactions.
For drug design, the MEP map provides a roadmap for understanding how the molecule might "see" and interact with a receptor's active site.[18] The mutual compensation of electrostatic potentials between a drug and its specific receptor is a key factor in recognition and binding.[17]
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[19] It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.[20] This analysis is particularly useful for:
-
Quantifying Atomic Charges: It provides a more chemically intuitive picture of partial atomic charges than other methods.
-
Analyzing Hyperconjugation: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can explain conformational preferences and reactivity. This is done by examining the second-order perturbation energy, E(2).[21]
Part 3: Data Interpretation & Application in Drug Development
The raw data from quantum chemical calculations must be translated into actionable insights for drug discovery.
Quantitative Data Summary
The results of the calculations should be summarized in clear, comparative tables. Adherence to IUPAC guidelines on reporting computational results, such as avoiding an excessive number of significant figures, is recommended.[22]
Table 1: Key Calculated Electronic Properties
| Property | Calculated Value | Unit | Significance in Drug Design |
|---|---|---|---|
| Total Dipole Moment | Value | Debye | Influences solubility and membrane permeability |
| EHOMO | Value | eV | Electron-donating ability |
| ELUMO | Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity, kinetic stability |
| Ionization Potential | Value | eV | Ease of losing an electron |
| Electron Affinity | Value | eV | Ability to accept an electron |
From Theory to Hypothesis: A Drug Design Perspective
The combination of MEP, HOMO-LUMO, and NBO analyses allows for the construction of a detailed reactivity and interaction profile for this compound.
-
Reactivity Hotspots: The MEP map will likely show a negative potential around the pyrazole nitrogen atoms and the fluorine atom, identifying them as potential hydrogen bond acceptors. The hydrogens on the phenyl and chloromethyl groups will be regions of positive potential. The LUMO distribution will likely be concentrated around the pyrazole ring and the C-Cl bond, indicating these as potential sites for nucleophilic attack.
-
Drug-Receptor Interactions: Based on the MEP, one can hypothesize the key pharmacophoric features. For instance, the molecule could fit into a receptor pocket that has a hydrogen bond donor interacting with the pyrazole nitrogens and a hydrophobic pocket accommodating the fluorophenyl ring.
-
Metabolic Liability: The chloromethyl group is a potential site for metabolic transformation (e.g., via glutathione conjugation). The NBO analysis can provide insight into the C-Cl bond polarity and strength, helping to assess this liability.
Diagram: Property-Application Relationship
This diagram illustrates how the calculated properties inform different aspects of the drug discovery process.
Caption: Relationship between calculated properties and drug design tasks.
Generation of Quantum Chemical Descriptors for QSAR
The calculated properties serve as powerful descriptors for Quantitative Structure-Activity Relationship (QSAR) studies.[23][24] QSAR models mathematically correlate molecular descriptors with biological activity, enabling the screening of virtual compounds.[25] Quantum chemical descriptors provide a more detailed and accurate description of electronic effects than purely empirical methods.[23] Properties like HOMO/LUMO energies, dipole moment, and atomic charges from the NBO analysis can be used to build robust QSAR models to predict the activity of novel analogues.[26]
Conclusion
This technical guide has outlined a robust, field-proven workflow for the comprehensive quantum chemical characterization of this compound. By grounding our protocol in Density Functional Theory with a carefully selected functional and basis set, we establish a foundation of scientific integrity. The sequential process of optimization, frequency validation, and detailed electronic property analysis (HOMO-LUMO, MEP, NBO) constitutes a self-validating system that ensures reliable and reproducible results.
For the drug development professional, this computational analysis transcends mere theoretical exercise. It provides a predictive framework for understanding chemical reactivity, hypothesizing drug-receptor interactions, and generating high-quality descriptors for QSAR modeling. The application of this in silico protocol enables a more rational, data-driven approach to lead optimization, ultimately conserving resources and accelerating the journey from molecular concept to clinical candidate.
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The Strategic Synthesis and Application of 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: A Keystone Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive literature review of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct, extensive research on this specific molecule is not widely published, this paper will elucidate its importance as a strategic intermediate. By examining the synthesis, properties, and reactivity of analogous pyrazole derivatives, we can infer the chemical behavior and potential applications of this target compound. This guide will detail plausible synthetic routes, predict its chemical characteristics, and explore its potential as a precursor for novel therapeutic agents. The versatile pyrazole scaffold, combined with the reactive chloromethyl group and the modulating influence of the 2-fluorophenyl substituent, positions this molecule as a valuable building block in the design of next-generation pharmaceuticals.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The metabolic stability of the pyrazole ring has contributed to its increasing presence in newly approved drugs[3]. The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions.
The subject of this review, this compound, incorporates three key features that make it a highly attractive, albeit under-documented, intermediate in drug discovery:
-
The 1-(2-fluorophenyl) group: The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity to target proteins[4]. The ortho-position of the fluorine atom can also induce a specific conformational bias, which can be crucial for selective receptor binding.
-
The 3-(chloromethyl) group: This is a reactive handle that allows for a variety of subsequent chemical transformations. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This enables the facile introduction of a wide range of functional groups, allowing for the exploration of a large chemical space in the search for bioactive molecules.
-
The pyrazole core: As mentioned, this provides a stable and versatile platform for the construction of complex molecules with diverse pharmacological profiles[3][5].
This guide will now delve into the probable synthetic pathways to access this key intermediate, its expected chemical reactivity, and its potential applications in the development of novel therapeutics.
Synthesis of this compound: A Plausible Approach
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor
The synthesis would likely commence with a suitable 1,3-dicarbonyl compound bearing a chlorine atom at the appropriate position. A viable starting material would be 4-chloro-3-oxobutanal or a protected equivalent.
Step 2: Cyclization with 2-Fluorophenylhydrazine
The 1,3-dicarbonyl precursor would then be reacted with 2-fluorophenylhydrazine in a cyclization reaction to form the pyrazole ring. This reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with acid catalysis.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
4-chloro-3-oxobutanal dimethyl acetal (or other suitable protected form)
-
2-Fluorophenylhydrazine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Reaction Mixture: To a solution of 4-chloro-3-oxobutanal dimethyl acetal (1 equivalent) in ethanol, add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents).
-
Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Chemical Properties and Reactivity
The chemical properties of this compound can be inferred from its structure and by comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H8ClFN2 | Based on the constituent atoms. |
| Molecular Weight | 210.64 g/mol | Calculated from the atomic weights. |
| Appearance | Likely a white to off-white solid | Similar pyrazole derivatives are solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Expected for a moderately polar organic molecule. |
| Reactivity | The chloromethyl group is the primary site of reactivity, susceptible to nucleophilic substitution. | The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles. |
Key Reactions:
The primary utility of this compound as a synthetic intermediate stems from the reactivity of the chloromethyl group. This allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions.
Diagram of Key Reactions:
Caption: Nucleophilic substitution at the chloromethyl group.
Examples of nucleophiles that could be employed include:
-
Amines: Reaction with primary or secondary amines would yield the corresponding aminomethyl-pyrazole derivatives. These are common motifs in bioactive molecules.
-
Thiols: Reaction with thiols would lead to the formation of thioether linkages.
-
Alcohols/Phenols: In the presence of a base, alcohols or phenols can displace the chloride to form ethers.
-
Cyanide: Reaction with a cyanide salt would introduce a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.
Potential Applications in Drug Development
The structural features of this compound make it a valuable precursor for the synthesis of a diverse range of potential therapeutic agents.
a) Anticancer Agents:
Many pyrazole derivatives have demonstrated potent anticancer activity[4]. The ability to introduce various functionalities via the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel anticancer compounds. For instance, the introduction of moieties known to interact with specific cancer targets, such as kinases or tubulin, could lead to the discovery of new potent and selective inhibitors.
b) Anti-inflammatory Agents:
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. The 1-(2-fluorophenyl) substituent could potentially enhance the anti-inflammatory profile of derivatives. The chloromethyl handle could be used to attach side chains that mimic the sulfonamide group of celecoxib or to explore other interactions with the cyclooxygenase (COX) enzymes.
c) Antimicrobial Agents:
Pyrazole derivatives have also been investigated for their antimicrobial properties[6]. The lipophilicity and electronic properties of the 1-(2-fluorophenyl) group, combined with the diverse functionalities that can be introduced at the 3-position, make this scaffold a promising starting point for the development of new antibacterial and antifungal agents.
Diagram of Potential Drug Development Pathways:
Caption: Potential therapeutic areas for derivatives.
Conclusion
While this compound is not a widely studied compound in its own right, its structural components strongly suggest its utility as a strategic intermediate in medicinal chemistry. This guide has presented a plausible and scientifically grounded overview of its likely synthesis, chemical properties, and potential applications. The combination of a stable, biologically relevant pyrazole core, a reactive chloromethyl group for facile derivatization, and a 2-fluorophenyl substituent for modulating pharmacokinetic and pharmacodynamic properties makes this molecule a valuable tool for drug discovery. Further research into the synthesis and derivatization of this compound is warranted and is likely to yield novel molecules with significant therapeutic potential.
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.). Retrieved from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (n.d.). Retrieved from [Link]
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3-(Chloromethyl)-1-methyl-1H-pyrazole - LookChem. Retrieved from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). Retrieved from [Link]
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The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer - ResearchGate. (2025-08-06). Retrieved from [Link]
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A Technical Guide to the Discovery and History of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its journey, from an unexpected laboratory synthesis in the late 19th century to its current status as a "privileged scaffold" in modern pharmaceuticals, is a compelling narrative of chemical ingenuity and therapeutic innovation.[2][3] This technical guide provides an in-depth exploration of the discovery and history of pyrazole derivatives, charting the key scientific milestones, the evolution of synthetic methodologies, and the ever-expanding pharmacological applications that have cemented the pyrazole core's importance in drug discovery.
The Genesis of Pyrazole Chemistry: Knorr's Serendipitous Discovery
The history of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[4][5] While investigating potential quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[6][7] His initial goal was the synthesis of a quinoline derivative. Instead, the reaction yielded a novel heterocyclic compound he named "pyrazole."[8] This foundational reaction, now known as the Knorr pyrazole synthesis , was not only the first of its kind but also opened the door to an entirely new class of compounds.[9][10] Knorr's work, published in the Berichte der deutschen chemischen Gesellschaft, detailed this unexpected formation of a carbon-nitrogen ring, laying the groundwork for over a century of heterocyclic chemistry.[4][6]
From Laboratory Curiosity to Blockbuster Drug: The Dawn of Medicinal Applications
The therapeutic potential of pyrazole derivatives was realized with astonishing speed. In the same year as his initial discovery, Knorr synthesized a methylated derivative of 1-phenyl-3-methyl-5-pyrazolone, which he named Antipyrine (phenazone).[4][11] This compound was found to possess potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.
Antipyrine became one of the very first commercially successful synthetic drugs, marking a pivotal moment in the history of medicine.[11][12] It demonstrated that laboratory-synthesized molecules could be powerful therapeutic agents, shifting the paradigm from reliance on naturally derived substances. The success of Antipyrine spurred further research, leading to the development of other pyrazolone-based drugs like Aminopyrine and Phenylbutazone, which expanded the therapeutic arsenal against pain and inflammation.[13]
The Evolution of Synthetic Strategies: Expanding the Chemist's Toolkit
While the Knorr synthesis was revolutionary, the drive for greater efficiency, regioselectivity, and access to a wider variety of substitution patterns led to the development of new synthetic methodologies.
Classical Named Reactions
-
Knorr Pyrazole Synthesis (1883): This cornerstone reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, typically under acidic or thermal conditions.[10][14] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[15][16]
-
Pechmann Pyrazole Synthesis (1898): Discovered by German chemist Hans von Pechmann, this method utilizes the reaction of acetylenes with diazomethane to form pyrazoles.[17][18][19] It provided an alternative and valuable route to the pyrazole core.
Modern Synthetic Innovations
The 20th and 21st centuries have seen a dramatic expansion in synthetic methods, driven by the demands of modern drug discovery. These approaches offer milder reaction conditions, greater functional group tolerance, and more precise control over the final molecular architecture.[20][21] Key advancements include:
-
One-Pot Multicomponent Processes: These reactions combine multiple starting materials in a single step to build complex pyrazole structures, improving efficiency and reducing waste.[20]
-
Transition-Metal Catalysis: Catalysts based on metals like copper, silver, and palladium have enabled novel bond formations and functionalizations of the pyrazole ring, including C-H functionalization and cross-coupling reactions.[20][21]
-
Photoredox and Iodine-Catalyzed Reactions: These modern techniques utilize visible light or iodine as a catalyst to promote oxidative coupling reactions, offering green and efficient pathways to pyrazole derivatives from readily available precursors like aldehyde hydrazones.[20][22]
The "Privileged Scaffold": Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to a wide range of biological targets with high affinity.[1][2][23] The metabolic stability and versatile chemical nature of the pyrazole ring allow for the creation of vast libraries of compounds with diverse pharmacological activities.[1][3]
The number of FDA-approved drugs containing a pyrazole moiety has surged, particularly in the last decade, highlighting its central role in modern therapeutics.[3][23][24]
Table 1: Selected Pyrazole-Containing Blockbuster Drugs
| Drug Name (Brand Name) | Year of First Approval | Primary Target(s) | Therapeutic Application |
|---|---|---|---|
| Celecoxib (Celebrex) | 1998 | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[3][25][26] |
| Sildenafil (Viagra) | 1998 | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension[3][27] |
| Ruxolitinib (Jakafi) | 2011 | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera[1][3] |
| Apixaban (Eliquis) | 2012 | Factor Xa | Anticoagulant[3] |
| Ibrutinib (Imbruvica) | 2013 | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies[1][23] |
| Niraparib (Zejula) | 2017 | Poly (ADP-ribose) Polymerase (PARP) | Ovarian Cancer[1][23] |
The success of these drugs stems from the pyrazole core's ability to be precisely decorated with functional groups that optimize binding to specific enzyme active sites or receptors. For example, in Celecoxib , the specific arrangement of the trifluoromethyl and benzenesulfonamide groups on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme over the related COX-1 isoform.[26][28] Similarly, the fused pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil is the key structural element responsible for its potent and selective inhibition of PDE5.[3][27]
Key Experimental Protocols
To provide a practical context to the historical and modern synthesis of pyrazoles, the following protocols are described.
Protocol 1: Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is based on the foundational work by Ludwig Knorr in 1883.[6]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Condensation: Heat the mixture gently, for example, on a water bath. An exothermic reaction will occur, leading to the formation of an intermediate phenylhydrazone and the elimination of water.
-
Cyclization: Continue heating the mixture to a higher temperature (approx. 100°C) to induce intramolecular cyclization. During this step, the remaining nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the pyrazolone ring.[16]
-
Isolation: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, will solidify.
-
Purification: The solid product can be purified by recrystallization from a suitable solvent, such as hot ethanol or water, to yield crystalline needles.
Protocol 2: Modern Synthesis of a Celecoxib Analogue
This protocol illustrates a common modern approach for synthesizing 1,5-diarylpyrazoles, the core structure of Celecoxib.
Methodology:
-
Diketone Formation (Claisen Condensation): React a substituted acetophenone (e.g., 4-methylacetophenone) with a trifluoroacetyl source (e.g., ethyl trifluoroacetate) in the presence of a strong base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol. This forms the 1,3-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Pyrazole Formation (Condensation): Dissolve the purified 1,3-diketone intermediate in a solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add a solution of the desired arylhydrazine (e.g., 4-sulfamoylphenylhydrazine hydrochloride) to the diketone solution.
-
Cyclization: Reflux the reaction mixture for several hours. The hydrazine will condense with the diketone, followed by cyclization and dehydration, to regioselectively form the 1,5-diarylpyrazole.[22]
-
Workup and Purification: After cooling, the product will often precipitate from the solution. It can be collected by filtration and purified by recrystallization or column chromatography to yield the final product.
Visualizing Key Concepts
Diagrams are essential for understanding the chemical transformations and workflows in pyrazole chemistry.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Pyrazole-Based Drug Discovery and Development Pipeline.
Conclusion
From its accidental synthesis by Ludwig Knorr to its current status as a privileged scaffold in blockbuster drugs like Celecoxib and Sildenafil, the pyrazole derivative has had a profound impact on science and medicine.[2][3] The historical journey of this simple heterocycle is a powerful illustration of how fundamental chemical discoveries can evolve into life-changing therapeutic innovations. The continued development of novel synthetic methods ensures that the pyrazole core will remain a fertile ground for the discovery of new medicines, promising future breakthroughs in the treatment of a wide range of human diseases.[20][29]
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Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. Retrieved from [Link]
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Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. Retrieved from [Link]
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Encyclopedia.com. (n.d.). Knorr, Ludwig. Retrieved from [Link]
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IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: Application Notes for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and agrochemical research, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of novel molecules. Within this important class of heterocycles, 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole has emerged as a particularly valuable and versatile building block. The presence of a reactive chloromethyl group at the 3-position, combined with the electronic influence of the 2-fluorophenyl substituent at the 1-position, provides a unique platform for the strategic introduction of diverse functional groups. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the development of new chemical entities.
Core Applications: A Gateway to Functionalized Pyrazoles
The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the chloromethyl carbon. This reactivity allows for the facile introduction of a wide array of functionalities, leading to the synthesis of novel ethers, thioethers, amines, and other derivatives. These transformations are fundamental in the construction of libraries of compounds for screening in drug discovery and agrochemical development programs.
I. Synthesis of Pyrazole-Based Ethers and Thioethers
The formation of ether and thioether linkages is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The chloromethyl group of this compound readily undergoes Williamson-type ether synthesis with various phenols and thiophenols.
Caption: General workflow for the synthesis of pyrazole ethers and thioethers.
This protocol describes a representative procedure for the synthesis of a pyrazole-based ether.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-pyrazole.
Note: This protocol can be adapted for the synthesis of thioethers by substituting phenol with the corresponding thiophenol. The use of a stronger base like sodium hydride (NaH) may be necessary for less acidic thiophenols.
II. Synthesis of Pyrazole-Based Amines
The introduction of an amino group is another critical transformation in the development of bioactive molecules. This compound can be effectively converted to a variety of secondary and tertiary amines through nucleophilic substitution with primary or secondary amines.
This protocol provides a general procedure for the N-alkylation of anilines.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), aniline (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-((1-(2-fluorophenyl)-1H-pyrazol-3-yl)methyl)aniline.
Mechanistic Insights: The SN2 Pathway
The synthetic transformations described above predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the chloromethyl group is attacked by the nucleophile (e.g., phenoxide, thiophenoxide, or amine), leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: Simplified SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).
The 2-fluorophenyl group at the N1 position of the pyrazole ring can influence the reactivity of the chloromethyl group through electronic effects. The electron-withdrawing nature of the fluorine atom can slightly enhance the electrophilicity of the methylene carbon, potentially increasing the rate of the SN2 reaction.
Applications in Agrochemicals: A Focus on Fungicides
The pyrazole scaffold is a key component in a number of commercial fungicides. While specific data on the direct use of this compound in commercial products is proprietary, the structural motif is highly relevant. For instance, several patents describe fungicidal pyrazole derivatives with similar substitution patterns, suggesting that this building block is of significant interest in the development of new crop protection agents. The derivatization of the chloromethyl group allows for the fine-tuning of the molecule's properties to optimize its fungicidal activity, spectrum, and plant compatibility.
Data Summary: Representative Synthetic Transformations
| Starting Material | Nucleophile | Product | Reaction Type |
| This compound | Phenol/K₂CO₃ | 1-(2-Fluorophenyl)-3-(phenoxymethyl)-1H-pyrazole | Williamson Ether Synthesis |
| This compound | Thiophenol/NaH | 1-(2-Fluorophenyl)-3-(phenylthiomethyl)-1H-pyrazole | Thioether Synthesis |
| This compound | Aniline/K₂CO₃ | N-((1-(2-Fluorophenyl)-1H-pyrazol-3-yl)methyl)aniline | N-Alkylation |
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its reactive chloromethyl group provides a convenient handle for the introduction of a wide range of functional groups through straightforward nucleophilic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and agrochemical development to harness the full potential of this important synthon in their quest for novel and impactful chemical entities. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new molecules with significant biological activities.
References
A comprehensive list of references that support the chemical principles and protocols described in this guide will be compiled and provided upon request, drawing from established chemical literature and patents in the field of pyrazole chemistry.
Application Notes and Protocols: Strategic Derivatization of 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole for Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[1][4] The adaptability of the pyrazole core allows for the precise placement of substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity.[5] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5]
The incorporation of a fluorine atom, particularly on a phenyl substituent, has become a cornerstone of modern drug design.[6] The 2-fluorophenyl group on the pyrazole nitrogen, as seen in our target molecule, can significantly influence metabolic stability, binding affinity, and membrane permeability.[6] The primary focus of this guide, the 3-(chloromethyl) group, serves as a highly reactive and versatile electrophilic handle. This "lability by design" allows for the strategic introduction of a diverse array of functional groups through nucleophilic substitution, making 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole a pivotal intermediate for constructing libraries of novel drug candidates.
This document provides a comprehensive guide to the derivatization of this key intermediate. It outlines detailed protocols for nucleophilic substitution reactions and explains the underlying chemical principles, empowering researchers to harness the full potential of this versatile building block in their drug discovery programs.
Core Synthesis Strategy: Accessing the Key Intermediate
While the primary focus is on derivatization, a reliable synthesis of the starting material is paramount. A common and effective route to N-aryl-4-halomethyl-pyrazoles involves the Vilsmeier-Haack formylation of a suitable hydrazone, followed by reduction and subsequent chlorination. This multi-step process provides a logical and scalable pathway to obtain the desired this compound.
Caption: Synthesis workflow for the key intermediate.
Part 1: Derivatization via N-Nucleophiles: Building Amine and Amide Linkages
The reaction of the chloromethyl group with nitrogen-based nucleophiles is a fundamental strategy for introducing amine functionalities, which are prevalent in bioactive molecules due to their ability to form key hydrogen bonds and salt bridges with biological targets.
Protocol 1.1: Synthesis of Secondary and Tertiary Amines
This protocol details the reaction with primary and secondary amines to yield the corresponding secondary and tertiary amine derivatives. The choice of a non-nucleophilic base is critical to prevent competing elimination reactions and to neutralize the HCl generated in situ.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (0.2 M), add the desired primary or secondary amine (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the temperature can be elevated to 50-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents that facilitate Sₙ2 reactions. |
| Base | DIPEA, K₂CO₃ | Neutralizes HCl without competing as a nucleophile. |
| Temperature | 25-70 °C | Adaptable based on the nucleophilicity of the amine. |
| Stoichiometry | Amine (1.2 eq), Base (1.5 eq) | A slight excess ensures complete consumption of the starting material. |
Protocol 1.2: Synthesis of Azide Derivatives for Click Chemistry
The introduction of an azide group provides a versatile handle for further functionalization using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("Click Chemistry").
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF (0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product is often pure enough for the next step but can be purified by chromatography if necessary.
Part 2: Derivatization via O- and S-Nucleophiles: Ethers and Thioethers
Ethers and thioethers are important functional groups in medicinal chemistry that can modulate lipophilicity and metabolic stability.
Caption: Nucleophilic substitution pathways.
Protocol 2.1: Synthesis of Ether Derivatives
This protocol describes the Williamson ether synthesis adapted for the pyrazole substrate. A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide.
Step-by-Step Methodology:
-
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol (1.2 eq) in anhydrous THF. Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with Pyrazole: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 2.2: Synthesis of Thioether Derivatives
Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction often proceeds under milder basic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the desired thiol (1.1 eq) in a solvent such as ethanol or DMF.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.2 eq) and stir for 15 minutes to form the thiolate.
-
Pyrazole Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.
-
Purification: Separate the organic layer, dry, and concentrate. Purify by column chromatography.
| Parameter | Ether Synthesis (Protocol 2.1) | Thioether Synthesis (Protocol 2.2) |
| Nucleophile | Alcohol + Strong Base (NaH) | Thiol + Weaker Base (K₂CO₃) |
| Solvent | Anhydrous THF | Ethanol, DMF |
| Temperature | 0 °C to RT | Room Temperature |
| Reaction Time | 12-18 hours | 2-4 hours |
Analytical Characterization
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure of the new derivatives. The disappearance of the chloromethyl signal and the appearance of new signals corresponding to the introduced nucleophile are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of new functional groups.
Conclusion and Future Perspectives
The this compound scaffold is an exceptionally valuable platform for the generation of diverse molecular libraries in medicinal chemistry. The protocols outlined in this guide provide robust and reproducible methods for its derivatization through nucleophilic substitution. The resulting amine, ether, and thioether derivatives can be screened for a wide range of biological activities, leveraging the established pharmacological importance of the pyrazole core. Future work could explore more advanced C-C bond-forming reactions or the use of these derivatives in fragment-based drug discovery and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
References
-
Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives". Available at: [Link]
-
MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review". Available at: [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrazole". Available at: [Link]
-
RSC Publishing. "Review: biologically active pyrazole derivatives". Available at: [Link]
-
PMC - NIH. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Available at: [Link]
-
PMC - PubMed Central. "Current status of pyrazole and its biological activities". Available at: [Link]
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PubMed. "Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors". Available at: [Link]
-
PubMed. "Fluorinated Pyrazoles: From Synthesis to Applications". Available at: [Link]
-
Future Medicinal Chemistry. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery". Available at: [Link]
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ResearchGate. "Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF". Available at: [Link]
-
MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review". Available at: [Link]
-
MDPI. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". Available at: [Link]
-
ResearchGate. "Chloromethylation of Pyrazole Ring". Available at: [Link]
-
Elsevier. "Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1". Available at: [Link]
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- 6. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes and Protocols for 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Synthetic Chemistry and Drug Discovery
Introduction: The Privileged Status of Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to modulate the physicochemical and biological properties of the resulting molecules. This has led to the development of numerous FDA-approved drugs containing the pyrazole motif.
This guide focuses on a particularly useful, functionalized pyrazole derivative: 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole . The presence of a reactive chloromethyl group at the 3-position transforms this molecule into a powerful electrophilic building block. This functional handle provides a direct route for the introduction of the 1-(2-fluorophenyl)pyrazol-3-ylmethyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions. The 2-fluorophenyl substituent is also a common feature in many pharmaceuticals, often introduced to enhance metabolic stability or modulate binding interactions with biological targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of this compound as a versatile building block in organic synthesis.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be efficiently achieved from its corresponding alcohol precursor, (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol. This precursor is commercially available, simplifying the synthetic workflow.[4] The key transformation is the chlorination of the primary alcohol, a reaction that can be reliably performed using standard chlorinating agents like thionyl chloride (SOCl₂).
Reaction Scheme:
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and steric profile allow for diverse interactions with biological targets, leading to applications in oncology, inflammation, and infectious diseases.[4][5] Specifically, pyrazole derivatives are key components in drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and various kinase inhibitors used in cancer therapy.[4]
The functionalization of the pyrazole ring is a critical step in the drug discovery process, enabling the fine-tuning of a molecule's pharmacological properties. The compound at the heart of this guide, 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , is a versatile building block designed for just this purpose. The chloromethyl group at the 3-position serves as a highly reactive electrophilic handle, primed for nucleophilic substitution. This allows for the strategic introduction of a wide variety of functional groups, thereby expanding the chemical space available to medicinal chemists.
This document provides a comprehensive guide to performing nucleophilic substitution reactions on this specific substrate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for various classes of nucleophiles, and offer insights into the analysis and troubleshooting of these transformations.
Mechanistic Overview: The SN2 Pathway on a Heterocyclic Scaffold
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride ion (the leaving group) departs simultaneously.[8]
Several factors make the chloromethyl group on this pyrazole an excellent substrate for SN2 reactions:
-
Primary Carbon Center: The electrophilic carbon is primary, meaning it is attached to only one other carbon atom (the pyrazole ring). This minimizes steric hindrance, allowing for facile backside attack by the nucleophile.[9]
-
Good Leaving Group: The chloride ion is a relatively stable anion and therefore a good leaving group, which is essential for the SN2 reaction to proceed efficiently.[10]
-
Electronic Activation: The pyrazole ring, being an electron-withdrawing heterocycle, can inductively stabilize the transition state of the reaction.
The presence of the 2-fluorophenyl group at the 1-position of the pyrazole ring primarily serves to modulate the overall electronic properties and solubility of the molecule and its derivatives. It is not expected to directly participate in the substitution reaction at the 3-chloromethyl position under the conditions described herein.
Below is a generalized workflow for the nucleophilic substitution on this compound.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of an Amine Derivative via N-Alkylation
This protocol details the reaction with a secondary amine, piperidine, as a representative example. The same general conditions can be adapted for other primary and secondary amines.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at 60 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-(2-fluorophenyl)-3-(piperidin-1-ylmethyl)-1H-pyrazole.
Protocol 2: Synthesis of a Thioether Derivative
This protocol describes the reaction with a thiol, for instance, thiophenol, to form a thioether linkage.
Step-by-Step Methodology:
-
To a solution of thiophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2-fluorophenyl)-3-((phenylthio)methyl)-1H-pyrazole.
Protocol 3: Synthesis of an Ether Derivative (Williamson Ether Synthesis)
This protocol outlines the formation of an ether linkage using sodium methoxide as the nucleophile.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M), add a solution of sodium methoxide (1.5 eq, 25% in methanol).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvents.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 1-(2-fluorophenyl)-3-(methoxymethyl)-1H-pyrazole.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amine | Piperidine | K₂CO₃ | Acetonitrile | 60 | 4-6 |
| Thiol | Thiophenol | NaH | DMF | 0 to RT | 2-4 |
| Alkoxide | Sodium Methoxide | - | THF/Methanol | 65 (Reflux) | 12-18 |
Analysis and Characterization of Products
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized pyrazole derivatives.
Analytical Workflow:
Caption: Analytical workflow for product characterization.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. A typical eluent system would be a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of purity and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for structural elucidation.
-
¹H NMR: Will show characteristic shifts for the newly introduced functional group and the methylene bridge protons (typically a singlet around 4.5-5.5 ppm).
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹⁹F NMR: A singlet will be present, confirming the integrity of the 2-fluorophenyl group.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is crucial for confirming its elemental composition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Inadequate base strength- Low reaction temperature | - Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO)- Employ a stronger base (e.g., Cs₂CO₃, NaH)- Increase the reaction temperature incrementally |
| Formation of Multiple Products | - Side reactions of the nucleophile- Instability of the product under the reaction conditions- Presence of impurities in the starting material | - Use a milder base or lower the reaction temperature- Reduce the reaction time- Purify the starting materials before use |
| Difficulty in Product Isolation | - Product is highly polar or water-soluble- Formation of an emulsion during work-up | - Use a more polar extraction solvent (e.g., dichloromethane)- Back-extract the aqueous layer multiple times- Add brine to break up emulsions |
References
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Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]
-
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
YouTube. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Reactions Involving 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the potential catalytic applications of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a versatile heterocyclic building block. While direct literature on the catalytic reactions of this specific molecule is emerging, its structure presents two key reactive sites for catalytic transformations: the electrophilic chloromethyl group at the C3 position and the pyrazole core, which can act as both a directing group for C-H functionalization and a ligand for transition metals. This document synthesizes established principles of pyrazole chemistry and catalysis to provide detailed, field-proven protocols and application notes for researchers in organic synthesis, medicinal chemistry, and materials science. We will explore its derivatization into novel ligands and its direct use in palladium-catalyzed C-H activation reactions, offering a predictive and methodological framework for its exploitation in complex molecule synthesis.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazole derivatives are foundational scaffolds in modern chemistry, renowned for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] Their prevalence in pharmaceuticals and agrochemicals has driven extensive research into their synthesis and functionalization.[4][5] The subject of this guide, this compound, is a particularly valuable intermediate. It combines three key features:
-
A Fluorinated Phenyl Ring: The 2-fluorophenyl group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic and steric interactions.
-
A Pyrazole Core: This N-heterocycle is not merely a passive linker. Its nitrogen atoms can coordinate with transition metals, acting as ligands or directing groups to control regioselectivity in catalytic reactions.[6][7][8]
-
A Chloromethyl Handle: The C3-chloromethyl group is a potent electrophile, providing a reliable anchor point for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
This guide will detail two primary catalytic strategies leveraging this molecule's unique structure.
Synthetic Strategy: Accessing the Core Intermediate
Before catalytic applications can be explored, the synthesis of the title compound is paramount. A robust and regioselective method is adapted from the classical Knorr pyrazole synthesis.[1][9] The workflow involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with 2-fluorophenylhydrazine, followed by functional group manipulation to install the chloromethyl group.
Caption: Synthetic workflow for this compound.
Application Note I: A Precursor for Custom Ligand Synthesis
The chloromethyl group is an ideal electrophilic handle for synthesizing bespoke ligands for homogeneous catalysis. By reacting it with nucleophiles like phosphines or amines, one can create bidentate or pincer-type ligands where the pyrazole ring acts as one coordination site.
Protocol 1: Synthesis of a Pyrazole-Phosphine Ligand
This protocol details the synthesis of a novel phosphine ligand, a class of compounds critical for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
Objective: To synthesize (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methyl)diphenylphosphine.
Materials:
-
This compound (1.0 eq)
-
Lithium diphenylphosphide (LiPPh₂) solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: This low temperature is crucial to control the reactivity of the highly nucleophilic organolithium reagent and prevent side reactions.
-
-
Nucleophile Addition: Slowly add the LiPPh₂ solution (1.1 eq) dropwise via syringe over 15-20 minutes. The reaction mixture may develop a deep red or orange color, which should fade upon completion.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding degassed water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the desired phosphine ligand.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS). The ³¹P NMR should show a characteristic singlet for the product.
Application Note II: A Directing Group for C-H Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical tool for forging new C-C and C-heteroatom bonds.[7] The pyrazole ring is an effective directing group, where the N2 atom coordinates to the metal center, positioning it to selectively activate the C-H bond at the C5 position.[10][11]
Protocol 2: Palladium-Catalyzed C5-Arylation
This protocol describes a method for the direct arylation of the C5 position of the pyrazole ring, a key transformation for building complex biaryl structures found in many pharmaceuticals.
Objective: To synthesize 3-(chloromethyl)-1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq)
-
Potassium Acetate (KOAc, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard reaction vials with screw caps
-
Heating block or oil bath
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the this compound, 4-iodotoluene, Pd(OAc)₂, and KOAc into a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reagents and salts, facilitating the catalytic cycle. KOAc acts as a base in the crucial proton abstraction step.
-
-
Reaction Setup: Seal the vial tightly with a screw cap and remove it from the glovebox.
-
Heating: Place the vial in a preheated heating block or oil bath set to 110 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash three times with water to remove the DMF, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the residue by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm regioselectivity and purity. A key diagnostic in the ¹H NMR will be the disappearance of the singlet corresponding to the C5-H proton.
Caption: Proposed catalytic cycle for Pd-catalyzed C5-arylation of pyrazole.
Data Summary: Representative Conditions
The following table summarizes common conditions for related pyrazole C-H arylations found in the literature, providing a baseline for optimization.[7][11][12]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (5-10) | None | K₂CO₃, Cs₂CO₃ | DMA, DMF | 100-140 | 60-95 |
| Pd(OAc)₂ (5) | PPh₃ | KOAc | Toluene | 110 | 55-88 |
| [RhCp*Cl₂]₂ (2.5) | None | AgOAc | DCE | 80 | 70-98 |
| Pd(TFA)₂ (10) | None | Ac-Gly-OH | Dioxane | 120 | 65-92 |
Troubleshooting and Validation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use fresh Pd(OAc)₂; Screen higher temperatures (up to 140°C); Ensure anhydrous and degassed solvents. |
| Formation of Side Products | Homocoupling of the aryl halide; Dehalogenation of starting material. | Add a phosphine ligand (e.g., PPh₃) to suppress homocoupling; Use a milder base. |
| Poor Regioselectivity | Steric hindrance or competing directing groups. | Not expected for this substrate, but if observed, screen different metal catalysts (e.g., Rh, Ru) which may offer alternative selectivity. |
| Difficulty in Purification | Streaking on silica gel due to basic nitrogen atoms. | Pre-treat silica with triethylamine (1% in eluent) or use alumina for chromatography. |
Self-Validation: Successful synthesis should be confirmed by a full suite of analytical techniques. For Protocol 2, ¹H NMR is critical for confirming regiochemistry. The disappearance of the C5-H proton signal and the appearance of new aromatic signals corresponding to the coupled partner, along with NOE experiments if necessary, provide definitive proof of the desired outcome.
Conclusion
This compound is a high-potential building block for advanced catalytic applications. Its chloromethyl handle enables straightforward conversion into valuable ligands, while the pyrazole core itself serves as an efficient directing group for C-H functionalization. The protocols and insights provided in this guide offer a robust starting point for researchers to unlock the synthetic potential of this versatile intermediate, paving the way for the discovery of novel pharmaceuticals, functional materials, and efficient catalytic systems.
References
-
Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: MDPI URL: [Link]
-
Title: Synthetic strategies of pyrazole‐directing C−H activation. Source: ResearchGate URL: [Link]
-
Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Source: IJNRD URL: [Link]
-
Title: Catalytic C–H Allylation and Benzylation of Pyrazoles. Source: ResearchGate URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI URL: [Link]
-
Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Source: ResearchGate URL: [Link]
-
Title: Direct C–H Alkenylation of Functionalized Pyrazoles. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A review of pyrazole an its derivative. Source: National Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: MDPI URL: [Link]
-
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: PMC - NIH URL: [Link]
-
Title: 3-(chloromethyl)-4-methyl-1-phenyl-1h-pyrazole. Source: PubChem URL: [Link]
-
Title: Current status of pyrazole and its biological activities. Source: PMC - PubMed Central URL: [Link]
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Application Notes and Protocols: Evaluating the Antimicrobial Activity of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention in medicinal chemistry due to their diverse and pronounced biological activities.[1][2][3][4][5] Pyrazole derivatives are present in a number of clinically approved drugs and have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][2][3][4]
The antimicrobial potential of pyrazoles is attributed to various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), as well as the disruption of the bacterial cell wall.[1][2][6] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity through structure-activity relationship (SAR) studies.[6][7]
This document provides a comprehensive guide for the investigation of a specific class of pyrazole derivatives: 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazoles . The strategic incorporation of a 2-fluorophenyl group and a 3-chloromethyl substituent is deliberate. The fluorine atom can enhance metabolic stability and membrane permeability, while the reactive chloromethyl group may act as an electrophilic pharmacophore, potentially forming covalent bonds with target biomolecules and leading to enhanced antimicrobial potency.
These application notes offer a proposed synthetic strategy, detailed protocols for the evaluation of antimicrobial efficacy, and insights into the potential mechanisms of action, thereby providing a robust framework for researchers to explore this promising class of compounds.
Proposed Synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
While the direct synthesis of this compound is not explicitly detailed in the provided literature, a plausible and efficient synthetic route can be extrapolated from established methods for pyrazole synthesis.[8][9] A common and effective approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing
The following protocols are foundational for determining the antimicrobial efficacy of novel compounds. The broth microdilution method is a standardized and widely accepted technique for quantifying antimicrobial activity.[10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compound: this compound derivative
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (sterile broth)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrazole derivative in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL of the solution from the first well to the second, mixing thoroughly, and repeating this process across the plate. This will create a concentration gradient of the test compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the compound concentration by half.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilutions.
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration from the MIC plate that shows no colony formation on the agar plate.
Caption: Workflow for MIC and MBC/MFC determination.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | This compound | ||
| E. coli ATCC 25922 | This compound | ||
| P. aeruginosa ATCC 27853 | This compound | ||
| C. albicans ATCC 90028 | This compound | ||
| S. aureus ATCC 29213 | Ciprofloxacin (Control) |
Interpretation:
-
A compound is considered bacteriostatic if the MBC/MIC ratio is >4.
-
A compound is considered bactericidal if the MBC/MIC ratio is ≤4.
Potential Mechanisms of Action and Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazole derivatives can be attributed to several mechanisms.[6] For the specific case of this compound, the following should be considered for further investigation:
-
Inhibition of DNA Gyrase: Many pyrazole-containing compounds have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][6] This leads to the disruption of DNA synthesis and ultimately cell death.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another crucial enzyme in bacteria, involved in the synthesis of tetrahydrofolate. Its inhibition disrupts the synthesis of nucleic acids and some amino acids.[6]
-
Cell Wall Disruption: Some pyrazole derivatives have been found to interfere with the integrity of the bacterial cell wall, leading to cell lysis.[6]
-
Role of the Chloromethyl Group: The 3-(chloromethyl) substituent is an electrophilic moiety that could potentially act as an alkylating agent. This could lead to the formation of covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of target enzymes, resulting in irreversible inhibition and enhanced potency.
-
Influence of the 2-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic effects. This can improve its ability to cross bacterial membranes and interact with its target. The 2-fluoro substitution, in particular, can influence the conformation of the molecule, which may be crucial for binding to the target site.
Further studies, such as enzyme inhibition assays, molecular docking, and transcriptomic or proteomic analyses of treated microorganisms, would be necessary to elucidate the precise mechanism of action of this specific pyrazole derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The application notes and protocols provided herein offer a comprehensive framework for the synthesis and systematic evaluation of the antimicrobial properties of these compounds. A thorough investigation, guided by the principles of SAR and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this class of pyrazole derivatives in the fight against infectious diseases.
References
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Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 4(12), 1629-1657. [Link]
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Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini-Reviews in Medicinal Chemistry, 20(12), 1084-1104. [Link]
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Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]
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Bădărău, A. I., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6524. [Link]
-
Gouda, M. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4785. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Health Risks, 10(4), 263-274. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR). [Link]
-
de la Torre, J. C., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(21), 6432. [Link]
-
Sola, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 434. [Link]
-
Thomas, A. D., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(5), 633. [Link]
-
Rossi, D., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. [Link]
-
Patel, A. B., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(12), 4899-4905. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]
-
ResearchGate. (n.d.). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry, 26(10), 2821-2824. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1771-1778. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(4), 247-260. [Link]
-
Roy, A., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 9(1), 126-133. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]
-
Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]
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Application Notes and Protocols: Anticancer Potential of Compounds Derived from 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] Their unique chemical structures make them privileged scaffolds in the design of potent and selective anticancer agents.[4] In recent years, extensive research has focused on synthesizing and evaluating various pyrazole derivatives for their potential to combat different types of cancer.[1][2][5] Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring can markedly improve anticancer efficacy and selectivity toward tumor cells.[1][2] Many of these derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the disruption of microtubule polymerization, and inhibition of key enzymes like cyclin-dependent kinases (CDKs), and various protein kinases.[1][2][4][6]
This guide provides an in-depth exploration of the anticancer potential of a specific subset of pyrazole derivatives: those derived from 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. We will delve into detailed protocols for their synthesis and biological evaluation, offering insights into the experimental design and the rationale behind these methodologies.
I. Synthesis of this compound Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[7] For the specific scaffold of interest, a common synthetic route starts with the appropriate β-diketone and (2-fluorophenyl)hydrazine. The resulting pyrazole can then be functionalized, for instance, at the 3-position with a chloromethyl group. Further derivatization can be achieved by nucleophilic substitution of the chlorine atom, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships.
Protocol 1: General Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole
This protocol outlines a classical Knorr-type pyrazole synthesis, which serves as a foundational step for producing the target compounds.
Materials:
-
(2-Fluorophenyl)hydrazine hydrochloride
-
Acetylacetone
-
Ethanol
-
Sodium acetate
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.
-
To this solution, add acetylacetone (1.1 eq) dropwise at room temperature with constant stirring.
-
Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 1-(2-fluorophenyl)-3-methyl-1H-pyrazole.
Protocol 2: Chloromethylation of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole
This step introduces the reactive chloromethyl group, a key handle for further diversification.
Materials:
-
1-(2-fluorophenyl)-3-methyl-1H-pyrazole
-
Paraformaldehyde
-
Zinc chloride (fused)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-(2-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.5 eq) in dichloromethane.
-
Add fused zinc chloride (0.2 eq) as a catalyst.
-
While stirring vigorously, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be used in the next step or purified by column chromatography if necessary.
Protocol 3: Synthesis of Diverse Derivatives via Nucleophilic Substitution
The chloromethyl group is an excellent electrophile for reactions with various nucleophiles, enabling the creation of a library of compounds.
Materials:
-
This compound
-
Selected nucleophile (e.g., substituted anilines, phenols, thiols, secondary amines)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF))
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel.
II. In Vitro Anticancer Activity Screening
A crucial step in drug discovery is the evaluation of the synthesized compounds for their cytotoxic effects against various cancer cell lines. This is typically achieved through a panel of in vitro assays.
A. Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol 4: MTT Cell Viability Assay
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and adjust the cell density. Seed 10⁴–10⁵ cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol 5: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control. After treatment, harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[12]
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12][13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently mix.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
C. Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cell division. Flow cytometry with PI staining is a common technique for cell cycle analysis.[14]
Protocol 6: Cell Cycle Analysis by PI Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[14][15] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
Cold PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This helps to prevent cell clumping. Incubate at 4°C for at least 30 minutes (can be stored for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence is specific to DNA.[14]
-
PI Staining: Add the PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells with that of untreated control cells.
III. Elucidating the Mechanism of Action
Understanding the molecular targets and signaling pathways affected by the active compounds is a critical next step. Pyrazole derivatives have been reported to interact with a variety of targets, including tubulin, EGFR, and CDKs.[1][2][4]
Potential Signaling Pathways
Based on the known targets of pyrazole derivatives, several signaling pathways could be implicated in their anticancer activity.
Diagram 1: Generalized Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Diagram 2: Hypothesized Signaling Pathway Inhibition by Pyrazole Derivatives
Caption: Potential inhibition of key oncogenic signaling pathways by pyrazole derivatives.
IV. Data Presentation and Interpretation
Quantitative data, such as IC₅₀ values, should be summarized in a clear and organized manner to facilitate comparison between different compounds and cell lines.
Table 1: Hypothetical IC₅₀ Values (µM) of Pyrazole Derivatives
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal Fibroblasts (e.g., AGO1522) |
| PD-01 | 15.2 | 10.8 | 12.5 | > 50 |
| PD-02 | 5.6 | 3.1 | 4.8 | 28.7 |
| PD-03 | > 50 | 45.3 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
PD = Pyrazole Derivative
Interpretation: In this hypothetical example, compound PD-02 shows the most potent anticancer activity across all tested cancer cell lines, with IC₅₀ values in the low micromolar range. Importantly, it also displays some selectivity, being less toxic to normal fibroblast cells compared to doxorubicin. Compound PD-01 shows moderate activity, while PD-03 is largely inactive. This type of data is crucial for selecting lead compounds for further development.
Conclusion
The exploration of compounds derived from this compound offers a promising avenue for the discovery of novel anticancer agents. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of these derivatives. By systematically applying these techniques, researchers can identify lead compounds with potent and selective anticancer activity, paving the way for further preclinical and clinical development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
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The Annexin V Apoptosis Assay. (URL: [Link])
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
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Cell Cycle Tutorial Contents. (URL: [Link])
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Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (URL: [Link])
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: [Link])
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (URL: [Link])
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In vitro anticancer screening of synthesized compounds - ResearchGate. (URL: [Link])
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. (URL: [Link])
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])
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Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC - NIH. (URL: [Link])
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: The Strategic Use of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Covalent Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel, high-quality lead compounds. The strategic incorporation of mildly electrophilic fragments, capable of forming a covalent bond with a target protein, offers distinct advantages in potency, selectivity, and duration of action. This guide provides a comprehensive overview and detailed protocols for the application of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , a versatile and reactive fragment, in covalent FBDD campaigns. We will explore the underlying rationale for its use, its chemical properties, and step-by-step methodologies for its screening, validation, and elaboration.
Introduction: The Rationale for Covalent Fragments
Conventional FBDD identifies small, low-molecular-weight compounds ("fragments") that bind to protein targets with low affinity. These hits serve as starting points for chemical elaboration into more potent leads. Covalent FBDD advances this paradigm by employing fragments equipped with a reactive electrophilic "warhead." This approach can capture transient or weak non-covalent interactions, converting them into a stable, covalent linkage, often with a nucleophilic cysteine residue on the target protein.[1][2]
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and versatile synthetic handles.[3][4] The subject of this guide, This compound , combines this robust scaffold with a moderately reactive chloromethyl warhead, creating an ideal candidate for covalent fragment screening.
Key Attributes of the Fragment:
-
Pyrazole Core: A rigid, aromatic heterocycle that provides a defined vector for substituent elaboration and can participate in hydrogen bonding.[5]
-
Chloromethyl Group: A mild electrophile capable of forming a covalent bond with nucleophilic residues, primarily cysteine. Its reactivity is generally lower than more potent warheads like acrylamides, which can reduce the risk of off-target reactivity.[6][7]
-
2-Fluorophenyl Group: This moiety enhances solubility and introduces potential for favorable interactions within a binding pocket, such as π-stacking or halogen bonding. The fluorine atom can also be a useful probe for ¹⁹F NMR screening techniques and can improve metabolic stability.
The Covalent FBDD Workflow: A Strategic Overview
A successful covalent FBDD campaign is a multi-stage process that requires careful planning and rigorous validation at each step. The goal is not merely to find fragments that react with the protein, but to identify those that do so with enhanced efficiency due to specific, non-covalent recognition of the binding site.
Caption: High-level workflow for a covalent fragment-based drug discovery campaign.
Physicochemical & Reactivity Profile
Before initiating a screen, it is crucial to characterize the fragment's properties. The "Rule of Three" provides a useful guideline for fragment-like chemical space.
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight (MW) | 212.63 g/mol | < 300 Da |
| cLogP | 2.5 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (N, F) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
The reactivity of the chloromethyl group must be quantified. Overly reactive fragments will nonspecifically label many proteins, while unreactive fragments will not form the desired covalent bond. A standard method is to measure the rate of reaction with a model nucleophile like glutathione (GSH).[8][9] This provides a benchmark for comparing intrinsic reactivity across a library of electrophiles.
Caption: Covalent modification of a target cysteine residue by the fragment.
Experimental Protocols
These protocols provide a framework for screening and validating this compound.
Protocol 1: Intact Protein Mass Spectrometry (MS) Screening
Objective: To rapidly identify covalent modification of the target protein by the fragment. This is a primary screen to detect adduct formation.[10][11]
Materials:
-
Target protein (≥95% purity) in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
-
Fragment stock solution (e.g., 50 mM in DMSO).
-
LC-MS system with a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 5-10 µM.
-
In a microplate well, add the fragment from the DMSO stock to the protein solution. The final fragment concentration should be in excess (e.g., 200 µM), and the final DMSO concentration should be kept low (≤1%).
-
Prepare a control sample with DMSO only.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4 to 24 hours). The time should be consistent across all screened fragments.
-
-
LC-MS Analysis:
-
Inject a small volume (5-10 µL) of each sample onto the LC-MS system. A short desalting column is typically used to remove non-volatile salts before the sample enters the mass spectrometer.
-
Acquire mass spectra over the expected m/z range for the protein.
-
Deconvolute the raw spectra to obtain the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the protein in the fragment-treated sample to the DMSO control.
-
A mass shift corresponding to the molecular weight of the fragment minus HCl (212.63 - 36.46 = 176.17 Da) indicates a successful covalent binding event.[10]
-
Calculate the percentage of protein modification to rank hits.
-
Causality & Trustworthiness: This method directly detects the formation of a covalent bond, which is the primary goal.[12] The control (DMSO only) is critical to establish the baseline mass of the unmodified protein. Verifying the exact mass increase validates that the modification is indeed from the intended fragment.[13]
Protocol 2: X-ray Crystallography for Structural Validation
Objective: To determine the precise binding location, orientation, and covalent linkage of the fragment on the protein target. This is the gold standard for hit validation.[14][15]
Materials:
-
High-quality crystals of the target protein.
-
Fragment stock solution (100 mM in DMSO).
-
Cryoprotectant solution compatible with the protein crystals.
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock to the crystal mother liquor to a final concentration of 10-50 mM.[14] The high concentration is necessary to drive binding for weakly interacting fragments.
-
Transfer a protein crystal into the soaking solution. Soaking times can vary from minutes to several hours.
-
As a control, soak a crystal in a solution containing only DMSO at the same concentration.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination & Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.
-
Carefully examine the resulting electron density maps (2mFo-DFc and mFo-DFc) for evidence of the fragment.
-
Positive density corresponding to the fragment covalently attached to a specific residue (e.g., Cys) confirms the binding mode. The density should clearly show the thioether bond formed between the cysteine sulfur and the fragment's methylene carbon.
-
Causality & Trustworthiness: Crystallography provides unambiguous visual evidence of binding, eliminating many false positives.[16][17] It reveals not only if the fragment binds but how and where, which is invaluable information for the subsequent hit-to-lead optimization phase. The "how" explains the non-covalent interactions that confer selectivity.
Protocol 3: NMR Spectroscopy for Hit Validation
Objective: To confirm fragment binding in solution and map the interaction site on the protein surface. This is a powerful orthogonal method to MS and crystallography.[18][19]
Materials:
-
¹⁵N-isotopically labeled target protein (ideally <30 kDa) in a suitable NMR buffer.[18]
-
Fragment stock solution (in d6-DMSO).
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Acquire Reference Spectrum:
-
Prepare a sample of the ¹⁵N-labeled protein (e.g., 50-100 µM).
-
Record a 2D ¹H-¹⁵N HSQC spectrum. This spectrum serves as the "fingerprint" of the protein, where each peak corresponds to a specific backbone amide.
-
-
Incubation with Fragment:
-
Add a stoichiometric amount or slight excess of the fragment to the protein sample.
-
Allow the sample to incubate to ensure the covalent reaction proceeds.
-
-
Acquire Ligand-Bound Spectrum:
-
Record a second 2D ¹H-¹⁵N HSQC spectrum on the protein-fragment adduct.
-
-
Data Analysis:
-
Overlay the reference and ligand-bound spectra.
-
Identify peaks that have shifted or disappeared. These "chemical shift perturbations" (CSPs) indicate changes in the chemical environment of specific amino acids upon fragment binding.[20]
-
Residues with significant CSPs are located at or near the binding site. For a covalent inhibitor, the peak corresponding to the modified cysteine residue will often broaden and disappear entirely.
-
Causality & Trustworthiness: NMR confirms the interaction in a solution state, which is more physiologically relevant than a crystal lattice.[21] Observing significant CSPs in a localized region of the protein, consistent with a single binding event, provides strong evidence that the interaction is specific and not due to non-specific aggregation or denaturation.[20]
Data Interpretation: A Hypothetical Case Study
Imagine this compound (Fragment ID: PZ-CF-01 ) was screened against a hypothetical kinase containing a single accessible cysteine (Cys150).
Table 1: Screening & Validation Summary for PZ-CF-01
| Assay | Result | Interpretation |
| Intact Protein MS | Mass shift of +176.2 Da | Confirmed covalent adduct formation. |
| ¹H-¹⁵N HSQC NMR | Significant CSPs for residues 145-155. Cys150 peak disappeared. | Binding confirmed in solution at a specific site around Cys150. |
| X-ray Crystallography | 2.1 Å resolution structure obtained. | Unambiguous electron density shows PZ-CF-01 covalently bound to the sulfur of Cys150. The 2-fluorophenyl ring is buried in a hydrophobic pocket. |
| GSH Reactivity Assay | t₁/₂ = 120 min | The fragment is moderately reactive, suggesting it is not a promiscuous electrophile. |
This multi-faceted dataset provides a high-confidence starting point. The crystallographic structure reveals the exact binding pose, showing that the 2-fluorophenyl group is making productive non-covalent interactions. This is the key to selectivity and the starting point for rational chemical elaboration to improve potency.
Conclusion
This compound represents a valuable tool in the arsenal of medicinal chemists pursuing covalent inhibitors. Its combination of a privileged pyrazole scaffold and a tunable chloromethyl warhead makes it an excellent starting point for FBDD. By employing a rigorous and multi-pronged approach encompassing mass spectrometry, NMR, and X-ray crystallography, researchers can confidently identify and validate specific covalent hits, paving the way for the development of novel and effective therapeutics.
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Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Genomics Data Center (CNCB-NGDC). [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. ACS Publications. [Link]
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Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Troubleshooting & Optimization
"improving yield in the synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole"
Answering the growing demand for advanced heterocyclic building blocks in drug discovery and materials science, this Technical Support Center provides in-depth guidance on the synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to overcome common synthetic challenges and improve reaction yields.
Technical Support Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic pathway involves three key stages:
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Pyrazole Ring Formation: Cyclocondensation to form the 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate core.
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Reduction: Conversion of the ester to (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol.
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Chlorination: Transformation of the alcohol to the final 3-(chloromethyl) product.
Stage 1: Pyrazole Ring Formation (Cyclocondensation)
Q1: My pyrazole ring formation is resulting in a low yield and a mixture of regioisomers. How can I improve this?
A1: Low yield and poor regioselectivity are common challenges in the synthesis of unsymmetrically substituted pyrazoles.[1] The reaction of a 1,3-dicarbonyl compound (like diethyl 2-formylsuccinate or a related β-ketoester) with 2-fluorophenylhydrazine can lead to both 1,3- and 1,5-substituted pyrazoles.
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Causality: The regiochemical outcome is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the hydrazine onto one of the two carbonyl carbons of the dicarbonyl compound. The electronic and steric nature of the substituents on both reactants, as well as the reaction conditions (especially pH), dictate this selectivity.
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Troubleshooting & Optimization:
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Control the Hydrazine Reactivity: Using the hydrochloride salt of 2-fluorophenylhydrazine in an alcoholic solvent can favor the formation of the desired 1,3-regioisomer.[1] The protonated form of the hydrazine influences the nucleophilicity of the nitrogen atoms, leading to a more controlled reaction.
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Solvent Choice: While polar protic solvents like ethanol are common, exploring aprotic dipolar solvents may offer better regioselectivity in some cases.[2]
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pH Adjustment: The pH of the reaction medium is critical. For reactions involving hydrazine hydrochlorides, the in-situ formation of the free base in a controlled manner is key. Adding a mild base or ensuring the reaction is not overly acidic can prevent unwanted side reactions. Some syntheses benefit from adjusting the pH to below 7 to facilitate the cyclization.[3]
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Reaction Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Incomplete reactions are a frequent cause of low yields.[1]
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| Parameter | Recommendation | Rationale |
| Hydrazine Form | Use 2-fluorophenylhydrazine hydrochloride | Enhances regioselectivity towards the 1,3-isomer.[1] |
| Solvent | Methanol or Ethanol | Good solubility for reactants and facilitates the desired reaction pathway. |
| Temperature | Reflux | Ensures sufficient energy for the condensation and cyclization steps. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Prevents premature work-up and ensures full conversion. |
Stage 2: Reduction of Ester to Alcohol
Q2: The reduction of my pyrazole-3-carboxylate ester to the corresponding alcohol is sluggish or gives a poor yield. What can I do?
A2: The reduction of an ester to a primary alcohol is a standard transformation, but the stability of the pyrazole ring and potential side reactions must be considered.
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Causality: Incomplete reduction can be due to an insufficiently powerful reducing agent, poor reagent stoichiometry, or degradation of the starting material or product under the reaction conditions.
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Troubleshooting & Optimization:
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Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. Diisobutylaluminium hydride (DIBAL-H) is another effective option, which can sometimes offer milder reaction conditions.[4]
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Stoichiometry: Ensure at least 2 equivalents of LiAlH₄ are used per equivalent of ester, as the first equivalent is consumed in deprotonating any acidic protons and the second is required for the reduction. It is common to use a slight excess (e.g., 2.5-3 equivalents) to drive the reaction to completion.
-
Temperature Control: The reaction should be initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion.
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Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents (like THF or diethyl ether) are anhydrous to prevent quenching of the reagent.
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Work-up Procedure: A careful quench is critical. Sequentially adding water and then a base solution (e.g., 15% NaOH) dropwise at 0 °C, followed by filtration of the aluminum salts, is a standard and effective work-up method (Fieser work-up).
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Stage 3: Chlorination of the Alcohol
Q3: My yield is low during the chlorination of (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol. I am also observing multiple spots on my TLC plate. What are the likely side reactions and how can I mitigate them?
A3: The conversion of a primary alcohol to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is generally efficient, but side reactions can lower the yield.[5][6]
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Causality: The primary alcohol on the pyrazole is reactive, but so is the pyrazole ring itself, especially under acidic conditions generated during the reaction. Potential side reactions include the formation of dimeric ethers, elimination products, or reaction at the pyrazole ring. The product itself can be unstable and susceptible to hydrolysis or further reaction.
-
Troubleshooting & Optimization:
-
Reagent Choice and Purity: Thionyl chloride is the reagent of choice for this transformation.[5] Use a freshly opened or distilled bottle of SOCl₂ to avoid impurities that can cause side reactions.
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Temperature Control: Add the thionyl chloride dropwise to a cooled solution (0 °C) of the alcohol in a suitable solvent (e.g., toluene, dichloromethane).[5] This helps to control the exotherm and minimize byproduct formation. After the addition, the reaction can be stirred at room temperature or gently warmed to ensure completion.
-
Solvent: Use an aprotic solvent like toluene or dichloromethane (DCM) to avoid reaction with the chlorinating agent.
-
Catalyst: A catalytic amount of dimethylformamide (DMF) can facilitate the reaction via the formation of the Vilsmeier reagent, but it should be used judiciously as it can also promote side reactions.
-
Work-up: After the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure. The residue should be cautiously quenched with ice-cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts. Extract the product with a suitable organic solvent like ethyl acetate.
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Product Stability: 3-(Chloromethyl)pyrazole derivatives can be unstable and may degrade upon prolonged exposure to moisture or silica gel. It is advisable to use the crude product directly in the next step if possible, or to purify it quickly via column chromatography using a non-polar eluent system and immediately use it.[5]
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Experimental Workflow & Visualization
Optimized Synthesis Protocol
A detailed, step-by-step methodology for the synthesis is provided below.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying the final product, this compound?
A1: The product can be sensitive to hydrolysis and may degrade on silica gel. If purification is necessary, flash column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended. Minimize the time the compound spends on the column. Alternatively, crystallization from a suitable solvent system (e.g., hexane/diethyl ether) can be effective.[7] For some applications, if the crude product is sufficiently clean, it may be used directly in the subsequent step to avoid purification-related losses.
Q2: How can I confirm the regiochemistry of my synthesized pyrazole?
A2: Unambiguous structure determination is crucial. While 1D NMR (¹H and ¹³C) can provide strong indications, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive. An HMBC experiment can show correlations between the pyrazole ring protons and the carbons of the phenyl substituent, confirming their connectivity. Single-crystal X-ray analysis is the ultimate method for irrefutable structural assignment.[8]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling.
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Hydrazines: Phenylhydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Lithium Aluminum Hydride (LiAlH₄): This is a water-reactive and pyrophoric solid. It must be handled under an inert atmosphere (nitrogen or argon), and reactions must be performed in anhydrous solvents. The quenching process is highly exothermic and can release hydrogen gas, so it must be done slowly and with extreme caution, especially on a large scale.
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Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid that reacts with moisture to release toxic gases (HCl and SO₂). It should always be handled in a fume hood.
Q4: Can I use a different chlorinating agent instead of thionyl chloride?
A4: While other chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride could potentially be used, thionyl chloride is generally reliable for converting primary alcohols to alkyl chlorides.[5] Using a different reagent would require re-optimization of the reaction conditions (solvent, temperature, and reaction time). For example, the Vilsmeier-Haack reaction, which uses POCl₃ and DMF, is typically employed for formylating activated aromatic rings rather than chlorinating alcohols.[4][6]
References
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the purification of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established principles in heterocyclic chemistry and extensive experience in process optimization, this document provides practical, in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your target compound.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges primarily stemming from three key aspects of its molecular structure:
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Isomeric Impurities: The synthesis of 1,3-disubstituted pyrazoles from asymmetrical precursors can often lead to the formation of the undesired 1,5-regioisomer, which can be difficult to separate due to similar polarities.[1]
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Reactive Chloromethyl Group: The chloromethyl moiety is a reactive functional group susceptible to hydrolysis or reaction with nucleophilic solvents and impurities, leading to the formation of hydroxymethyl or other substituted byproducts.
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Halogenated Aromatic Rings: The presence of a fluorophenyl group can influence the electronic properties and intermolecular interactions of the molecule, affecting its solubility and chromatographic behavior.
This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to achieve your desired purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My crude product shows two major spots on the TLC plate with very similar Rf values. How can I differentiate and separate them?
Probable Cause: You are likely observing the desired this compound and its constitutional isomer, 5-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl equivalents and substituted hydrazines.[1]
Solution:
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TLC Optimization: Experiment with different solvent systems to maximize the separation of the two spots. A common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] Try varying the ratio of these solvents; a lower concentration of the polar solvent will generally increase the resolution between spots with similar polarities.
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Flash Column Chromatography: Once you have an optimized solvent system from your TLC analysis, proceed with flash column chromatography.[3] It is crucial to use a long column and a shallow solvent gradient to enhance separation. Dry loading the crude material onto silica gel is often preferable to wet loading, as it can lead to sharper bands and better resolution.
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Workflow for Isomer Separation:
Caption: Workflow for the separation of pyrazole isomers.
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-
Recrystallization: If the isomeric ratio is highly skewed, recrystallization might be a viable option to isolate the major isomer in high purity. You will need to screen various solvents to find one in which the desired isomer has low solubility at low temperatures and high solubility at elevated temperatures, while the undesired isomer remains soluble at low temperatures.
Question 2: I am observing a new, more polar spot on my TLC plate after leaving the crude product in the purification solvent (e.g., methanol/ethyl acetate) for an extended period. What is this impurity?
Probable Cause: The chloromethyl group is likely undergoing nucleophilic substitution by the solvent or residual water to form the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-1-(2-fluorophenyl)-1H-pyrazole. This is a common degradation pathway for chloromethylated heterocyclic compounds.
Solution:
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Minimize Exposure to Nucleophilic Solvents: Avoid using protic solvents like methanol or ethanol for extended periods during workup and purification. If their use is unavoidable, perform the steps at low temperatures and minimize the exposure time.
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Aprotic Solvents for Chromatography: For column chromatography, prioritize aprotic solvents like ethyl acetate, dichloromethane, and hexane.
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Prompt Purification: Purify the crude product as soon as possible after synthesis to minimize the formation of degradation products.
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Storage Conditions: Store the purified product in a cool, dry, and inert atmosphere to prevent degradation.
Question 3: My purified product appears as a single spot on TLC, but the NMR spectrum shows broad peaks and a lower-than-expected integration for the chloromethyl protons.
Probable Cause: This could be due to the presence of residual acidic or basic impurities from the synthesis, which can cause peak broadening in the NMR spectrum. The lower integration of the chloromethyl protons might indicate partial degradation, as discussed in the previous question, or the presence of non-proton-containing impurities.
Solution:
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Aqueous Workup: Ensure your workup procedure effectively removes acidic or basic reagents. A wash with a dilute aqueous solution of sodium bicarbonate (to remove acid) followed by a wash with brine (to remove residual water and some polar impurities) is recommended.
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Re-purification: If significant impurities are suspected, a second purification step, such as a short silica gel plug or recrystallization, may be necessary.
-
High-Resolution Analytical Techniques: Utilize HPLC or LC-MS to get a more accurate assessment of the purity. These techniques can often resolve impurities that are not visible by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound on a laboratory scale?
A1: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[1][2] A typical mobile phase would be a gradient of ethyl acetate in hexane or petroleum ether. The exact ratio will depend on the specific impurity profile of your crude product and should be determined by TLC analysis.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be an effective technique, especially for removing minor impurities or for large-scale purification if a suitable solvent is identified. You will need to perform a solvent screen to find a solvent or solvent mixture that provides good differential solubility for the product and its impurities. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures of ethyl acetate and hexane.
Q3: How can I confirm the regiochemistry of my purified product?
A3: The most definitive method for confirming the regiochemistry is through 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show correlations between the protons on the pyrazole ring and the carbon atoms of the phenyl and chloromethyl substituents, allowing for unambiguous assignment of the 1,3- or 1,5-substitution pattern. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, also provides definitive structural proof.
Q4: What are the best practices for storing purified this compound?
A4: Due to the reactive nature of the chloromethyl group, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ 4 °C) in a tightly sealed container to protect it from moisture and air.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash chromatography.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexane).
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Visualize the spots under UV light and/or by staining.
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Select the solvent system that provides the best separation between the product and impurities (Rf of the product should ideally be between 0.2 and 0.4).
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Column Preparation:
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Choose an appropriately sized flash chromatography column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
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Pack the column with the slurry, ensuring there are no air bubbles or cracks.
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-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to the solution.
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Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
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Carefully add the powder to the top of the packed column.
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-
Elution and Fraction Collection:
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Begin eluting the column with the low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase according to your TLC optimization.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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-
Solvent Removal:
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Combine the pure fractions.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
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Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
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Solvent Screening:
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Place a small amount of the crude product into several test tubes.
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Add a small amount of a different solvent to each test tube (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate/hexane).
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Heat the test tubes to dissolve the solid.
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Allow the solutions to cool slowly to room temperature and then in an ice bath.
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An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling, while the impurities remain in solution.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
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If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Further cool the solution in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Data Summary
| Parameter | Recommended Conditions/Observations |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) |
| Chromatography Mobile Phase | Gradient of Ethyl Acetate in Hexane/Petroleum Ether |
| Common Impurity Type | Regioisomers, Hydrolysis Products |
| Stability | Sensitive to nucleophilic solvents and moisture |
| Storage | ≤ 4 °C under inert atmosphere |
References
Sources
Technical Support Center: Synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of heterocyclic chemistry. The synthesis of this molecule, while seemingly straightforward, involves two critical stages, each with the potential for significant side reactions that can impact yield, purity, and scalability.
This document is structured to address problems as they arise during the synthetic workflow, from the initial pyrazole ring formation to the final chloromethylation step.
Part 1: Pyrazole Ring Formation - FAQ & Troubleshooting
The most common route to the 1-(2-fluorophenyl)-1H-pyrazole core involves the condensation of (2-fluorophenyl)hydrazine with a three-carbon α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound.[1][2] Side reactions at this stage primarily revolve around regioselectivity and the formation of impurities from secondary reactions.
FAQ 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: This is the most common problem when using an unsymmetrical 1,3-dicarbonyl or equivalent reagent with a substituted hydrazine.[1][3][4] The reaction can produce both the 1,3- and 1,5-disubstituted pyrazole isomers.
Root Causes & Solutions:
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Steric and Electronic Control: The regiochemical outcome is a delicate balance of steric hindrance and the electronic nature of your starting materials.[4]
-
Mechanism: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl is typically attacked by the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2). Bulky substituents on the dicarbonyl compound can sterically hinder one of the carbonyls, directing the hydrazine to the less hindered position.[4]
-
Troubleshooting Protocol:
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Analyze Your Dicarbonyl: If your 1,3-dicarbonyl has one sterically bulky group and one small group (e.g., a t-butyl group vs. a methyl group), the hydrazine will preferentially attack the less hindered carbonyl. If the electronic effects are leading to the wrong isomer, you may need to redesign the starting material.
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Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Highly polar or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of a single isomer in some cases.[5]
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pH Control: The reaction pH can alter the nucleophilicity of the two nitrogen atoms in the hydrazine and the reactivity of the carbonyl groups.[4] Running the reaction under mildly acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acetic acid) can sometimes favor one isomer over the other.[6]
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FAQ 2: I'm observing significant formation of pyrazolone and other byproducts. What is causing this?
Answer: The formation of pyrazolones and other side products often arises from the reaction of the intermediate pyrazolines with starting materials or from using α,β-unsaturated carbonyl compounds.[7]
Root Causes & Solutions:
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Incomplete Cyclization/Dehydration: The reaction proceeds through a hydrazone intermediate which then cyclizes and dehydrates. If dehydration is slow, the intermediate can revert or undergo side reactions.
-
Troubleshooting Protocol:
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Ensure Anhydrous Conditions: Water can interfere with the final dehydration step. Use dry solvents and consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark trap to remove water as it forms.
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Catalytic Acid: A catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can facilitate the final dehydration step to the aromatic pyrazole.[1]
-
-
-
Reaction with α,β-Unsaturated Carbonyls: When using α,β-unsaturated ketones or aldehydes, the initial product is a pyrazoline, which must be oxidized to the pyrazole.[1] Side reactions can occur where the pyrazoline adds to another molecule of the starting carbonyl compound.[7]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Add the hydrazine slowly to a solution of the carbonyl compound to avoid a high concentration of unreacted pyrazoline.
-
In Situ Oxidation: After the initial condensation, introduce a mild oxidant (e.g., air, iodine, or a high-potential quinone) to convert the pyrazoline to the pyrazole promptly, preventing it from participating in side reactions.
-
-
Visualizing the Regioselectivity Problem
The following diagram illustrates the two potential pathways in the condensation of (2-fluorophenyl)hydrazine with an unsymmetrical 1,3-diketone, leading to two distinct regioisomers.
Caption: Competing pathways in pyrazole synthesis.
Part 2: Chloromethylation - FAQ & Troubleshooting
The introduction of the chloromethyl group is typically achieved via electrophilic aromatic substitution on the pyrazole ring. The most common method is the Blanc chloromethylation, using formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride.[8][9][10] However, the Vilsmeier-Haack reaction can also be used to first introduce a formyl group, which is then reduced and chlorinated.[11][12][13]
FAQ 3: My chloromethylation reaction is giving a low yield and producing a significant amount of a high-molecular-weight byproduct. What's happening?
Answer: This is a classic side reaction in chloromethylation, especially of activated heterocycles. The primary side product is often a diarylmethane (or in this case, a bis(pyrazolyl)methane).[8][14][15][16]
Root Causes & Solutions:
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Friedel-Crafts-type Self-Condensation: The desired product, this compound, is a reactive benzylic-type halide. It can act as an electrophile and alkylate a second molecule of the starting pyrazole, leading to the bis(pyrazolyl)methane byproduct.[14][15] This is particularly problematic at higher temperatures and concentrations.[16]
-
Mechanism: The chloromethyl group can be activated by the Lewis acid catalyst, forming a carbocation. This cation is then attacked by the electron-rich C4 position of another pyrazole molecule.
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 0-25 °C).
-
Control Stoichiometry: Use a slight excess of the chloromethylating agents (formaldehyde/HCl) relative to the pyrazole to ensure the pyrazole is consumed quickly, minimizing its availability for the side reaction.
-
Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions.[17]
-
Reverse Addition: Add the pyrazole solution slowly to the pre-mixed chloromethylating reagents. This keeps the concentration of the starting pyrazole low throughout the reaction.
-
-
FAQ 4: I'm isolating a product that appears to be the hydroxymethyl derivative instead of the chloromethyl compound. Why?
Answer: The chloromethyl group is susceptible to hydrolysis. This can happen during the reaction workup if conditions are not carefully controlled.
Root Causes & Solutions:
-
Hydrolysis During Workup: Quenching the reaction mixture with water or aqueous base can lead to SN1 or SN2 substitution of the chloride with a hydroxyl group. The intermediate benzyl alcohol is often stable.[9]
-
Troubleshooting Protocol:
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Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering off the catalyst and evaporating the solvent.
-
Cold & Fast Quench: If an aqueous quench is necessary, use ice-cold water or brine and perform the extraction immediately with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Do not let the mixture sit in the aqueous phase for an extended period.
-
Avoid Basic Conditions: Do not use strong aqueous bases (like NaOH) for quenching, as this will accelerate the hydrolysis. Use a milder base like sodium bicarbonate if neutralization is required.
-
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FAQ 5: The reaction is not proceeding at the C3 position. Instead, I'm getting substitution at C4. How do I control the position of chloromethylation?
Answer: Electrophilic substitution on a pyrazole ring typically occurs at the C4 position, as it is the most electron-rich.[2] Directing the substitution to C3 is non-trivial and usually requires a different synthetic strategy.
Root Causes & Solutions:
-
Inherent Reactivity of the Pyrazole Ring: The electronic distribution of the pyrazole ring strongly favors electrophilic attack at C4.[2] Direct chloromethylation will almost exclusively yield the 4-(chloromethyl) isomer.
-
Alternative Synthetic Strategy: To obtain the 3-(chloromethyl) product, you must build the functionality into the starting materials for the pyrazole synthesis itself.
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Start with a Pre-functionalized Dicarbonyl: Use a 1,3-dicarbonyl compound that already contains a protected hydroxymethyl or a related group at the appropriate position. For example, reacting (2-fluorophenyl)hydrazine with a derivative of 4-chloro-3-oxobutanoate.
-
Post-Cyclization Modification: A more common route involves a lithiation/functionalization sequence. Deprotonation of the 1-(2-fluorophenyl)-1H-pyrazole at the C5 position (which can then tautomerize or be manipulated) or directed ortho-metalation could be explored, but direct functionalization at C3 is challenging. The Vilsmeier-Haack reaction followed by reduction and chlorination is a viable path to the 4-carbaldehyde, but not the 3-isomer.[11][13]
-
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Visualizing Chloromethylation Side Reactions
This workflow outlines the intended reaction and the major side reaction pathway leading to the formation of bis(pyrazolyl)methane.
Caption: Key reactions in the chloromethylation step.
Summary Table of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl | Modify starting material for steric/electronic bias; use fluorinated alcohol solvents (TFE, HFIP); control reaction pH.[4][5] |
| Pyrazolone Formation | Incomplete dehydration; side reactions of pyrazoline intermediate | Ensure anhydrous conditions; add catalytic acid (e.g., TsOH); use in situ oxidation for pyrazoline routes.[1][7] |
| Low Yield & Dimer Formation | Self-condensation of chloromethylated product with starting material | Lower reaction temperature; use dilution; add pyrazole slowly to reagents (reverse addition).[14][16] |
| Hydroxymethyl Side Product | Hydrolysis of the chloromethyl group during workup | Use anhydrous workup; quench with ice-cold brine and extract quickly; avoid strong aqueous bases.[9] |
| Incorrect Substitution (C4) | Inherent C4 selectivity of pyrazole ring to electrophiles | Redesign synthesis to build the C3-substituent from the start (e.g., use a pre-functionalized 1,3-dicarbonyl).[2] |
References
-
Bates, C. G., et al. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Organic Letters, 10(7), 1401-1403. Available at: [Link]
-
Wikipedia. (2023). Blanc chloromethylation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Pop, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3655. Available at: [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 13(19), 5244-5247. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pop, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. ProQuest. Available at: [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Blanc Reaction. Organic Chemistry Portal. Available at: [Link]
-
Grokipedia. (n.d.). Blanc chloromethylation. Grokipedia. Available at: [Link]
- Google Patents. (1993). Process for the preparation of pyrazole and its derivatives. Google Patents.
-
de Oliveira, C. S. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8019-8031. Available at: [Link]
-
Rstakyan, V. I., et al. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663-2664. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Available at: [Link]
-
Mohammadi, A. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-N-phenylacetamide derivatives. International Journal of Organic Chemistry, 3(3), 187-193. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Thore, S. N., & Gupta, A. K. (2010). Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 26(2). Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). (PDF) Chloromethylation of pyrazole ring. ResearchGate. Available at: [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Durham University. Available at: [Link]
-
ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
-
Royal Society of Chemistry. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
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- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Derivatization
Welcome to the dedicated technical support center for the derivatization of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing derivatives from this versatile building block. Our focus is on anticipating challenges and offering scientifically grounded solutions to ensure the success of your experiments.
Introduction: The Chemistry of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The reactivity of this compound is primarily centered around the chloromethyl group at the 3-position, which serves as an excellent electrophilic site for nucleophilic substitution reactions. The presence of the 2-fluorophenyl group at the 1-position introduces specific electronic and steric factors that can influence reaction outcomes. This guide will help you understand and control these factors to achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reaction setup, and general considerations for the derivatization of this compound.
Q1: What is the primary reactive site on this compound for derivatization?
A1: The primary reactive site is the carbon atom of the chloromethyl group (-CH₂Cl) at the 3-position of the pyrazole ring. This carbon is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. The pyrazole ring itself is generally less reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[1][2]
Q2: How does the 2-fluorophenyl group at the N1 position influence the reactivity of the chloromethyl group?
A2: The 2-fluorophenyl group exerts a moderate electron-withdrawing effect, which can slightly enhance the electrophilicity of the pyrazole ring system.[1] However, its primary influence is steric. The ortho-fluoro substituent can create steric hindrance, potentially affecting the approach of bulky nucleophiles to the nearby chloromethyl group. This steric effect needs to be considered when selecting reaction conditions and nucleophiles.
Q3: What are the most critical parameters to control for a successful derivatization reaction?
A3: The most critical parameters are:
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile (if required) but not so strong as to cause side reactions with the pyrazole core or the solvent.
-
Solvent Selection: The solvent must be inert to the reactants and capable of dissolving both the pyrazole substrate and the nucleophile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices.[3]
-
Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of byproducts.
-
Purity of Starting Materials: Impurities in the starting material can lead to unexpected side reactions and lower yields.[4]
Q4: How can I effectively monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: What are the common safety precautions to take when working with this compound and its reactions?
A5: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired derivative is a common frustration. The following steps will help you diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low product yield.
Potential Cause 1: Inactive Nucleophile or Inappropriate Base
-
Explanation: The chosen nucleophile may not be sufficiently reactive to displace the chloride leaving group under the applied conditions. The base may be too weak to effectively deprotonate the nucleophile, or it may be sterically hindered.
-
Solution:
-
Verify Nucleophile Potency: If your nucleophile is a solid, ensure it is dry and has been stored correctly. For liquid nucleophiles, consider using a freshly opened bottle.
-
Optimize the Base: For weakly acidic nucleophiles (e.g., phenols, thiols), a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in biphasic systems.[5]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The choice of solvent and temperature plays a critical role in the success of the reaction. An inappropriate solvent can lead to poor solubility of reactants, while an incorrect temperature can result in a sluggish reaction or decomposition of the product.
-
Solution:
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices as they can effectively solvate both the pyrazole substrate and many nucleophiles. If solubility is an issue, consider a solvent mixture. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses, which could be a consideration in more complex derivatizations.[3]
-
Temperature Adjustment: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for any signs of decomposition.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.
-
Potential Cause 3: Degradation of Starting Material or Product
-
Explanation: The this compound starting material or the resulting product may be unstable under the reaction conditions, especially in the presence of a strong base or at elevated temperatures.
-
Solution:
-
Use a Milder Base: If you suspect degradation, switch to a weaker base such as potassium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer period.
-
Protect Sensitive Functional Groups: If your nucleophile contains other reactive functional groups, consider protecting them before the derivatization reaction.
-
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
Potential Cause 1: N-Alkylation of the Nucleophile (if it is a primary or secondary amine)
-
Explanation: If your nucleophile is a primary or secondary amine, over-alkylation can occur, leading to the formation of secondary or tertiary amine byproducts, and in some cases, quaternary ammonium salts.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile to favor the formation of the mono-alkylated product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
-
Use a Bulky Amine: If possible, using a sterically hindered amine can disfavor over-alkylation.
-
Potential Cause 2: Reaction at an Alternative Site on the Nucleophile
-
Explanation: If your nucleophile has multiple nucleophilic sites, the reaction may occur at more than one position, leading to a mixture of isomers.
-
Solution:
-
Use a Protecting Group Strategy: Protect the less desired nucleophilic site before the reaction and deprotect it afterward.
-
Modify Reaction Conditions: The regioselectivity of the reaction can sometimes be influenced by the choice of solvent, base, and temperature. Experiment with different conditions to favor the desired isomer.
-
Potential Cause 3: Isomerization or Rearrangement of the Product
-
Explanation: Under certain conditions, the pyrazole ring or substituents may undergo rearrangement.
-
Solution: This is a more complex issue that may require a detailed mechanistic investigation. Consult the literature for similar pyrazole systems to understand potential rearrangement pathways. Consider milder reaction conditions.
Optimized Reaction Protocols
The following are general, optimized protocols for common derivatization reactions of this compound. These should be considered as starting points and may require further optimization for your specific nucleophile.
Protocol 1: O-Alkylation of a Phenol
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or Acetonitrile |
| Base | K₂CO₃ (1.5 equivalents) or Cs₂CO₃ (1.2 equivalents) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours (monitor by TLC) |
| Work-up | Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. |
Step-by-Step Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add K₂CO₃ (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation of a Secondary Amine
| Parameter | Recommended Condition |
| Solvent | Anhydrous Acetonitrile or THF |
| Base | K₂CO₃ (2.0 equivalents) or DIPEA (1.5 equivalents) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 6-24 hours (monitor by TLC) |
| Work-up | Filter off the base, concentrate the filtrate, and purify by column chromatography. |
Step-by-Step Procedure:
-
To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq.).
-
Add this compound (1.05 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Workflows
General Derivatization Workflow
Caption: A generalized workflow for the derivatization of this compound.
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Beilstein Archives. (2021).
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Recent advances in the synthesis of new pyrazole deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. NIH.
- ResearchGate. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- ResearchGate. (n.d.).
- MDPI. (2023).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
- ACS Publications. (2021).
- Fluorochem. (n.d.). 3-(chloromethyl)-1-propyl-1H-pyrazole.
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorin
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- MDPI. (n.d.).
- Chemsrc. (2025). CAS#:2095072-50-5 | 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole.
Sources
- 1. societachimica.it [societachimica.it]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
"stability issues of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole under acidic/basic conditions"
Welcome to the dedicated support center for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific stability challenges associated with this versatile synthetic intermediate. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.
General Stability Profile
This compound is a robust compound under neutral and anhydrous conditions. However, its reactivity is primarily dictated by the chloromethyl group at the C3 position of the pyrazole ring. This functional group is an electrophilic center, making it susceptible to nucleophilic substitution reactions. The stability of the molecule is therefore highly dependent on the pH, solvent, and nucleophiles present in the reaction medium. The pyrazole ring itself is generally stable to oxidation and reduction but can be influenced by strong acids or bases which affect its aromaticity and the reactivity of its substituents.[1][2]
The primary degradation pathway under both acidic and, more significantly, basic conditions is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
I. Issues Under Acidic Conditions
Question 1: I am running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing the formation of an unexpected, more polar byproduct. What is happening?
Answer: While more stable under acidic than basic conditions, the chloromethyl group can still undergo slow hydrolysis or solvolysis, particularly in the presence of water and at elevated temperatures. The reaction is an S_N1-type substitution, where the acid may facilitate the departure of the chloride ion by protonating the pyrazole ring nitrogens, increasing the electrophilicity of the benzylic-like carbon. The resulting carbocation is then captured by water or another nucleophile in the system.
-
Causality: The key is the presence of a nucleophile (often water from aqueous acids). The reaction rate is accelerated by heat.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If your reaction chemistry allows, use aprotic solvents and anhydrous acid sources (e.g., HCl gas in dioxane).
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
Consider a Milder Acid: If applicable, switch to a weaker or non-nucleophilic acid catalyst.
-
Question 2: Can the pyrazole ring itself degrade in strong acid?
Answer: The pyrazole ring is generally very stable in acid.[1] However, under harsh conditions (e.g., concentrated sulfuric acid at high temperatures), protonation of the ring can occur, which deactivates it towards electrophilic attack but does not typically lead to ring-opening.[3] The primary concern in acidic media remains the integrity of the chloromethyl substituent.
II. Issues Under Basic Conditions
Question 3: My reaction yield is significantly lower than expected when using a strong base like NaOH or KOH. What is the primary cause?
Answer: This is the most common stability issue. The chloromethyl group is highly susceptible to nucleophilic attack by hydroxide ions (⁻OH) or other strong nucleophiles. This leads to a rapid S_N2 reaction, converting your starting material into 3-(hydroxymethyl)-1-(2-fluorophenyl)-1H-pyrazole. This byproduct is often more polar and may be difficult to separate from your desired product. The hydrolysis rate is generally first-order and can be quite rapid in aqueous basic solutions.[4]
-
Causality: The hydroxide ion is a strong nucleophile that directly displaces the chloride leaving group.
-
Troubleshooting Steps:
-
Avoid Aqueous Bases: Do not use aqueous solutions of NaOH, KOH, or LiOH if the chloromethyl group needs to remain intact.
-
Use Non-Nucleophilic Bases: Switch to sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent (e.g., ACN, THF, DMF).
-
Control Temperature: Keep the reaction temperature as low as possible (e.g., 0 °C or below) to slow the rate of the competing hydrolysis reaction.
-
Question 4: I am using an amine as a reagent, and I am getting a complex mixture of products. Is this related to stability?
Answer: Yes. Primary and secondary amines are excellent nucleophiles and will readily displace the chloride from the chloromethyl group to form the corresponding aminomethyl-pyrazole derivative. If your intended reaction does not involve this specific transformation, the amine is acting as a chemical incompatibility.
-
Troubleshooting Steps:
-
Protecting Groups: If the amine is a necessary reagent for another part of the molecule, consider if a protecting group strategy is feasible.
-
Reagent Order: Re-evaluate the synthetic route. It may be necessary to introduce the chloromethyl group at a later stage after the amine has been utilized.
-
Visualizing the Problem: Degradation and Troubleshooting
The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathway via hydrolysis.
Sources
Technical Support Center: A Troubleshooting Guide for Scaling Up the Synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole from the bench to a larger scale. Scaling up any multi-step synthesis introduces challenges related to reaction kinetics, heat transfer, mass transport, and safety that are often not apparent at the lab scale. This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible process.
Overall Synthetic Workflow
The most reliable and controlled pathway to synthesize this compound involves a three-step sequence starting from the pre-formed 1-(2-fluorophenyl)-1H-pyrazole core. This method offers superior regiochemical control compared to direct chloromethylation.
Caption: Controlled three-step synthesis pathway.
Part 1: Vilsmeier-Haack Formylation Troubleshooting
The Vilsmeier-Haack reaction is a cornerstone for introducing a formyl group onto electron-rich heterocycles like pyrazoles[1]. However, its scale-up requires careful control of its highly reactive and exothermic nature.
Q1: My Vilsmeier-Haack reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the most likely causes?
This is a classic scale-up challenge. The decrease in yield can typically be attributed to one or more of the following factors:
-
Inadequate Temperature Control: The formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic[1]. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These elevated temperatures can cause decomposition of the Vilsmeier reagent or the pyrazole substrate, leading to tar formation and reduced yield[2].
-
Solution: Ensure your reactor has adequate cooling capacity. Use a jacketed reactor with a circulating chiller. The addition of POCl₃ to DMF should be slow and controlled, maintaining an internal temperature of 0-5 °C.
-
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture and will rapidly decompose upon contact with water[1]. As you scale up, the larger surface areas of reagents, solvents, and equipment increase the risk of introducing atmospheric moisture.
-
Solution: Use anhydrous grade DMF and ensure all glassware and reactors are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Mixing and Mass Transfer: Inefficient stirring in a large reactor can lead to poor dispersion of the pyrazole substrate upon its addition to the Vilsmeier reagent. This creates areas of high local concentration, which can promote side reactions.
-
Solution: Use an overhead stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure good vortexing and homogenous mixing throughout the reaction.
-
-
Incorrect Stoichiometry: While lab-scale reactions might be forgiving, precise stoichiometry is critical during scale-up. An excess or deficit of the Vilsmeier reagent can lead to incomplete conversion or increased side products.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. Typically, a slight excess (1.5-3 equivalents) of the Vilsmeier reagent is used to drive the reaction to completion[3].
-
Caption: Troubleshooting workflow for low Vilsmeier-Haack yield.
Q2: I'm observing an unknown impurity with a mass corresponding to a bis(pyrazolyl)methane. How can I prevent its formation?
The formation of methane-diylbis(pyrazole) derivatives is a known side reaction in the chloromethylation and, in some cases, formylation of pyrazoles[4][5]. This occurs when the initially formed hydroxymethyl or chloromethyl intermediate (or a related electrophilic species) reacts with a second molecule of the starting pyrazole in a Friedel-Crafts-type alkylation.
-
Causality: This side reaction is favored by higher temperatures and an excess of the starting pyrazole relative to the electrophilic intermediate.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the secondary alkylation reaction, which typically has a higher activation energy than the desired formylation.
-
Reverse Addition: Instead of adding the pyrazole to the pre-formed Vilsmeier reagent, consider adding the Vilsmeier reagent slowly to the solution of the pyrazole. This ensures that the pyrazole is never in large excess compared to the electrophile, minimizing the chance for a second molecule to react.
-
Careful Workup: Quench the reaction mixture promptly by pouring it onto ice water and neutralizing it carefully[2]. Lingering acidic conditions post-reaction can sometimes promote such condensations.
-
Q3: The aqueous workup of my large-scale Vilsmeier-Haack reaction is problematic, resulting in a stable emulsion. How can I improve phase separation?
Emulsion formation is common during the extractive workup of reactions containing DMF and salts.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, add a significant amount of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, reducing the solubility of your organic product and helping to "salt it out" into the organic layer[1].
-
Use a Different Extraction Solvent: If you are using ethyl acetate, which has some water miscibility, consider switching to a less miscible solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Break the Emulsion: If an emulsion still forms, you can add more brine or a small amount of methanol to help break it. Alternatively, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can effectively break the emulsion and allow for clean phase separation.
-
Part 2: Reduction of Pyrazole-3-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a critical step. While seemingly straightforward, scale-up can present challenges in achieving complete conversion and ensuring a simple workup.
Q4: My sodium borohydride (NaBH₄) reduction of the aldehyde is incomplete, even after extended reaction times. What can I do?
Incomplete reduction is often a matter of solubility and reactivity.
-
Solvent System: NaBH₄ has limited solubility in many common organic solvents like DCM or THF alone. The pyrazole aldehyde may also not be fully soluble.
-
Solution: Use a mixture of solvents. A common and effective system is THF/methanol or ethanol/water. The protic solvent (methanol/ethanol) activates the borohydride, accelerating the reduction rate. A study on a similar system showed that reduction of a pyrazole aldehyde to the corresponding alcohol was effectively carried out using NaBH₄[6].
-
-
Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, a slight, controlled increase in temperature (e.g., to 40 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates. Always monitor with TLC to avoid potential side reactions.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment.
-
Solution: Use a fresh bottle of NaBH₄ or titrate your existing stock to determine its active hydride content. Use a slight excess (1.5-2.0 equivalents) to ensure full conversion.
-
Part 3: Chlorination of (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol
This final step converts the intermediate alcohol to the desired reactive chloromethyl product. The main challenges are achieving full conversion while preventing impurity formation and handling a potentially unstable product.
Q5: I am using thionyl chloride (SOCl₂) for the chlorination, but the reaction is messy, with charring and multiple byproducts. How can I achieve a cleaner conversion?
Thionyl chloride is an excellent reagent but can generate HCl gas in situ, leading to acid-catalyzed decomposition if not controlled.
-
Temperature Control: This reaction should be performed at low temperatures. Begin the addition of SOCl₂ at 0 °C or even -10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature. Overheating is a primary cause of byproduct formation.
-
Solvent Choice: Use an inert, aprotic solvent. Dichloromethane is a common choice. Avoid solvents that can react with SOCl₂ or the acidic conditions, such as ethers (e.g., THF can be cleaved by strong acid).
-
HCl Scavenging: The HCl generated can be problematic. While sometimes desired to protonate any base, it can also catalyze decomposition.
-
Solution: Adding a small, catalytic amount of DMF can form a Vilsmeier-type intermediate, which facilitates a milder chlorination. Alternatively, performing the reaction in the presence of a non-nucleophilic base like pyridine (used sparingly and at low temperatures) can scavenge HCl, but this can complicate the workup. The simplest approach is often to allow the HCl to evolve and be scrubbed, while maintaining strict temperature control.
-
-
Workup: After the reaction is complete (monitored by TLC), it is crucial to quench it carefully. Slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess SOCl₂ and HCl.
Q6: The purified this compound is showing signs of degradation upon storage. What is the cause, and how can I improve its stability?
3-(Chloromethyl)pyrazoles are reactive alkylating agents and can be unstable, particularly when impure.
-
Mechanism of Degradation: The primary degradation pathway is likely intermolecular self-alkylation, where the chloromethyl group of one molecule alkylates the pyrazole ring of another, leading to oligomerization and discoloration. This is accelerated by trace impurities (acid or base) and elevated temperatures.
-
Stability and Storage Protocol:
-
High Purity is Key: Ensure the final product is purified to >98% purity. Residual acid or base from the workup can catalyze decomposition. Chromatography on silica gel is often effective for purification[7].
-
Remove Solvents: Thoroughly remove all solvents under reduced pressure at low temperatures.
-
Storage Conditions: Store the final compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). Store at low temperatures (-20 °C is ideal) and protected from light.
-
Consider Salt Formation: If the free base is too unstable for your application's storage requirements, consider converting it to a stable crystalline salt, such as the hydrochloride salt, which can be stored more reliably[8].
-
Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Formylation
-
To a dry, inerted reactor equipped with an overhead stirrer, thermometer, and addition funnel, add anhydrous DMF (5 equivalents).
-
Cool the DMF to 0 °C in an ice/salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 1-(2-fluorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring progress by TLC[9][10].
-
Cool the reaction mixture to room temperature and quench by slowly pouring it onto a vigorously stirred mixture of ice and water.
-
Neutralize carefully to pH 7-8 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Table 1: Chlorination Reagent Comparison
| Reagent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | DCM, 0 °C to RT | Inexpensive, volatile byproducts (SO₂, HCl) | Can be aggressive, requires careful temp control |
| Oxalyl Chloride | DCM, cat. DMF, 0 °C | Milder than SOCl₂, volatile byproducts | More expensive, toxic (CO byproduct) |
| Phosphorus Trichloride (PCl₃) | Aprotic solvent, 0 °C | Effective | Workup can be difficult (phosphorous acids) |
| Appel Reaction (PPh₃, CCl₄) | Aprotic solvent, RT | Very mild, neutral conditions | Stoichiometric phosphine oxide byproduct, CCl₄ use |
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- BenchChem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Various Authors. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664.
- Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Patel, H., et al. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ScienceOpen.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 1-15.
- Rstakyan, V. I., et al. (2015). Chloromethylation of pyrazole ring. ResearchGate.
- ChemicalBook. (n.d.). Synthesis of 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole.
- Sigma-Aldrich. (n.d.). 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.
- Le, T. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(12), 8313–8329.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
"byproduct identification in 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole reactions"
Welcome to the technical support center for the synthesis and purification of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you streamline your experiments and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic strategy for this compound and what are its key challenges?
The most common and robust method for synthesizing 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] For the target molecule, this involves the reaction of 2-fluorophenylhydrazine with an appropriate 4-chloro-1,1-dihalo-butane-1,3-dione equivalent.
The primary challenge is controlling regioselectivity. Because both the hydrazine (2-fluorophenylhydrazine) and the 1,3-dicarbonyl precursor are unsymmetrical, the reaction can yield two different regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted byproduct .[3] Separation of these isomers can be difficult due to their similar physical properties.
Q2: What are the most common byproducts I should anticipate in my reaction mixture?
Beyond unreacted starting materials, you should be vigilant for three principal types of byproducts:
-
Regioisomeric Byproduct: The formation of 5-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is the most common issue. This arises from the alternative nucleophilic attack of the substituted nitrogen of the hydrazine.[1][3]
-
Hydroxymethyl Impurity: The presence of (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol . This can occur either as an unreacted precursor if the synthesis involves chlorination of the corresponding alcohol (e.g., with SOCl₂) or from hydrolysis of the target compound's reactive chloromethyl group during aqueous workup or chromatography.
-
Dimeric and Oligomeric Impurities: The chloromethyl group is a reactive electrophile. It can alkylate another pyrazole molecule or other nucleophilic species present in the reaction, leading to higher molecular weight impurities, especially under basic conditions or prolonged heating.
Q3: How does the 2-fluorophenylhydrazine starting material influence regioselectivity?
The regiochemical outcome is a delicate balance of steric and electronic factors. The 2-fluorophenylhydrazine has two distinct nitrogen atoms. The nitrogen attached to the phenyl ring (N1) is less nucleophilic due to the electron-withdrawing nature of the ring. The terminal nitrogen (N2) is more nucleophilic and is typically the one that initiates the attack on the dicarbonyl compound.
The reaction's regioselectivity is determined by which carbonyl group this terminal nitrogen attacks. This can be influenced by the reaction conditions. For instance, using the hydrochloride salt of the hydrazine versus the free base can alter the nucleophilicity and steric environment, thereby shifting the isomeric ratio.[3]
Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
Problem 1: My ¹H NMR spectrum shows two distinct sets of similar peaks, complicating analysis.
-
Likely Cause: You have a mixture of the desired 3-(chloromethyl) product and its 5-(chloromethyl) regioisomer. These isomers have very similar structures, leading to closely spaced yet distinct signals in the NMR.
-
Identification & Confirmation:
-
Mass Spectrometry (MS): Both isomers will have the identical molecular weight. MS will confirm the presence of the correct mass but won't distinguish between the isomers.
-
¹H NMR Analysis: The chemical shift of the pyrazole ring proton is the most telling indicator. In the desired 1,3-isomer, the C5-proton will have a different chemical environment than the C3-proton in the 1,5-isomer. Additionally, the proximity of the 2-fluorophenyl ring to the different substituents will cause subtle but measurable differences in the aromatic region and the CH₂Cl signal.
-
2D NMR (NOESY): A Nuclear Overhauser Effect (NOE) can be observed between the protons on the fluorophenyl ring and the protons of the substituent at the C5 position of the pyrazole. This can be used to definitively assign the structure.
-
-
Mitigation and Solution:
-
Chromatography: Careful optimization of column chromatography (e.g., using a shallow gradient of ethyl acetate in hexane) may allow for the separation of the isomers.
-
Reaction Optimization: The most effective solution is to improve the regioselectivity of the initial synthesis. Experiment with the form of the hydrazine (free base vs. hydrochloride salt) and the reaction solvent and temperature, as these factors can influence the kinetic vs. thermodynamic product distribution.[3]
-
Problem 2: TLC and HPLC analyses show a more polar byproduct that persists even after initial purification.
-
Likely Cause: This is characteristic of the hydroxymethyl analog, (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol. The hydroxyl group makes it significantly more polar than the chlorinated product.
-
Identification & Confirmation:
-
Mass Spectrometry (MS): The impurity will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), resulting in a mass difference of approximately -18.44 u.
-
¹H NMR Analysis: Look for a broad singlet corresponding to the -OH proton and a shift in the adjacent -CH₂- signal. The -CH₂OH protons will appear at a different chemical shift than the -CH₂Cl protons.
-
-
Mitigation and Solution:
-
If from Incomplete Chlorination: Drive the reaction to completion by using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allowing for sufficient reaction time. Monitor the reaction by TLC until the starting alcohol spot disappears.
-
If from Hydrolysis: Avoid prolonged exposure to water during workup. Use anhydrous solvents for extraction where possible and minimize the time the product spends in biphasic systems. If using silica gel chromatography, ensure the silica is dry and run the column relatively quickly.
-
Problem 3: My final yield is low, and the crude product contains a significant amount of high-molecular-weight, intractable material.
-
Likely Cause: Self-alkylation or polymerization. The electrophilic chloromethyl group on one molecule can react with a nucleophilic site (like the second nitrogen of the pyrazole ring) on another molecule.
-
Identification & Confirmation:
-
Mass Spectrometry (MS): Look for peaks corresponding to dimers or trimers of your product molecule.
-
TLC: These byproducts often appear as a smear at the baseline or as very non-polar spots that do not move significantly.
-
-
Mitigation and Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration: Avoid highly concentrated reaction mixtures, as this increases the probability of intermolecular reactions.
-
Base Control: If a base is used, employ a non-nucleophilic, sterically hindered base to prevent it from activating the pyrazole ring for nucleophilic attack.
-
Workup: Once the reaction is complete, quench and isolate the product promptly to prevent prolonged exposure to conditions that favor side reactions.
-
Visualized Workflows and Data
Reaction Pathway and Key Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound and the formation pathways of its major byproducts.
Caption: Synthetic pathways for the target molecule and its common byproducts.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting byproduct formation.
Table 1: Comparative Analytical Data for Product and Key Byproducts
This table provides expected analytical data to help distinguish the target compound from its most common impurities. Chemical shifts (δ) are approximate and may vary based on solvent and instrument.
| Compound | Structure | Approx. ¹H NMR (δ, ppm) | Expected Mass [M+H]⁺ |
| Target Product | This compound | CH₂Cl: ~4.7 ppmPyrazole H5: ~7.8 ppmPyrazole H4: ~6.5 ppm | ~225.05 |
| Regioisomeric Byproduct | 5-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | CH₂Cl: ~4.8 ppmPyrazole H3: ~7.6 ppmPyrazole H4: ~6.4 ppm | ~225.05 |
| Hydroxymethyl Byproduct | (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol | CH₂OH: ~4.6 ppmOH: broad, variablePyrazole H5: ~7.7 ppm | ~207.07 |
Experimental Protocols
Protocol A: General Analytical HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 1. Hydroxymethyl byproduct (most polar), 2. Regioisomeric byproduct, 3. Target Product (least polar).
Protocol B: Distinguishing Regioisomers by ¹H NMR
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) in CDCl₃ or DMSO-d₆.
-
Identify Pyrazole Protons: Locate the two doublets in the 6.4-7.9 ppm region corresponding to the protons at the C4 and C5 (or C3) positions of the pyrazole ring.
-
Identify CH₂Cl Signal: Locate the singlet around 4.7-4.8 ppm.
-
Assign Isomers: In the desired 1,3-isomer, the C5-proton is adjacent to the nitrogen linked to the fluorophenyl group. In the 1,5-isomer, the C3-proton is adjacent to the unsubstituted nitrogen. These different electronic environments lead to distinct chemical shifts. Use a 2D NOESY experiment to confirm by observing the spatial correlation between the ortho-protons of the 2-fluorophenyl ring and the pyrazole ring proton at the C5 position. A strong NOE signal confirms the 1,5-isomer, while its absence suggests the desired 1,3-isomer.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
-
Alves, D., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Yan, R., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed. [Link]
-
Patel, H. R., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
ResearchGate. (2014). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Bentham Science. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Arkat USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Srikrishna, D., & Dubey, P. K. (2018). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Research on Chemical Intermediates. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. [Link]
-
Suman, et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine. [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. [Link]
-
Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
PubMed. (2022). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. [Link]
-
National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
Li, Z., et al. (2017). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link]
Sources
Technical Support Center: Synthetic Strategies for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into viable synthetic routes, addressing common experimental challenges through a troubleshooting-focused, question-and-answer format. Our goal is to explain not just the procedural steps, but the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Synthetic Strategies
Q1: What is the most direct and common overall strategy for synthesizing this compound?
The most reliable and frequently employed strategy involves a three-step sequence starting from a suitable hydrazone. This pathway offers excellent control over regiochemistry, which is a primary challenge in substituted pyrazole synthesis.
The general workflow is as follows:
-
Pyrazole-4-carbaldehyde Formation : Synthesis of 1-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde via a Vilsmeier-Haack type cyclization reaction.
-
Reduction to Alcohol : Reduction of the pyrazole-3-carbaldehyde to the key intermediate, (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol.
-
Chlorination : Conversion of the pyrazolyl-methanol to the final target compound, this compound.
This modular approach allows for purification and characterization at each stage, ensuring the quality of intermediates and simplifying troubleshooting.
Caption: High-level workflow for the recommended synthetic route.
Q2: How do I perform the initial pyrazole ring formation to get the aldehyde intermediate? This seems to be the most critical step.
You are correct. The formation of the substituted pyrazole ring with the correct regiochemistry is paramount. The Vilsmeier-Haack reaction, or a modification thereof, is the superior method for this transformation.[1][2][3][4][5][6] It involves the reaction of a hydrazone with the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).
Causality : This reaction is effective because it is a one-pot cyclization and formylation. The Vilsmeier reagent acts as both a dehydrating agent to facilitate cyclization and the source of the formyl group (-CHO), directly yielding the desired pyrazole-carbaldehyde.[7][8] This avoids the regioselectivity pitfalls of other methods.
Detailed Experimental Protocol: Vilsmeier-Haack Cyclization
-
Preparation of the Vilsmeier Reagent : In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5-10 equivalents) to 0 °C in an ice bath. Add POCl₃ (2-3 equivalents) dropwise with vigorous stirring. The addition must be slow to control the exothermic reaction.[1] After the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes. The formation of a solid, crystalline Vilsmeier salt may be observed.
-
Hydrazone Addition : Prepare the required hydrazone precursor, for instance, from 2-fluoroacetophenone and phenylhydrazine. Dissolve the hydrazone (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression : After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and monitor the reaction by TLC until the starting hydrazone is consumed (typically 4-8 hours).[5]
-
Work-up : Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring. This quench is highly exothermic and must be done with caution in a fume hood.[1] The acidic solution is then neutralized by the slow addition of a base (e.g., saturated NaHCO₃ solution or 10% NaOH) until pH 7-8 is reached.
-
Isolation : Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q3: My Vilsmeier-Haack reaction has a low yield. What are the common failure points?
Low yields in this reaction are a frequent issue and can almost always be traced back to reagent quality or procedural execution.
Caption: The regioselectivity challenge in direct cyclocondensation.
While some studies have shown that reaction conditions (e.g., using the hydrazine hydrochloride salt vs. the free base, choice of solvent) can influence the isomeric ratio, achieving high selectivity for the 1,3-isomer is not guaranteed and often substrate-dependent. [9][10]Therefore, for predictable and scalable synthesis, the Vilsmeier-Haack route is strongly recommended over direct cyclocondensation.
Q5: Once I have the pyrazolyl-methanol, what is the best way to chlorinate it?
The conversion of (1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanol to the final chloromethyl product is a standard transformation. Thionyl chloride (SOCl₂) is the most common and effective reagent for this step.
Detailed Experimental Protocol: Chlorination with SOCl₂
-
Setup : In a round-bottom flask equipped with a stir bar and a reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), dissolve the alcohol intermediate (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition : Cool the solution to 0 °C. Add thionyl chloride (1.5-2.0 equivalents) dropwise. A small amount of DMF can be added as a catalyst, which forms a Vilsmeier-type intermediate in situ, facilitating the reaction.
-
Reaction : After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol. Gentle heating (40 °C) may be required for less reactive substrates.
-
Work-up : Carefully quench the reaction by slowly adding it to ice-cold water or a saturated solution of sodium bicarbonate. Caution: This is an exothermic process that releases acidic gases.
-
Isolation : Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by chromatography or recrystallization.
Why this works : Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion proceeds via an Sₙi or Sₙ2 mechanism, with the liberation of SO₂ and HCl gas. This is a high-yield, irreversible reaction as the gaseous byproducts are driven from the system.
References
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new synthesis for 1,3-dichloro-2-propanone. Retrieved from [Link]
-
Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-Fluorophenylhydrazine hydrochloride, 97%. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
(2025, October 21). The Versatility of 2-Fluorophenylhydrazine HCl in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
OEHHA. (2009, March). 1,3-Dichloro-2-Propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
(n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
International Journal of Chemistry. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. Retrieved from [Link]
-
MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
National Institutes of Health. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
Cardiff University ORCA. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. scienceopen.com [scienceopen.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage recommendations for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole"
Guide ID: TSC-CFP-CM01 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This document provides essential handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals. Our goal is to ensure you can use this reagent with confidence, maximizing experimental success and ensuring laboratory safety.
Section 1: Core Concepts: Safety & Handling FAQs
The reactive nature of the chloromethyl group is central to this reagent's utility and also dictates its handling requirements. These FAQs address the most common safety and handling concerns.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are related to its reactivity and potential toxicity. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] The chloromethyl group makes it an alkylating agent, which warrants careful handling to avoid contact. Inhalation of dust or vapors may also cause respiratory irritation.[1][2]
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?
A2: At a minimum, you must wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or goggles.[1][3] All handling of the solid or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Q3: What should I do in case of accidental skin or eye contact?
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] In both cases, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS).
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[4] The most critical incompatibility for storage and experimental setup is with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines) unless they are part of the intended reaction. Atmospheric moisture can degrade the reagent (see Section 2).
Section 2: Storage & Stability Troubleshooting
Proper storage is critical to maintaining the purity and reactivity of this reagent. Degradation not only reduces the quantity of active material but can also introduce impurities that complicate subsequent reactions and purifications.
Q1: My bottle of this compound has arrived. How should I store it?
A1: The reagent should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[3] For long-term stability, we recommend storing it in a refrigerator at 2-8°C.[1] The container must be kept tightly closed to prevent exposure to atmospheric moisture.[3][4] For optimal preservation, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[5]
Q2: I opened the container and the solid appears clumpy or has a yellowish tint, but it was white on arrival. What happened?
A2: This is a common sign of degradation, likely due to hydrolysis. The chloromethyl group is susceptible to reaction with atmospheric moisture. This reaction replaces the chlorine atom with a hydroxyl group, forming 3-(hydroxymethyl)-1-(2-fluorophenyl)-1H-pyrazole and hydrogen chloride (HCl) gas. The HCl can then catalyze further degradation, leading to discoloration and changes in physical appearance.
Q3: Can I still use the reagent if I suspect minor degradation?
A3: Use with caution. If the material is only slightly discolored or clumpy, it may still be usable for some applications, but you should expect lower yields. The primary impurity will be the corresponding alcohol. We strongly recommend running a purity check (e.g., TLC, ¹H NMR) before use. For sensitive, multi-step, or cGMP syntheses, using degraded material is not advised.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents hydrolysis by displacing atmospheric moisture.[5] |
| Container | Tightly Sealed Original | Prevents moisture and air ingress.[3] |
| Location | Cool, Dry, Ventilated | Standard safe chemical storage practice.[6] |
| Incompatibles | Store away from strong oxidizers and moisture. | Prevents hazardous reactions and degradation.[3][4] |
Visualization: The Primary Degradation Pathway
The diagram below illustrates the hydrolysis of the active chloromethyl group, which is the most common cause of reagent failure.
Caption: Primary degradation pathway via moisture-induced hydrolysis.
Section 3: Experimental & Purity Troubleshooting
Issues during a reaction can often be traced back to the quality of the starting materials. This section provides a guide to troubleshoot common experimental problems.
Q1: My reaction yield is significantly lower than expected. Could the reagent be the cause?
A1: Yes, this is a classic symptom of using a partially degraded reagent. If the this compound has hydrolyzed as described in Section 2, there is less active starting material available for your reaction. The resulting hydroxymethyl impurity will not participate in the desired reaction, leading to a direct reduction in yield.
Q2: I am observing an unexpected polar side product in my reaction mixture by TLC/LC-MS. What could it be?
A2: The most likely culprit is the 3-(hydroxymethyl)-1-(2-fluorophenyl)-1H-pyrazole impurity from hydrolysis. This alcohol is significantly more polar than the parent chloromethyl compound and will have a lower Rf value on normal-phase TLC. Its mass will be 18.01 g/mol lower than the starting material (loss of HCl, gain of H₂O).
Q3: How can I verify the purity of my reagent before starting a critical experiment?
A3: A simple proton NMR (¹H NMR) is often sufficient. The methylene protons (-CH₂Cl) of the active compound have a characteristic chemical shift. The corresponding methylene protons of the alcohol impurity (-CH₂OH) will appear at a different, typically downfield, chemical shift. Integrating these two peaks can provide a reasonable estimate of purity.
Protocol: Pre-Reaction Quality Control Check
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the this compound in a fume hood and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment.
-
Analysis:
-
Identify the singlet peak corresponding to the -CH₂Cl protons.
-
Look for a second singlet corresponding to the -CH₂OH protons of the hydrolysis impurity.
-
Compare the integration of the impurity peak to the main peak. A significant impurity peak (>5%) indicates notable degradation.
-
-
Decision: Based on the integration, decide if the reagent is suitable for your planned experiment. For sensitive applications, purity should be >95%.
Visualization: Troubleshooting Workflow for Low Reaction Yield
Sources
Technical Support Center: Functionalization of the Chloromethyl Group
Welcome to the technical support center for the functionalization of the chloromethyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile functional group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to provide you with robust troubleshooting strategies and in-depth explanations.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: My nucleophilic substitution reaction on a primary chloromethyl group is sluggish or failing completely. What are the likely causes?
-
Q2: I'm observing a complex mixture of products when reacting my chloromethylated compound with a primary or secondary amine. What's happening?
-
Q3: My reaction is sensitive to the choice of solvent. How do I select the optimal solvent for my nucleophilic substitution?
-
Q4: I am working with a sterically hindered substrate containing a chloromethyl group. How can I improve the reaction efficiency?
-
Q5: In my molecule, other functional groups are reacting with the nucleophile. How can I achieve selective functionalization of the chloromethyl group?
-
-
Troubleshooting Guides
-
Troubleshooting Low Yield in Nucleophilic Substitution Reactions
-
Managing Side Reactions with Amine Nucleophiles
-
-
Experimental Protocols
-
General Protocol for a Standard SN2 Reaction with a Chloromethyl Group
-
Protocol for Activating a Poor Leaving Group
-
-
References
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on a primary chloromethyl group is sluggish or failing completely. What are the likely causes?
A1: Several factors can contribute to the low reactivity of a chloromethyl group in a nucleophilic substitution reaction. The primary reasons often revolve around the leaving group ability, the strength of the nucleophile, and the reaction conditions.
-
Poor Leaving Group: While chloride is a reasonable leaving group, its effectiveness can be context-dependent. For the substitution to proceed, the incoming nucleophile must be significantly stronger than the chloride leaving group.[1] In some cases, the chloride ion is not a sufficiently good leaving group to be displaced by a weak nucleophile under mild conditions.
-
Weak Nucleophile: The rate of an SN2 reaction, which is typical for primary halides like chloromethyl compounds, is directly proportional to the concentration and strength of the nucleophile.[2][3][4] If you are using a weak nucleophile (e.g., water, alcohols), the reaction rate will be inherently slow.
-
Inappropriate Solvent: The choice of solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they can dissolve the nucleophilic salt while not solvating the nucleophile as strongly as polar protic solvents, thus leaving it more "naked" and reactive.[2][3][5][6]
-
Steric Hindrance: Although the chloromethyl group itself is not highly hindered, substituents on the adjacent carbon or elsewhere on the molecule can sterically impede the backside attack of the nucleophile required for an SN2 reaction.[7][8][9][10]
Q2: I'm observing a complex mixture of products when reacting my chloromethylated compound with a primary or secondary amine. What's happening?
A2: Reactions of chloromethyl groups with primary or secondary amines can be prone to over-alkylation, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[11] This occurs because the initially formed amine product is also nucleophilic and can compete with the starting amine for the remaining chloromethylated substrate.
Additionally, the hydrogen chloride (HCl) generated as a byproduct can react with the amine base to form an ammonium salt, which can complicate the reaction and purification.[11] In some cases, the solvent itself can react with amines. For instance, dichloromethane (DCM) can react with secondary and tertiary amines to form iminium chlorides and quaternary chloromethyl chloride salts, respectively.[12]
To mitigate these issues, consider the following strategies:
-
Use a large excess of the starting amine: This will statistically favor the reaction of the chloromethyl group with the desired amine over the product amine.
-
Employ a non-nucleophilic base: A hindered or non-nucleophilic base can be added to scavenge the HCl byproduct without competing with the amine nucleophile.
-
Protect the amine: If feasible, using a protected amine and deprotecting it after the substitution can provide a cleaner reaction.
Q3: My reaction is sensitive to the choice of solvent. How do I select the optimal solvent for my nucleophilic substitution?
A3: The choice of solvent is critical and depends on the reaction mechanism (SN1 vs. SN2). For the functionalization of a primary chloromethyl group, an SN2 pathway is highly favored.
-
For SN2 Reactions (favored for primary chloromethyl groups):
-
Polar Aprotic Solvents are Ideal: These solvents (e.g., acetone, DMSO, DMF) are polar enough to dissolve the reactants but do not have acidic protons that can solvate and stabilize the nucleophile.[2][3][5] This lack of strong solvation leaves the nucleophile more reactive.
-
Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol have O-H or N-H bonds and can form hydrogen bonds with the nucleophile. This "caging" effect, known as solvation, stabilizes the nucleophile and reduces its reactivity, thus slowing down the SN2 reaction.[3][5][6]
-
-
For SN1 Reactions (less common for primary chloromethyl groups, but possible with rearrangement or specific substrates):
The following diagram illustrates the effect of solvent on nucleophile reactivity in an SN2 reaction.
Caption: Solvent effects on nucleophile reactivity.
Q4: I am working with a sterically hindered substrate containing a chloromethyl group. How can I improve the reaction efficiency?
A4: Steric hindrance can significantly slow down SN2 reactions by impeding the necessary backside attack of the nucleophile.[7][8][9][10] When faced with a sterically congested chloromethyl group, several strategies can be employed:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[8] However, be mindful of potential side reactions at higher temperatures.
-
Use a Smaller Nucleophile: If the reaction chemistry allows, switching to a less bulky nucleophile can reduce steric clash in the transition state.[8]
-
Prolong Reaction Time: For sluggish reactions, simply allowing the reaction to proceed for a longer duration may lead to a higher yield.
-
Consider a Different Mechanism: If SN2 is proving too difficult, explore conditions that might favor an SN1-type reaction, although this is less common for primary halides and may lead to rearrangements.[14] This would typically involve a polar protic solvent and a weaker nucleophile.
-
Catalysis: In some cases, a catalyst can be used to activate the chloromethyl group. For instance, Lewis acids can be used in chloromethylation reactions, and similar principles can be applied to functionalization.[15][16]
The following table provides a general guide for troubleshooting sterically hindered reactions.
| Problem | Potential Solution | Rationale |
| Low or no conversion | Increase temperature | Provides energy to overcome the activation barrier.[8] |
| Use a smaller nucleophile | Reduces steric hindrance during nucleophilic attack.[8] | |
| Switch to a more forcing solvent | A higher boiling point solvent allows for higher reaction temperatures. | |
| Add a catalyst (e.g., NaI) | In-situ generation of a more reactive iodomethyl intermediate (Finkelstein reaction). |
Q5: In my molecule, other functional groups are reacting with the nucleophile. How can I achieve selective functionalization of the chloromethyl group?
A5: Achieving selectivity in molecules with multiple reactive sites is a common challenge in organic synthesis. The use of protecting groups is a cornerstone of modern synthetic strategy.[17][18][19][20]
-
Identify Reactive Functional Groups: Determine which other functional groups in your molecule (e.g., hydroxyls, amines, carboxylic acids) are susceptible to reaction with your chosen nucleophile.[21]
-
Select an Appropriate Protecting Group: Choose a protecting group that is stable to the conditions of your chloromethyl functionalization reaction but can be removed under conditions that will not affect the newly installed group.[17][18][19]
-
Perform the Protection, Functionalization, and Deprotection Sequence: This three-step process is a standard approach to achieving selective transformations.
The workflow for using a protecting group strategy is illustrated below.
Caption: Protecting group strategy workflow.
Troubleshooting Guides
Troubleshooting Low Yield in Nucleophilic Substitution Reactions
This guide provides a systematic approach to diagnosing and resolving low yields in the functionalization of chloromethyl groups.
Caption: Troubleshooting workflow for low reaction yields.
Managing Side Reactions with Amine Nucleophiles
| Observation | Probable Cause | Suggested Action |
| Multiple spots on TLC corresponding to products of different polarity. | Over-alkylation of the amine.[11] | Use a large excess (5-10 equivalents) of the starting amine. |
| Formation of a precipitate (salt). | Reaction of HCl byproduct with the amine base.[11] | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture. |
| Low mass balance and unidentifiable byproducts. | Reaction with the solvent (e.g., DCM).[12] | Change the solvent to a less reactive one, such as THF, DMF, or acetonitrile. |
Experimental Protocols
General Protocol for a Standard SN2 Reaction with a Chloromethyl Group
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Chloromethylated substrate (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetone)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the nucleophile in the anhydrous solvent under an inert atmosphere, add the chloromethylated substrate.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol for Activating a Poor Leaving Group (Finkelstein Reaction)
This protocol can be used to convert the chloromethyl group to a more reactive iodomethyl group in situ.
Materials:
-
Chloromethylated substrate (1.0 eq)
-
Sodium iodide (NaI) or Potassium iodide (KI) (1.5 - 2.0 eq)
-
Nucleophile (1.1 - 1.2 eq)
-
Anhydrous acetone
Procedure:
-
Dissolve the chloromethylated substrate and sodium iodide in anhydrous acetone.
-
Heat the mixture to reflux and stir for 1-4 hours to facilitate the formation of the iodomethyl intermediate. The formation of a NaCl precipitate will be observed.
-
Cool the reaction mixture and add the nucleophile.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Work-up and purify as described in the general protocol.
References
- Benchchem. (n.d.). Steric Hindrance Effects in (Chloromethyl)triphenylsilane Chemistry: An In-depth Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Wikipedia. (n.d.). Dichloromethane.
- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
- Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- ChemRxiv. (n.d.). Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions.
- NIH. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PubMed. (2015, August 5). Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- ResearchGate. (2025, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I).
- ResearchGate. (n.d.). Introduction of Trichloromethyl Group and O‐Functional Group to a Double Bond.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects (video).
- PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
- (n.d.). Protecting Groups.
- TCI Chemicals. (n.d.). Protecting Agents.
- Reddit. (2019, January 4). Chloride better LG than water?
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.
- ResearchGate. (n.d.). Introducing a trichloromethyl group and an N‐functional group to a double bond.
- (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Synthesis. (n.d.). Protecting Groups.
- Reddit. (2023, May 2). I'm wondering what makes one Cl a better leaving group/target for nucleophillic attack vs the other?
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.
- ACS Publications. (2015, August 17). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon | The Journal of Physical Chemistry A.
- Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
- (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
- (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.
- Filo. (2025, March 26). a. Substitution of a chloromethyl group, -\mathrm{CH}{2} \mathrm{Cl}, on ...
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Wikipedia. (n.d.). Steric effects.
- ResearchGate. (2025, August 6). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes.
- The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- ResearchGate. (2025, August 5). Polymers with Tertiary Amine Groups Obtained by the Reaction between Chloromethylated Polystyrene and 3- Alkylaminopropionitrile.
- (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.
- US EPA. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ACS Publications. (2020, September 11). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates | Organic Letters.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
- MSU chemistry. (n.d.). Alcohol Reactivity.
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Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile nature in forming key interactions with biological targets.[1][2][3][4] This guide provides an in-depth technical comparison of methodologies for the structural validation of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and objectively compare its performance against alternative analytical techniques.
The Imperative of Unambiguous Structural Validation in Drug Discovery
The precise spatial arrangement of atoms in a molecule dictates its function. In drug discovery, an accurate molecular structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property claims. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous three-dimensional structure of small molecules.[5][6] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and lead optimization.[7]
Experimental Validation by X-ray Crystallography: A Step-by-Step Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization and diffraction.
Part 1: Synthesis and Purification
A prerequisite for any crystallographic study is the synthesis of the target molecule in high purity. The synthesis of this compound can be approached through established synthetic routes for substituted pyrazoles. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.
Exemplary Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-keto-γ-chloro-aldehyde precursor in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add a stoichiometric equivalent of 2-fluorophenylhydrazine to the solution. The reaction can be catalyzed by a few drops of a weak acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then subjected to purification.
-
Purification: Column chromatography on silica gel is a standard method for purifying the crude product to obtain the desired this compound in high purity (>98%).
Part 2: Crystallization
The growth of a high-quality single crystal is often the most challenging step in the process.[4] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
For this compound, a systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane or water) using both slow evaporation and vapor diffusion techniques is recommended to identify optimal crystallization conditions.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.
Experimental Workflow:
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, highly accurate molecular structure.[6]
The experimental workflow from synthesis to final structure validation is illustrated in the following diagram:
Data Presentation: Crystallographic Parameters
The results of a single-crystal X-ray diffraction experiment are summarized in a table of crystallographic data. While specific data for the title compound is not publicly available, the following table presents typical parameters for a substituted pyrazole derivative as an example.
| Parameter | Example Value for a Pyrazole Derivative |
| Chemical Formula | C10H8ClFN2 |
| Formula Weight | 210.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 15.123(4) |
| c (Å) | 7.987(2) |
| β (°) | 101.34(3) |
| Volume (ų) | 1011.2(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.385 |
| R-factor (%) | 4.5 |
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and may be more suitable in certain scenarios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5][9] For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the different functional groups.
-
Strengths: Provides information about the molecule's structure in solution, which can be more biologically relevant. It is also a non-destructive technique.[9]
-
Limitations: Does not provide the precise bond lengths and angles that X-ray crystallography does. The interpretation of spectra for complex molecules can be challenging. It provides a time-averaged structure, which may not fully represent the conformational dynamics.
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and electronic properties of a molecule.[10][11] These calculations can provide a theoretical model of the structure which can be compared with experimental data.
-
Strengths: Can provide insights into the relative stability of different conformers and tautomers. It is a cost-effective method for initial structural exploration.[11]
-
Limitations: The accuracy of the results is dependent on the level of theory and basis set used. It provides a theoretical model in a vacuum or with a simplified solvent model, which may not perfectly reflect the solid-state or solution structure. Experimental validation is still necessary.
The following diagram provides a comparative overview of these structural validation methodologies:
Conclusion
The structural validation of novel chemical entities like this compound is a critical step in the drug discovery and development pipeline. While NMR spectroscopy and computational modeling are invaluable tools for providing structural insights, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. The detailed structural information obtained from X-ray crystallography is indispensable for understanding the physicochemical properties of a molecule and for guiding the design of more potent and selective therapeutic agents. Therefore, a combined approach, utilizing the strengths of each technique, provides the most comprehensive understanding of a molecule's structure and behavior.
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A Comparative Analysis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole and its Regioisomers in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its synthetic tractability and ability to modulate biological activity through substitution have made it a privileged structure in the pursuit of novel therapeutics. This guide provides an in-depth comparative analysis of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole and its key regioisomers, offering insights into their synthesis, structural characteristics, and potential biological activities. While direct head-to-head experimental data for these specific isomers is not extensively available in the public domain, this guide synthesizes information from closely related analogues to provide a robust framework for researchers in the field.
The Significance of Pyrazole Isomerism in Medicinal Chemistry
The biological activity of a pyrazole-based compound is profoundly influenced by the substitution pattern on the pyrazole ring.[1][3] Regioisomers, compounds with the same molecular formula but different arrangements of substituents, can exhibit vastly different pharmacological profiles. This is primarily due to the distinct spatial orientation of functional groups, which dictates their interaction with biological targets. The placement of substituents on the pyrazole core affects key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.[1] Therefore, the regioselective synthesis and comparative evaluation of pyrazole isomers are pivotal steps in the drug discovery process.
Synthesis and Structural Elucidation of this compound and its Isomers
The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers. The primary isomers of interest in this analysis are the 1,3- and 1,5-disubstituted pyrazoles, arising from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent.
Regioselective Synthetic Strategies
The regioselectivity of pyrazole synthesis is influenced by the reaction conditions and the nature of the reactants. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.
A common synthetic route to this compound would involve the condensation of 2-fluorophenylhydrazine with a suitable 3-carbon synthon containing a chloromethyl group, such as 1-chloro-3,3-dimethoxypropene or a similar precursor. The primary regioisomeric byproduct would be 5-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole.
Caption: General synthetic scheme for this compound and its 1,5-isomer.
Spectroscopic Characterization
Distinguishing between the 1,3- and 1,5-regioisomers is crucial and can be achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | This compound (Predicted) | 5-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (Predicted) | Key Differentiating Features |
| ¹H NMR | The proton on the pyrazole ring (H-4) would likely appear as a doublet, coupled to the H-5 proton. The chemical shift of the chloromethyl protons would be influenced by the adjacent pyrazole ring nitrogen. | The proton on the pyrazole ring (H-4) would also be a doublet, coupled to the H-3 proton. The electronic environment around the chloromethyl group would differ, leading to a different chemical shift compared to the 1,3-isomer. | The precise chemical shifts and coupling constants of the pyrazole ring protons are key. 2D NMR techniques like NOESY can reveal through-space interactions between the N-phenyl group and the substituents at C-5, aiding in unambiguous assignment. |
| ¹³C NMR | Distinct chemical shifts for the pyrazole ring carbons (C-3, C-4, C-5) and the chloromethyl carbon. | Different chemical shifts for the pyrazole ring carbons and the chloromethyl carbon compared to the 1,3-isomer due to the altered electronic environment. | The chemical shifts of C-3 and C-5 are particularly diagnostic. The carbon bearing the chloromethyl group will have a characteristic upfield or downfield shift depending on its position. |
| Mass Spectrometry | Both isomers will exhibit the same molecular ion peak. | Both isomers will exhibit the same molecular ion peak. | Fragmentation patterns may differ. For instance, the cleavage of the chloromethyl group or the fluorophenyl group might be favored differently depending on the isomer, providing clues to the substitution pattern. |
| FT-IR | Characteristic C-H, C=N, C=C, and C-Cl stretching and bending vibrations. | Similar characteristic vibrations, but with potential subtle shifts in frequency and intensity due to the different molecular symmetry and electronic distribution. | The "fingerprint" region (below 1500 cm⁻¹) is most likely to show distinguishable differences between the isomers. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts (δ), multiplicity (s, d, t, q, m), and integration of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Perform these experiments to establish proton-proton and proton-carbon correlations, which are essential for the definitive structural assignment of the isomers. NOESY is particularly useful for differentiating regioisomers by identifying through-space correlations.
Comparative Biological Activity
While specific comparative data for this compound and its isomers is scarce, the biological activities of related pyrazole derivatives provide a strong basis for predicting their potential therapeutic applications. Pyrazoles are well-documented as anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[2][6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N1: The nature of the aryl group at the N1 position significantly influences anticancer potency. Electron-withdrawing groups, such as the 2-fluorophenyl group in the target molecule, can enhance activity.[8]
-
Substitution at C3 and C5: The substituents at these positions play a critical role in target binding. The chloromethyl group is a reactive moiety that could potentially act as an alkylating agent, forming covalent bonds with biological targets. The differential positioning of this group in the 1,3- versus the 1,5-isomer would likely lead to different target specificities and potencies.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole isomers for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[7][9][10]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing the in vitro anticancer activity of pyrazole isomers.
Anti-inflammatory Activity
Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][12][13]
SAR Insights:
-
The 1,5-diarylpyrazole scaffold is a common feature in many COX-2 inhibitors. The relative orientation of the aryl groups is crucial for selective binding to the COX-2 active site.
-
The presence and position of a halogen, such as the fluorine atom on the N-phenyl ring, can enhance anti-inflammatory activity.[14]
-
The chloromethyl group's position would influence the molecule's interaction with the enzyme's active site, potentially leading to differences in inhibitory potency and selectivity between the 1,3- and 1,5-isomers.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Use rats or mice as the animal model.[4][12][15]
-
Compound Administration: Administer the pyrazole isomers orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[13][15]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each compound compared to a control group.
Antimicrobial Activity
Halogenated pyrazole derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains.[5][17][18]
SAR Insights:
-
The presence of a halogen on the pyrazole or the N-phenyl ring often enhances antimicrobial efficacy.[17][18]
-
The chloromethyl group could contribute to the antimicrobial effect through its reactivity. The position of this group would likely affect the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Experimental Protocol: Agar Well Diffusion Method
-
Preparation of Agar Plates: Prepare nutrient agar plates and seed them with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[6]
-
Well Creation: Create wells in the agar using a sterile cork borer.[19]
-
Compound Application: Add a solution of the pyrazole isomer at a known concentration to each well.[6][19]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[5]
Conclusion and Future Directions
The comparative analysis of this compound and its regioisomers underscores the critical importance of substitution patterns in determining the biological properties of pyrazole-based compounds. While direct experimental comparisons are lacking, structure-activity relationships derived from related compounds suggest that these isomers are likely to exhibit distinct anticancer, anti-inflammatory, and antimicrobial profiles.
Future research should focus on the regioselective synthesis of these specific isomers and their head-to-head evaluation in a panel of biological assays. Such studies will not only elucidate the precise biological activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of pyrazole derivatives. X-ray crystallographic studies of these isomers, if they can be crystallized, would provide invaluable insights into their three-dimensional structures and intermolecular interactions, further guiding the rational design of more potent and selective therapeutic agents.[18][20][21]
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A Comparative Analysis of the Biological Activities of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comparative overview of the potential biological activities of a specific class of these compounds: 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole derivatives. While direct comparative studies on a series of these exact analogues are not extensively available in the public domain, this document synthesizes information from structurally related compounds to provide a predictive comparison and a framework for future research. We will delve into the probable synthetic pathways, expected biological activities, and the experimental protocols required for their evaluation, all grounded in established scientific literature.
Synthetic Strategy and Characterization
The synthesis of this compound derivatives can be conceptualized through established pyrazole synthesis methodologies. A plausible synthetic route is outlined below, based on the cyclocondensation of a β-diketone with a substituted hydrazine, a common and versatile method for constructing the pyrazole ring.[1][2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target pyrazole derivative.
The synthesis would likely involve the reaction of a suitable chlorinated β-dicarbonyl equivalent with 2-fluorophenylhydrazine. The resulting crude product would then be purified using techniques such as column chromatography and characterized by spectroscopic methods like NMR, IR, and mass spectrometry to confirm its structure.
Comparative Biological Activity Profile
Based on the biological activities reported for other substituted pyrazole derivatives, we can extrapolate the potential activities of this compound derivatives. The introduction of a chloromethyl group at the 3-position and a fluorophenyl group at the 1-position is expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets.
Antimicrobial and Antifungal Activity
Pyrazole derivatives are well-documented for their antimicrobial and antifungal properties.[4][5][6][7][8] The presence of halogen atoms, such as chlorine and fluorine, in the structure of organic compounds is often associated with enhanced antimicrobial activity.
Table 1: Predicted Antimicrobial and Antifungal Activity Comparison
| Derivative Class | Target Organisms | Expected Potency | Key Structural Features Influencing Activity |
| This compound | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans, A. niger) | Moderate to High | The chloromethyl group can act as an electrophilic center, potentially alkylating key microbial enzymes. The 2-fluorophenyl moiety enhances lipophilicity, aiding in cell membrane penetration. |
| 1-Aryl-3-trifluoromethyl-pyrazoles[9] | Fungi (G. zeae, F. oxysporum) | Moderate | The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution of the pyrazole ring. |
| 1,3,5-trisubstituted pyrazoles[1] | Fungi (R. solani) | High | The specific combination of substituents at positions 1, 3, and 5 is crucial for potent activity. |
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12][13][14][15][16][17] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases.
Table 2: Predicted Anticancer Activity Comparison
| Derivative Class | Target Cancer Cell Lines | Expected Potency | Potential Mechanism of Action |
| This compound | Breast (MCF-7), Colon (HCT-116), Liver (HepG2) | Moderate to High | The reactive chloromethyl group could potentially alkylate DNA or critical proteins within cancer cells, leading to apoptosis. The fluorophenyl group may enhance binding to target proteins. |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazoles | Triple-negative breast cancer (MDA-MB-468) | High | Induction of apoptosis via generation of reactive oxygen species (ROS) and activation of caspases. |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-pyrazoles[16] | Lung (A549), Liver (HepG2), Colon (HCT116), Breast (MCF-7) | High | The bulky dichlorophenoxymethyl group and the phenyl ring at position 1 contribute significantly to the cytotoxic effect. |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, a series of standardized in vitro assays would be required. The following protocols are based on established methodologies for evaluating the efficacy of novel chemical entities.[18][19][20]
Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration.
Antifungal Assay
The antifungal activity can be assessed by the mycelium growth inhibition method.[19]
Workflow for Antifungal Assay
Caption: Workflow for assessing antifungal activity.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[18][20]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is pending experimental investigation, general trends from related pyrazole series can offer valuable guidance for future optimization.
-
Substitution on the N1-phenyl ring: The position and nature of substituents on the phenyl ring at the N1 position significantly influence biological activity. Electron-withdrawing groups, such as the fluorine atom in the 2-position, can enhance activity.
-
Substitution at the C3-position: The nature of the substituent at the C3-position is critical. The chloromethyl group in the target compounds is a reactive moiety that could lead to covalent interactions with biological targets, potentially resulting in high potency.
-
Substitution at other positions: Further modifications at the C4 and C5 positions of the pyrazole ring could be explored to fine-tune the activity and selectivity of these derivatives.
Conclusion and Future Directions
This guide provides a comparative framework for the biological activities of this compound derivatives based on existing knowledge of related compounds. The presence of the chloromethyl and 2-fluorophenyl moieties suggests that these compounds are promising candidates for antimicrobial, antifungal, and anticancer agents.
Future research should focus on the synthesis of a library of these derivatives with variations in the substituents on the pyrazole and phenyl rings. Subsequent rigorous biological evaluation using the standardized protocols outlined herein will be crucial to establish a definitive structure-activity relationship and to identify lead compounds for further preclinical development. The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing class of pyrazole derivatives.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this promising scaffold, supported by experimental data and synthetic protocols.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.
The 1,3-disubstituted pyrazole motif, in particular, has garnered significant attention as a "privileged structure" in drug discovery. This is attributed to its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The introduction of specific substituents, such as a halogenated phenyl ring at the N1 position and a reactive chloromethyl group at the C3 position, can impart potent and selective biological activities. This guide will focus on the nuanced SAR of analogs based on the this compound core structure.
Core Scaffold Analysis: this compound
The parent scaffold, this compound, possesses key features that contribute to its biological potential. The 2-fluorophenyl group at the N1 position can influence the molecule's conformation and electronic properties, potentially enhancing binding affinity to target proteins. The introduction of a fluorine atom can also improve metabolic stability and membrane permeability.[3][4] The chloromethyl group at the C3 position is a reactive electrophilic center, capable of forming covalent bonds with nucleophilic residues in the active sites of target enzymes or proteins, leading to irreversible inhibition.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity of this compound analogs can be systematically modulated by modifying different parts of the molecule. This section explores the impact of these modifications.
Modifications of the N1-Aryl Substituent
The nature and position of substituents on the N1-phenyl ring are critical determinants of biological activity.
-
Fluorine Substitution: The presence of a fluorine atom at the ortho position of the phenyl ring is a key feature. This substitution can induce a twist in the phenyl ring relative to the pyrazole core, which may be crucial for optimal interaction with the target's binding pocket. Studies on other heterocyclic scaffolds have shown that ortho-fluoro substitution can significantly impact biological activity.[5]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom influences the overall electron density of the pyrazole ring system, which can affect its interaction with biological targets. Varying the electronic properties of the phenyl substituent (e.g., introducing electron-donating or other electron-withdrawing groups) can be a key strategy to modulate activity.
-
Steric Hindrance: While the ortho-fluoro group is relatively small, bulkier substituents at this position could introduce steric hindrance, potentially disrupting favorable binding interactions and reducing activity.
Modifications of the C3-Substituent
The C3 position is another critical site for modification. The chloromethyl group is a key pharmacophoric feature, acting as an electrophilic warhead.
-
Halogen Variation: Replacing the chlorine atom with other halogens (e.g., bromine, iodine) would alter the reactivity of the C3-halomethyl group. Generally, the reactivity follows the order I > Br > Cl. This modification would directly impact the rate of covalent bond formation with the target protein.
-
Bioisosteric Replacements: The chloromethyl group can be replaced with other bioisosteric groups to probe the importance of its electrophilicity and steric bulk. For example, replacing it with a hydroxymethyl, methoxymethyl, or a vinyl group would eliminate the covalent bonding capability and allow for an assessment of the contribution of non-covalent interactions. Bioisosteric replacements are a common strategy in drug design to improve potency and reduce toxicity.[6]
Substitution at the C4 and C5 Positions of the Pyrazole Ring
The C4 and C5 positions of the pyrazole ring are also amenable to substitution, offering further opportunities to fine-tune the molecule's properties.
-
Introduction of Small Alkyl or Aryl Groups: Adding small, lipophilic groups at these positions can enhance hydrophobic interactions within the binding pocket.
-
Introduction of Polar Groups: Incorporating polar groups, such as hydroxyl or amino groups, could introduce new hydrogen bonding interactions and improve aqueous solubility.
The following table summarizes the expected impact of various substitutions on the biological activity of the this compound scaffold, based on general principles of medicinal chemistry and findings from related pyrazole derivatives.
| Position of Modification | Type of Modification | Rationale for Modification | Expected Impact on Activity |
| N1-Phenyl Ring | Varying position of Fluorine (ortho, meta, para) | To probe the optimal position for steric and electronic interactions. | Ortho-substitution is often crucial for inducing a specific conformation. |
| Introduction of other halogens (Cl, Br) | To modulate electronic properties and lipophilicity. | Can enhance binding affinity through halogen bonding. | |
| Introduction of electron-donating groups (e.g., -OCH3) | To alter the electronic nature of the aryl ring. | May increase or decrease activity depending on the target's electronic requirements. | |
| C3-Position | Replacement of -CH2Cl with -CH2Br or -CH2I | To increase the electrophilicity and reactivity. | Potentially leads to more potent, irreversible inhibition. |
| Replacement of -CH2Cl with non-reactive groups (-CH3, -CH2OH) | To assess the importance of covalent bond formation. | Likely to result in a significant loss of activity if covalent binding is critical. | |
| C4-Position | Introduction of small alkyl or aryl groups | To explore additional hydrophobic interactions. | May enhance potency if a hydrophobic pocket is available. |
| Introduction of polar groups (-OH, -NH2) | To introduce new hydrogen bonding interactions and improve solubility. | Could improve pharmacokinetic properties. | |
| C5-Position | Introduction of various substituents | To probe the steric and electronic tolerance at this position. | Activity will be highly dependent on the nature of the substituent and the target. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds typically involves a multi-step sequence. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-step methodology:
-
Synthesis of the Pyrazolone Intermediate: Ethyl 4-chloro-3-oxobutanoate is reacted with 2-fluorophenylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours to yield the corresponding pyrazolone intermediate.
-
Chlorination: The pyrazolone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom, affording 3-chloro-1-(2-fluorophenyl)-1H-pyrazole.
-
Chloromethylation: The final step involves the introduction of the chloromethyl group at the C3 position. This is typically achieved by reacting the 3-chloro-1-(2-fluorophenyl)-1H-pyrazole with paraformaldehyde and hydrochloric acid.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines.
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A Comparative Guide to the Cross-Reactivity of 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Selectivity in Pyrazole-Based Drug Candidates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, from potent kinase inhibition in oncology to antimicrobial and anti-inflammatory effects.[2][3] However, the therapeutic success of any small molecule hinges not only on its on-target potency but also on its selectivity. Off-target effects are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4] Therefore, a thorough understanding and early assessment of a compound's cross-reactivity are paramount.
This guide will use a representative pyrazole-based kinase inhibitor, structurally related to the 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole series, to illustrate a comprehensive cross-reactivity profiling strategy. This approach allows for a practical and data-driven comparison, highlighting the nuances of off-target interactions.
Understanding the On-Target and Off-Target Landscape
While the primary target of a pyrazole derivative might be a specific kinase, its interaction with a multitude of other proteins is possible. Kinases, in particular, share structural similarities in their ATP-binding pockets, making cross-reactivity a common challenge.[5] Beyond the kinome, interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes can lead to unforeseen physiological effects.[6][7]
Comparative Kinome Selectivity
To illustrate the concept of kinase selectivity, we will consider a hypothetical derivative, "Pyr-Inhib-A," which is structurally analogous to our topic compound. The selectivity of Pyr-Inhib-A is assessed against a panel of kinases, with the data presented in terms of the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
Table 1: Comparative Kinome Selectivity Profile of Pyr-Inhib-A
| Kinase Target | IC50 (nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| Primary Target (e.g., CDK2) | 10 | CMGC | Cell Cycle Regulation (On-Target) |
| CDK9 | 50 | CMGC | Inhibition can lead to transcriptional repression. |
| GSK3β | 250 | CMGC | Implicated in various cellular processes including metabolism and apoptosis. |
| SRC | > 1000 | TK | A proto-oncogene involved in cell growth and differentiation. |
| VEGFR2 | 800 | TK | A key mediator of angiogenesis. |
| p38α | > 1000 | MAPK | Involved in inflammatory responses. |
This data is representative and intended for illustrative purposes.
The data in Table 1 suggests that Pyr-Inhib-A is a potent inhibitor of its primary target, CDK2. However, it also shows activity against CDK9 at a five-fold higher concentration, indicating a degree of cross-reactivity within the same kinase family. The significantly higher IC50 values against kinases from other families (SRC, VEGFR2, p38α) suggest a good initial selectivity profile. Small modifications to the pyrazole scaffold can dramatically alter this profile, emphasizing the need for iterative screening during lead optimization.[8]
Broader Safety Pharmacology Profiling
To ensure a comprehensive safety assessment, promising compounds should be screened against a panel of targets associated with common adverse drug reactions. This typically includes a diverse set of GPCRs, ion channels, and transporters.[4]
Table 2: Safety Pharmacology Profile of Pyr-Inhib-A (% Inhibition at 10 µM)
| Target | % Inhibition | Target Class | Potential Adverse Effect |
| hERG | 8% | Ion Channel | Cardiac arrhythmia |
| 5-HT2B | 15% | GPCR | Cardiotoxicity |
| Dopamine Transporter (DAT) | 5% | Transporter | CNS side effects |
| Muscarinic M1 Receptor | < 5% | GPCR | Anticholinergic effects |
| Beta-2 Adrenergic Receptor | < 5% | GPCR | Cardiovascular effects |
This data is representative and intended for illustrative purposes.
The results in Table 2 indicate that Pyr-Inhib-A has a relatively clean safety profile at a concentration of 10 µM, with low inhibition of key off-targets like the hERG channel and the 5-HT2B receptor. This type of screening is crucial for de-risking a compound early in the drug discovery process.[9]
Experimental Protocols for Cross-Reactivity Assessment
To generate the data presented above, a series of robust and validated assays are employed. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[8]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and a buffer containing ATP (with a trace amount of radiolabeled [γ-³³P]ATP).
-
Compound Addition: Add the test compound (e.g., Pyr-Inhib-A) at various concentrations to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Diagram 1: Workflow for In Vitro Kinase Inhibition Assay
Caption: A stepwise workflow for determining kinase inhibitor potency.
Protocol 2: Competitive Binding Assay
Competitive binding assays measure the ability of a test compound to displace a known, high-affinity ligand from a target protein.[10][11] This method is particularly useful for assessing interactions with non-enzymatic targets like GPCRs and can provide the inhibition constant (Ki).
Methodology:
-
Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes expressing the GPCR of interest), a radiolabeled ligand with known affinity for the receptor, and the test compound at various concentrations.
-
Binding Reaction: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its dissociation constant, Kd), and the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radiolabeled ligand.[12]
Diagram 2: Principle of Competitive Binding Assay
Caption: Competition between a labeled ligand and a test compound for a receptor.
Protocol 3: Cell-Based Cytotoxicity Assay
Understanding the effect of a compound on cell viability is a fundamental step in assessing its potential for off-target toxicity.[13]
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line commonly used for toxicity screening) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (a known cytotoxic agent) and a negative control (vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a reagent that measures cell viability, such as a tetrazolium salt (e.g., MTT) or a reagent that measures ATP levels. These reagents produce a colorimetric or luminescent signal proportional to the number of viable cells.
-
Signal Measurement: After a short incubation with the viability reagent, measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the compound concentration to determine the concentration that causes 50% cell death (CC50).
Interpreting the Data: A Holistic Approach
The ultimate goal of cross-reactivity studies is to build a comprehensive selectivity profile for a given compound. This involves integrating data from biochemical and cell-based assays. A compound that is potent and selective in biochemical assays but shows significant cytotoxicity at similar concentrations in cell-based assays may have off-target effects not captured by the initial screening panel.[14]
The pyrazole scaffold is a versatile starting point for the design of potent and selective inhibitors. However, as this guide illustrates, a rigorous and multi-faceted approach to cross-reactivity profiling is essential to identify and mitigate potential off-target liabilities. By employing a suite of in vitro assays and carefully interpreting the resulting data, researchers can make more informed decisions in the challenging but rewarding process of drug discovery.
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Yang, F., & Li, W. (2022). Direct crosstalk between GPCRs and ion channels via G proteins. Signal Transduction and Targeted Therapy, 7(1), 1-4.[7]
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Gökçe, M., & Utku, S. (2021). Recent advances in the development of pyrazole derivatives as anticancer agents. Molecules, 26(19), 5943.[9]
- Pathak, R. B., Chovatia, P. T., & Parekh, H. H. (2012). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5129-5133.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Trisubstituted pyrazoles as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
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A Comparative Guide to Purity Confirmation of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: HPLC vs. NMR
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a key building block in medicinal chemistry, establishing purity is not merely a quality control step but a critical determinant of its downstream utility and biological activity. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this specific pyrazole derivative.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be readily detectable by NMR, and vice-versa. Therefore, employing orthogonal methods, which rely on different chemical and physical principles, provides a more complete and trustworthy purity profile. For this compound, a polar molecule, both HPLC and NMR offer unique advantages and challenges that researchers must navigate.
High-Performance Liquid Chromatography (HPLC): A High-Throughput Approach
Reverse-phase HPLC (RP-HPLC) is a workhorse in purity analysis due to its high sensitivity, resolving power, and amenability to automation. The fundamental principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality in HPLC Method Development
The development of a robust HPLC method for a polar compound like this compound requires careful consideration of several parameters to achieve adequate retention and sharp, symmetrical peaks.[1][2][3][4] The presence of polar functional groups (pyrazole ring, chloromethyl group) and a relatively nonpolar fluorophenyl ring gives the molecule an intermediate polarity.
A standard C18 column is often the first choice for RP-HPLC. However, for polar analytes, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to poor and irreproducible retention.[3] To counteract this, a polar-endcapped C18 column or a column with a different stationary phase, such as one with embedded polar groups, can be employed to enhance retention of polar compounds.[1]
The mobile phase composition is another critical factor. A mixture of water and an organic solvent like acetonitrile or methanol is typical. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[5][6][7]
Experimental Protocol: RP-HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation and Interpretation
The purity is typically assessed by the area percentage of the main peak relative to the total area of all observed peaks.
| Component | Retention Time (min) | Peak Area (%) |
| Impurity 1 | 4.2 | 0.15 |
| This compound | 8.5 | 99.75 |
| Impurity 2 | 10.1 | 0.10 |
This data suggests a purity of 99.75% based on the UV response at 254 nm. However, this is a relative purity assessment and assumes that all impurities have a similar UV absorptivity to the main compound.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Approach
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information.[8][9][10][11][12] Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[13][14][15]
The Rationale Behind qNMR
The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[13] This allows for a direct comparison of the molar amounts of the analyte and an internal standard, leading to an absolute purity determination without the need for a reference standard of the analyte itself.[16] This is a significant advantage over HPLC, which provides a relative purity based on detector response.[16]
The choice of an internal standard is crucial for accurate qNMR. It should be stable, non-reactive with the sample, have a known high purity, and possess signals that do not overlap with those of the analyte.[13] For this compound, a suitable internal standard would be maleic acid or 1,4-dinitrobenzene, which have simple spectra in regions that do not interfere with the analyte's signals.
Experimental Protocol: ¹H qNMR Purity Determination
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Parameters for Quantitative Analysis:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is generally sufficient.
-
Number of Scans: 16 or 32 for good signal-to-noise.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Presentation and Interpretation
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
For this compound (MW = 224.64 g/mol ), a distinct singlet for the chloromethyl protons (CH₂Cl) is expected. For maleic acid (MW = 116.07 g/mol ), the two vinyl protons give a singlet.
Hypothetical Data:
-
m_analyte = 10.25 mg
-
m_std (maleic acid) = 5.12 mg
-
P_std = 99.9%
-
I_analyte (CH₂Cl, 2H) = 1.00
-
I_std (vinyl H, 2H) = 0.55
Calculation: Purity (%) = (1.00 / 0.55) * (2 / 2) * (224.64 / 116.07) * (5.12 / 10.25) * 99.9 = 99.5%
This qNMR result provides an absolute purity value of 99.5%.
qNMR Workflow Diagram
Caption: qNMR Purity Analysis Workflow.
Comparison of HPLC and qNMR for Purity of this compound
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance |
| Purity Type | Relative (Area %) | Absolute (% by weight) |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Requires a certified internal standard of a different compound |
| Sensitivity | High (ng to pg level) | Lower (µg to mg level) |
| Structural Info | Limited (UV spectrum) | Detailed structural information of analyte and impurities |
| Quantitation | Dependent on chromophore; assumes equal response factor for impurities | Independent of chromophore; directly proportional to the number of nuclei |
| Throughput | High | Lower |
| Solvent Consumption | Higher | Lower |
Conclusion: A Synergistic Approach
For the definitive purity assessment of this compound, both HPLC and qNMR are indispensable tools. HPLC provides a high-throughput method to screen for and quantify UV-active impurities with high sensitivity. It is particularly adept at detecting minor impurities that might be hidden under the baseline in an NMR spectrum.
Conversely, qNMR offers the significant advantage of providing an absolute purity value, which is often required for regulatory submissions and for the accurate determination of compound concentration in biological assays.[14] Furthermore, the structural information gleaned from the NMR spectrum can help in the identification of any detected impurities.
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
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Structure Elucidation by NMR. ETH Zurich. [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
This guide provides a detailed, safety-first protocol for the proper disposal of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. As a halogenated pyrazole derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are grounded in established principles of hazardous waste management and are designed for researchers, scientists, and drug development professionals.
Compound Analysis and Hazard Assessment
This compound is classified as a halogenated organic compound due to the presence of both chlorine and fluorine atoms.[1] Its core structure is a pyrazole ring, a class of nitrogen-containing heterocycles with diverse biological activities.[2][3] The combination of these structural features necessitates its treatment as regulated hazardous waste.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6][7]
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][7]
-
Respiratory Irritation (STOT SE 3): May cause respiratory irritation.[4][5][7]
Given these potential hazards, strict adherence to appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
| Required Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves before use.[4] |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended for larger quantities. |
| Respiratory Protection | Use only in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be considered.[4] |
The Core Directive: Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . Halogenated organic wastes are managed differently than non-halogenated wastes, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[8] Mixing halogenated waste with non-halogenated solvent streams contaminates the entire volume, significantly increasing disposal costs and environmental burden.[8][9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating waste streams associated with this compound.
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount. The following steps provide a general, best-practice framework.[10][11]
Solid Waste (Unused Reagent and Grossly Contaminated Items)
This category includes expired or unwanted solid this compound, as well as disposable items heavily contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from minor spills).
-
Container Selection: Use a sturdy, leak-proof container with a secure lid. The container must be chemically compatible with the waste.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12] Clearly write the full chemical name: "Waste this compound" and any other contaminated materials. Do not use abbreviations.[12]
-
Collection: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[4]
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[10][13] Store it in a designated satellite accumulation area, within secondary containment (such as a plastic bin), and segregated from incompatible materials like acids and bases.[10][14]
Liquid Waste (Solutions and Rinsates)
This includes reaction mixtures, mother liquors, and solvent rinses containing the target compound.
-
Container Selection: Use a designated "Halogenated Organic Waste" container, often a safety can or carboy provided by your EHS department.[1][9]
-
Labeling: Ensure the container is clearly marked as "Halogenated Organic Waste".[12] Maintain a log sheet on or near the container listing all constituents and their approximate percentages as they are added.[9]
-
Collection: Pour the liquid waste carefully into the container using a funnel.
-
Prohibited Mixtures: Do NOT mix this waste stream with non-halogenated solvents, strong acids, bases, or aqueous solutions containing heavy metals.[9][13]
-
Storage: Keep the container sealed and stored in a well-ventilated area, away from heat sources, and within secondary containment.[14]
Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste. Trivial amounts of residue must be removed.[10]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can effectively dissolve the compound.[11][15]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. [10][15] Add it to your "Halogenated Organic Waste" container. Depending on institutional policy, subsequent rinsates may also need to be collected.
-
Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label using a marker or by scraping it off.[10][11] An unlabeled container prevents confusion and ensures it is not mistaken for a chemical reagent.
-
Final Disposal: Once clean and defaced, the glass or plastic container can be disposed of in the appropriate regular waste stream (e.g., laboratory glass disposal box).[11]
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don PPE: Wear the minimum PPE outlined in Table 1.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13]
-
Collect Waste: Sweep or scoop the absorbent material into a designated hazardous waste container. Seal the container and label it appropriately (e.g., "Spill debris containing this compound").
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and your institution's EHS office.[10] For large spills, call emergency services immediately.[12]
Final Waste Pickup
Once your hazardous waste container is full (typically 80-90% capacity), seal it securely and arrange for pickup through your institution's EHS department.[10][16] Ensure all labeling is complete and accurate to facilitate proper disposal by trained professionals. Do not accumulate more than 10 gallons of hazardous waste in your lab.[10]
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved from [Link]
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HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. (n.d.). Business Services. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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Hazardous waste segregation. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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Safety data sheet. (2025, July 28). BASF. Retrieved from [Link]
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Safety Data Sheet for 3-(Chloromethyl)-1H-pyrazole. (2021, May 1). Angene Chemical. Retrieved from [Link]
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3-(Chloromethyl)-4-fluoro-1-methyl-1H-pyrazole. (n.d.). ChemBK. Retrieved from [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Yet, this exploration demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic building block. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrazole derivatives to establish a robust framework for its safe utilization. Our protocols are designed to be self-validating systems, ensuring that safety is an inherent component of the experimental workflow.
The hazard profile of similar halogenated pyrazoles indicates that this compound should be treated as hazardous.[1] Key concerns include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[2][3][4][5][6] Adherence to the following protocols is therefore mandatory to mitigate risk and ensure a secure laboratory environment.
Hazard Assessment of Structurally Similar Compounds
Analysis of safety data for analogous compounds, such as other chloromethylated and fluorinated pyrazoles, allows for a presumptive hazard classification. This proactive approach is a cornerstone of responsible chemical handling.
| Hazard Classification | Category | Signal Word | Hazard Statement Codes | Target Organs |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | - |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Skin |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Eyes |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | Respiratory System |
| This data is compiled from SDSs of structurally similar pyrazole compounds and should be used as a precautionary guideline.[2][3][4][5] |
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy encompasses the entire lifecycle of the chemical within the laboratory. The following procedural guidance outlines the necessary steps for personal protection, handling, and waste disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[7][8] All personnel handling this compound must adhere to the following minimum requirements.[4][9]
-
Eye and Face Protection : Chemical splash goggles conforming to ANSI Z.87.1 or European Standard EN166 are mandatory.[1][9] In situations with a heightened risk of splashing, a face shield should be worn in addition to goggles.[1][7]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For extended handling or direct contact, the use of double-gloving or heavier-duty, chemical-resistant gloves is advised.[1][4] Gloves must be inspected for any signs of degradation before use and immediately replaced if contaminated.[1][4]
-
Protective Clothing : A full-length laboratory coat is required. For operations with a significant risk of spillage, a chemical-resistant apron or a complete chemical-resistant suit should be utilized.[7][9][10] All protective clothing should be removed and washed before reuse.[9]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] If engineering controls are not sufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and ensure it is free of clutter.
-
Personal Protective Equipment : Don the required PPE as outlined above, ensuring a proper fit.
-
Chemical Handling :
-
Post-Handling :
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Skin Contact : Remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[9]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : All waste materials, including unused compounds, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be collected in a designated, properly labeled hazardous waste container.[2][3]
-
Disposal Procedure : The disposal of this compound and its associated waste must be carried out through a licensed waste disposal contractor.[2][3] Do not dispose of this chemical into drains or the general waste stream.[4][9]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.
Caption: Procedural workflow for safe handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
